molecular formula C9H12N2O3 B1297025 3,5-Dimethoxybenzohydrazide CAS No. 51707-38-1

3,5-Dimethoxybenzohydrazide

Cat. No.: B1297025
CAS No.: 51707-38-1
M. Wt: 196.2 g/mol
InChI Key: DOWVACHORBOSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxybenzohydrazide (CAS 51707-38-1) is a benzohydrazide derivative characterized by a molecular formula of C9H12N2O3 and a molecular weight of 196.20 g/mol . This compound serves as a versatile and key synthetic intermediate in medicinal chemistry for the design and development of novel bioactive molecules . Its structure, featuring two electron-donating methoxy groups at the 3- and 5-positions of the benzene ring, enhances its reactivity and ability to interact with various biological targets . Research applications of this compound are extensive. It acts as a fundamental precursor for the synthesis of hydrazone derivatives, which are a class of compounds screened for potent antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli . Furthermore, benzohydrazide derivatives have demonstrated significant potential in anticancer research, exhibiting antiproliferative activity against various human cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cancers, in some cases through mechanisms like epidermal growth factor receptor (EGFR) inhibition . Additional research areas for derivatives based on this scaffold include investigating antioxidant , anticholinesterase , and urease inhibitory activities . The compound is synthesized via hydrazinolysis of methyl 3,5-dimethoxybenzoate or through the direct reaction of 3,5-dimethoxybenzoic acid with hydrazine hydrate under reflux conditions . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3,5-dimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-3-6(9(12)11-10)4-8(5-7)14-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWVACHORBOSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326241
Record name 3,5-Dimethoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51707-38-1
Record name 51707-38-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dimethoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51707-38-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,5-Dimethoxybenzohydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core chemical properties, synthesis, and potential biological activities of 3,5-Dimethoxybenzohydrazide. The information is curated for professionals in the fields of chemical research and drug development, with a focus on structured data, experimental protocols, and visual representations of key processes.

Core Chemical Properties

This compound is a carbohydrazide derivative of 3,5-dimethoxybenzoic acid. Its chemical structure, characterized by a dimethoxy-substituted benzene ring attached to a hydrazide moiety, makes it a subject of interest for various chemical and pharmacological applications.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.2 g/mol [1]
Appearance White to off-white crystalline solid(Predicted)
Melting Point 143-144 °C
Boiling Point (Not available)
Density 1.189 ± 0.06 g/cm³ (Predicted)
pKa 11.78 ± 0.10 (Predicted)
Solubility Soluble in ethanol[1]
Storage Conditions Room Temperature
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While specific spectra for this exact compound are not widely published, data from closely related compounds and its precursors allow for accurate prediction and interpretation.

Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, 4-hydroxy-3,5-dimethoxybenzohydrazide, shows characteristic peaks that can be extrapolated to this compound.[2][3][4] Key expected vibrational bands are detailed in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3300-3400StrongN-H Stretching (Amine)
3000-3100MediumC-H Stretching (Aromatic)
2850-2950MediumC-H Stretching (Methoxy)
1640-1680StrongC=O Stretching (Amide I)
1580-1600StrongC=C Stretching (Aromatic)
1520-1560StrongN-H Bending (Amide II)
1200-1300StrongC-O Stretching (Aryl ether, asymmetric)
1050-1150StrongC-O Stretching (Aryl ether, symmetric)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆ are presented below. These predictions are based on the analysis of structurally similar compounds.[5][6][7]

¹H NMR (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.5Singlet1H-C(O)NH-
~7.0Singlet2HAromatic H (C2, C6)
~6.5Singlet1HAromatic H (C4)
~4.4Broad Singlet2H-NH₂
~3.8Singlet6H-OCH₃

¹³C NMR (Predicted):

Chemical Shift (ppm)Assignment
~165C=O
~160Aromatic C (C3, C5)
~135Aromatic C (C1)
~105Aromatic C (C2, C6)
~102Aromatic C (C4)
~55-OCH₃

Mass Spectrometry (MS): The electron ionization mass spectrum of 4-hydroxy-3,5-dimethoxybenzohydrazide provides insight into the expected fragmentation pattern.[8] For this compound, the molecular ion peak [M]⁺ would be expected at m/z 196.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of an ester of 3,5-dimethoxybenzoic acid with hydrazine hydrate.[1][5]

Materials:

  • Ethyl 3,5-dimethoxybenzoate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

Procedure:

  • A mixture of ethyl 3,5-dimethoxybenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is prepared in a round-bottom flask.

  • The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid residue is washed with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

  • The crude product is then recrystallized from ethanol to yield pure this compound as a white crystalline solid.

G cluster_synthesis Synthesis Workflow Start Start Reactants Ethyl 3,5-dimethoxybenzoate + Hydrazine Hydrate + Ethanol Start->Reactants 1. Mix Reflux Heat under reflux (4-6 hours) Reactants->Reflux 2. Heat Cooling Cool to room temperature Reflux->Cooling 3. Cool Solvent Removal Remove ethanol (Rotary Evaporation) Cooling->Solvent Removal 4. Evaporate Washing Wash with cold water Solvent Removal->Washing 5. Purify Recrystallization Recrystallize from ethanol Washing->Recrystallization 6. Further Purify Product Pure this compound Recrystallization->Product 7. Isolate

Synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

Benzohydrazide derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. Of particular interest is their potential as enzyme inhibitors.

Antifungal Activity and Succinate Dehydrogenase Inhibition

Several studies have highlighted the potent antifungal activity of benzohydrazide derivatives.[9][10] One of the key mechanisms of action for some fungicidal benzamides is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[11][12][13][14] Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

G cluster_pathway Hypothetical Antifungal Mechanism of this compound Compound This compound CellEntry Fungal Cell Penetration Compound->CellEntry SDH Succinate Dehydrogenase (SDH) Compound->SDH Inhibits Mitochondria Localization to Mitochondria CellEntry->Mitochondria Mitochondria->SDH targets ETC Electron Transport Chain SDH->ETC is a key component of ATP_Prod ATP Production ETC->ATP_Prod drives Cell_Death Fungal Cell Death ATP_Prod->Cell_Death depletion leads to

Proposed mechanism of antifungal action via SDH inhibition.
Experimental Protocol for Antifungal Susceptibility Testing

The antifungal activity of this compound can be evaluated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[15][16][17][18]

Materials:

  • This compound

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared.

  • Serial two-fold dilutions of the compound are made in RPMI-1640 medium in the wells of a 96-well plate.

  • A standardized inoculum of the fungal strain is prepared and added to each well.

  • The plates are incubated at 35°C for 24-48 hours.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.

Monoamine Oxidase (MAO) Inhibition

Hydrazine derivatives are a known class of monoamine oxidase (MAO) inhibitors.[19][20][21][22][] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases. The potential of this compound as a MAO inhibitor could be an interesting avenue for further research.

Conclusion

This compound is a readily synthesizable compound with a range of potential biological activities. Its structural similarity to known antifungal agents and enzyme inhibitors makes it a promising candidate for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the chemical and pharmacological properties of this molecule.

References

3,5-Dimethoxybenzohydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 51707-38-1

This in-depth technical guide provides a comprehensive overview of 3,5-Dimethoxybenzohydrazide, a versatile chemical compound with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its properties, synthesis, and potential applications.

Core Properties of this compound

This compound is a hydrazide derivative of 3,5-dimethoxybenzoic acid. Its chemical structure, characterized by a benzene ring with two methoxy groups and a hydrazide functional group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 51707-38-1
Molecular Formula C9H12N2O3
Molar Mass 196.2 g/mol [1]
Melting Point 143-144°C[1]
Density (Predicted) 1.189 ± 0.06 g/cm³[1]
pKa (Predicted) 11.78 ± 0.10[1]
Storage Condition Room Temperature[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from its precursor, 3,5-Dimethoxybenzoic acid. The general synthetic route involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Experimental Protocol:

Step 1: Synthesis of Methyl 3,5-Dimethoxybenzoate (Esterification)

This initial step converts 3,5-Dimethoxybenzoic acid into its more reactive methyl ester derivative.

  • Materials:

    • 3,5-Dimethoxybenzoic acid

    • Methanol (MeOH)

    • Sulfuric acid (H₂SO₄) or Amberlyst-15

    • Sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 3,5-Dimethoxybenzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution. Alternatively, an acidic resin like Amberlyst-15 can be used for a more environmentally friendly approach.[2]

    • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the methyl 3,5-dimethoxybenzoate with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,5-dimethoxybenzoate.

Step 2: Synthesis of this compound (Hydrazinolysis)

The methyl ester is then converted to the final hydrazide product.

  • Materials:

    • Methyl 3,5-dimethoxybenzoate

    • Hydrazine hydrate (NH₂NH₂·H₂O)

    • Ethanol (EtOH)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • Dissolve the crude methyl 3,5-dimethoxybenzoate in ethanol in a round-bottom flask.[3]

    • Add an excess of hydrazine hydrate to the solution.[3]

    • Attach a reflux condenser and heat the reaction mixture to reflux for several hours.[4] Monitor the reaction by TLC until the starting ester is consumed.

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Collect the solid this compound by vacuum filtration.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

    • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

    • Dry the purified crystals under vacuum.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis 3_5_Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid Esterification Esterification (Reflux) 3_5_Dimethoxybenzoic_Acid->Esterification MeOH_H2SO4 Methanol (MeOH) Sulfuric Acid (H₂SO₄) MeOH_H2SO4->Esterification Methyl_3_5_Dimethoxybenzoate Methyl 3,5-Dimethoxybenzoate Esterification->Methyl_3_5_Dimethoxybenzoate Hydrazinolysis Hydrazinolysis (Reflux) Methyl_3_5_Dimethoxybenzoate->Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Ethanol (EtOH) Hydrazine_Hydrate->Hydrazinolysis 3_5_Dimethoxybenzohydrazide This compound Hydrazinolysis->3_5_Dimethoxybenzohydrazide

Synthetic route for this compound.

Potential Applications and Biological Significance

While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of benzohydrazide derivatives has shown significant promise in various therapeutic areas. These compounds are recognized as important scaffolds in medicinal chemistry due to their diverse pharmacological activities.

Derivatives of benzohydrazide have been reported to exhibit a wide range of biological effects, including:

  • Antimicrobial Activity: Many benzohydrazide derivatives have demonstrated potent antibacterial and antifungal properties.[4][5]

  • Anticancer Activity: Certain derivatives have been investigated for their potential as anticancer agents.[4]

  • Anti-inflammatory Activity: Anti-inflammatory effects have also been observed in this class of compounds.[4]

  • Antitubercular Activity: Benzohydrazides are a known class of compounds with activity against Mycobacterium tuberculosis.[5][6]

The presence of the dimethoxy substitution pattern on the benzene ring can influence the lipophilicity and electronic properties of the molecule, potentially modulating its biological activity and pharmacokinetic profile. Therefore, this compound serves as a valuable starting material for the synthesis of novel hydrazone derivatives and other related compounds with potential for drug discovery and development.

Potential Signaling Pathway Involvement

Although no specific signaling pathways have been elucidated for this compound, structurally related benzohydroxamic acids are known to be inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making HDAC inhibitors a promising class of anticancer drugs. The structural similarities suggest that derivatives of this compound could potentially be explored for their activity as HDAC inhibitors.

HDAC_Inhibition_Pathway 3_5_Dimethoxybenzohydrazide_Derivative This compound Derivative HDAC Histone Deacetylase (HDAC) 3_5_Dimethoxybenzohydrazide_Derivative->HDAC Inhibits Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->Gene_Expression Apoptosis Apoptosis / Cell Cycle Arrest Gene_Expression->Apoptosis

Potential mechanism of action via HDAC inhibition.

This technical guide provides a foundational understanding of this compound. Further research into its synthesis optimization, derivatization, and biological evaluation is warranted to fully explore its potential in medicinal chemistry and materials science.

References

synthesis of 3,5-Dimethoxybenzohydrazide from 3,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxybenzohydrazide from 3,5-Dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in medicinal chemistry and drug development. The synthesis is a well-established two-step process commencing from 3,5-dimethoxybenzoic acid. This document outlines the detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The synthesis described herein involves an initial esterification of 3,5-dimethoxybenzoic acid, followed by hydrazinolysis of the resulting ester. This guide details the widely used Fischer-Speier esterification method for the first step.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two-step synthesis of this compound.

StepReactantsReagents/CatalystsSolventReaction TimeTemperatureTypical Yield
Esterification 3,5-Dimethoxybenzoic Acid, MethanolConcentrated Sulfuric Acid (H₂SO₄)Methanol2 - 45 hoursReflux (~65 °C)60 - 80%
Hydrazinolysis Methyl 3,5-dimethoxybenzoate, Hydrazine Hydrate-Methanol2 - 6 hoursReflux~90%

Experimental Protocols

Step 1: Synthesis of Methyl 3,5-dimethoxybenzoate (Esterification)

This protocol is based on the Fischer-Speier esterification method.[2][3]

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dimethoxybenzoic acid (1 equivalent) in an excess of anhydrous methanol, which serves as both the reactant and the solvent.[2]

  • With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.[2]

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for 2 to 45 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[2]

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.[3]

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 3,5-dimethoxybenzoate.[2]

  • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Hydrazinolysis)

This protocol is adapted from the synthesis of similar benzohydrazides.[4]

Materials:

  • Methyl 3,5-dimethoxybenzoate

  • Hydrazine hydrate

  • Methanol

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Place methyl 3,5-dimethoxybenzoate (1 equivalent) in a round-bottomed flask.

  • Add a mixture of hydrazine hydrate (excess, e.g., 10 equivalents) and methanol.[4]

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2 to 6 hours. The progress of the reaction can be monitored by TLC.[4]

  • After the reaction is complete, allow the mixture to cool. The product, this compound, will often precipitate out of the solution upon cooling.

  • If precipitation occurs, collect the solid product by filtration and wash it with a small amount of cold methanol.

  • If the product does not precipitate, the excess hydrazine and methanol can be removed under reduced pressure using a rotary evaporator.[4]

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.[4]

Visualizations

Chemical Reaction Pathway

Synthesis_Pathway A 3,5-Dimethoxybenzoic Acid B Methyl 3,5-dimethoxybenzoate A->B  Methanol, H₂SO₄ (cat.) Reflux C This compound B->C  Hydrazine Hydrate Methanol, Reflux

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis A Dissolve 3,5-Dimethoxybenzoic Acid in Methanol B Add Catalytic H₂SO₄ A->B C Reflux Reaction Mixture B->C D Work-up and Purification C->D E Methyl 3,5-dimethoxybenzoate D->E F React Methyl 3,5-dimethoxybenzoate with Hydrazine Hydrate in Methanol E->F Proceed to next step G Reflux Reaction Mixture F->G H Isolation and Purification G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethoxybenzohydrazide, a valuable precursor in medicinal chemistry and drug development. This document details the primary synthetic route, including in-depth experimental protocols, and presents key quantitative data for each step. Furthermore, this guide includes spectroscopic data for the characterization of the synthesized compounds and provides visualizations of the synthetic pathway and experimental workflows.

Introduction

This compound is a key building block in the synthesis of a variety of heterocyclic compounds, many of which have been investigated for their potential pharmacological activities. The presence of the methoxy groups on the benzene ring and the reactive hydrazide moiety makes it a versatile scaffold for the development of novel therapeutic agents. Derivatives of benzohydrazide have been reported to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. This guide focuses on the efficient and reliable laboratory-scale synthesis of this important precursor.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound is a two-step process commencing from 3,5-dimethoxybenzoic acid. The overall synthetic scheme is presented below:

Step 1: Esterification of 3,5-Dimethoxybenzoic Acid The first step involves the conversion of 3,5-dimethoxybenzoic acid to its corresponding methyl or ethyl ester. This is typically achieved through a Fischer-Speier esterification reaction.

Step 2: Hydrazinolysis of the Ester The resulting ester is then reacted with hydrazine hydrate to yield the final product, this compound.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 3_5_dimethoxybenzoic_acid 3,5-Dimethoxybenzoic Acid methyl_3_5_dimethoxybenzoate Methyl 3,5-Dimethoxybenzoate 3_5_dimethoxybenzoic_acid->methyl_3_5_dimethoxybenzoate CH3OH, H2SO4 (cat.) Reflux 3_5_dimethoxybenzohydrazide This compound methyl_3_5_dimethoxybenzoate->3_5_dimethoxybenzohydrazide NH2NH2·H2O Ethanol, Reflux Esterification_Workflow cluster_workflow Esterification Experimental Workflow start Start reactants Combine 3,5-dimethoxybenzoic acid, methanol, and H2SO4 start->reactants reflux Reflux for 4-6 hours reactants->reflux monitor Monitor by TLC reflux->monitor workup Cool, remove methanol, dissolve in ethyl acetate monitor->workup Reaction complete extraction Wash with H2O, NaHCO3, and brine workup->extraction dry Dry with Na2SO4, filter, and concentrate extraction->dry purify Recrystallize from methanol/water dry->purify product Methyl 3,5-Dimethoxybenzoate purify->product Hydrazinolysis_Workflow cluster_workflow Hydrazinolysis Experimental Workflow start Start reactants Dissolve methyl 3,5-dimethoxybenzoate in ethanol and add hydrazine hydrate start->reactants reflux Reflux for 3-5 hours reactants->reflux monitor Monitor by TLC reflux->monitor precipitate Cool to room temperature and then in an ice bath monitor->precipitate Reaction complete filter Collect solid by vacuum filtration precipitate->filter wash_dry Wash with cold ethanol and dry under vacuum filter->wash_dry product This compound wash_dry->product

The Biological Versatility of 3,5-Dimethoxybenzohydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Synthetic Scaffold and its Biologically Active Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxybenzohydrazide is a versatile chemical scaffold that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. While the direct biological activities of this compound itself are not extensively documented, its derivatives have demonstrated significant potential across various therapeutic areas, including antimicrobial, antifungal, and anticancer applications. This technical guide provides a comprehensive overview of the synthesis of this compound and the biological activities of its key derivatives, with a focus on quantitative data, detailed experimental protocols, and elucidated mechanisms of action to support further research and drug development endeavors.

Introduction

Hydrazide-hydrazones are a class of organic compounds characterized by the presence of an azomethine group (-NHN=CH-). This structural motif imparts a diverse range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. This compound represents a key building block in the generation of novel hydrazone derivatives, where the dimethoxy-substituted phenyl ring can be strategically modified to enhance potency and selectivity against various biological targets. This guide will delve into the synthesis of this core scaffold and explore the biological activities of its derivatives, providing researchers with the necessary information to leverage this compound in their research.

Synthesis of this compound and Derivatives

The synthesis of this compound is typically achieved through a two-step process starting from 3,5-dimethoxybenzoic acid. The carboxylic acid is first converted to its corresponding methyl ester, which is then reacted with hydrazine hydrate to yield the desired benzohydrazide. Subsequent condensation with various aldehydes or ketones produces a diverse library of N'-substituted benzohydrazide derivatives.

Synthesis of this compound

A common synthetic route involves the esterification of 3,5-dimethoxybenzoic acid followed by hydrazinolysis.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 3,5-Dimethoxybenzoic Acid B Methyl 3,5-dimethoxybenzoate A->B Methanol (CH3OH) Sulfuric Acid (H2SO4) C Methyl 3,5-dimethoxybenzoate D This compound C->D Hydrazine Hydrate (N2H4·H2O) Ethanol

Synthetic pathway for this compound.
Synthesis of N'-Substituted Benzohydrazide Derivatives

The hydrazide serves as a nucleophile, reacting with the electrophilic carbonyl carbon of an aldehyde or ketone to form a hydrazone via a condensation reaction.

G A This compound C N'-Substituted This compound Derivative A->C B Aldehyde/Ketone (R-CHO / R-CO-R') B->C G A Prepare serial dilutions of the test compound in a 96-well microtiter plate. C Inoculate each well with the microbial suspension. A->C B Prepare a standardized bacterial/fungal inoculum (e.g., 0.5 McFarland standard). B->C D Incubate the plate at the appropriate temperature (e.g., 37°C for 24h for bacteria). C->D E Determine the MIC: the lowest concentration with no visible growth. D->E G A Seed cancer cells in a 96-well plate and allow to adhere. B Treat cells with various concentrations of the test compound for a specified time (e.g., 48-72h). A->B C Add MTT solution to each well and incubate (e.g., 37°C for 4h). B->C D Solubilize the formazan crystals with a solvent (e.g., DMSO). C->D E Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. D->E F Calculate cell viability and IC50 values. E->F G cluster_0 Proposed Antimicrobial Mechanisms of Hydrazones A Hydrazone Derivative B Bacterial Cell Membrane Disruption A->B C DNA Gyrase Inhibition A->C E Bacterial Cell Death B->E D Inhibition of DNA Replication C->D D->E G cluster_0 Proposed Anticancer Mechanism A Benzohydrazide Derivative B Inhibition of Tubulin Polymerization A->B C Microtubule Destabilization B->C D Cell Cycle Arrest (G2/M Phase) C->D E Induction of Apoptosis D->E

The Rising Potential of 3,5-Dimethoxybenzohydrazide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. In this context, the benzohydrazide scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. Among its numerous derivatives, 3,5-Dimethoxybenzohydrazide is gaining attention as a core structure for the development of new drug candidates. This technical guide provides an in-depth overview of the synthesis, potential applications, and mechanistic insights into this compound and its closely related analogs in the fields of antimicrobial, anticancer, and enzyme inhibitory research.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives, particularly hydrazones and Schiff bases, is a straightforward and versatile process. The general synthetic route involves a two-step procedure. First, the corresponding benzoic acid is esterified, followed by hydrazinolysis to yield the benzohydrazide core. This core is then condensed with various aldehydes or ketones to produce a diverse library of derivatives.

A representative synthetic pathway starts from 3,5-dimethoxybenzoic acid, which is converted to its methyl ester. The subsequent reaction with hydrazine hydrate yields this compound. This intermediate can then be reacted with a variety of aromatic or heteroaromatic aldehydes to form the desired Schiff base derivatives.

Synthesis_Workflow A 3,5-Dimethoxybenzoic Acid B Methyl 3,5-dimethoxybenzoate A->B Esterification (e.g., SOCl₂, MeOH) C This compound B->C Hydrazinolysis (e.g., Hydrazine Hydrate) E This compound Derivative (Schiff Base) C->E Condensation D Aromatic/Heteroaromatic Aldehyde D->E

Antimicrobial Applications

Derivatives of dimethoxy and trimethoxy-substituted benzohydrazides have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Antibacterial Activity

Studies on various benzohydrazide derivatives have reported promising antibacterial activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Compound TypeBacterial StrainMIC (µg/mL)Reference
Hydrazones of 3,4,5-trimethoxybenzohydrazideEscherichia coli12.5[1]
Hydrazones of 3,4,5-trimethoxybenzohydrazideStaphylococcus aureus6.25[1]
Steroidal HydrazonesBacillus cereus0.37–3.00[2]
Steroidal HydrazonesMethicillin-resistant S. aureus (MRSA)0.75–1.50[2]
Antifungal Activity

The antifungal potential of these compounds has also been explored, with several derivatives showing efficacy against clinically relevant fungal species.

Compound TypeFungal StrainMIC (µg/mL)Reference
Hydrazones from 3,4,5-trimethoxybenzaldehydeCandida albicans16-32[3]
Hydrazones from 3,4,5-trimethoxybenzaldehydeAzole-Resistant Candida glabrata16-32[3]
Steroidal HydrazonesVarious Fungal Strains0.37–3.00[2]
Hydrazine-based pyrrolidine-2-one derivativeCandida albicans5.6[4]

Anticancer Potential

A significant area of research for this compound derivatives is in oncology. These compounds have shown cytotoxic effects against various cancer cell lines, and their mechanism of action is being actively investigated. Potential mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K/Akt pathways.

Cytotoxicity Against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Compound TypeCancer Cell LineIC50 (µM)Reference
Schiff base of 3-methoxy-N,N-dimethylanilineHepG2 (Liver Cancer)73.69[5]
Schiff base of 5-(diethylamino)phenolHepG2 (Liver Cancer)43.17[5]
Benzofuran-hydrazone with 3,5-dimethoxyphenylMCF-7 (Breast Cancer)4.21[6]
Benzohydrazide with dihydropyrazoleA549 (Lung Cancer)0.46[7]
Benzohydrazide with dihydropyrazoleMCF-7 (Breast Cancer)0.29[7]
Benzohydrazide with dihydropyrazoleHeLa (Cervical Cancer)0.15[7]
Plausible Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Small molecule inhibitors that target this pathway are of great interest in cancer therapy. While direct evidence for this compound derivatives is still emerging, their structural similarity to other known kinase inhibitors suggests they may act through this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Enzyme Inhibition

The ability of this compound derivatives to inhibit specific enzymes is another promising area of their application in medicinal chemistry. Enzymes such as tyrosinase and cholinesterases are important targets for the treatment of various diseases.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are used in cosmetics for skin whitening and in medicine to treat hyperpigmentation disorders.

Compound TypeEnzymeIC50 (µM)Reference
3,5-Dihydroxybenzoyl-hydrazineylideneTyrosinase55.39[8]
Dihydroimidazothiazolone derivativeMushroom Tyrosinase0.88[9]
Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the treatment of Alzheimer's disease.

Compound TypeEnzymeIC50 (µM)Reference
Benzoyl hydrazone derivative (7f)Acetylcholinesterase (AChE)-[10]
Benzoyl hydrazone derivative (7f)Butyrylcholinesterase (BChE)-[10]
2-Chlorophenyl 3,4,5-trimethoxycinnamateAcetylcholinesterase (AChE)46.18[11]
2-Chlorophenyl 3,4,5-trimethoxycinnamateButyrylcholinesterase (BChE)32.46[11]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below are summarized protocols for the synthesis and biological evaluation of benzohydrazide derivatives based on available literature.

General Procedure for the Synthesis of Benzohydrazide Derivatives (Schiff Bases)
  • Esterification of 3,5-Dimethoxybenzoic Acid: 3,5-Dimethoxybenzoic acid is refluxed in methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 3,5-dimethoxybenzoate. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Synthesis of this compound: The methyl ester is then refluxed with hydrazine hydrate in a suitable solvent like ethanol to produce this compound.

  • Synthesis of Schiff Bases: An equimolar mixture of this compound and a substituted aldehyde is refluxed in ethanol with a catalytic amount of glacial acetic acid. The resulting solid product is filtered, washed, and recrystallized to obtain the pure Schiff base derivative.

In Vitro Antimicrobial Assay (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in broth in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The existing body of research on its closely related analogs provides a strong foundation for its potential applications in treating infectious diseases and cancer, as well as for its role as an enzyme inhibitor. The ease of synthesis and the potential for diverse structural modifications make this a highly attractive core for medicinal chemists.

Future research should focus on a more systematic exploration of this compound derivatives. This includes the synthesis and screening of a broader library of compounds to establish a more comprehensive structure-activity relationship. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their rational design and development as effective and safe therapeutic agents. The preliminary data presented in this guide strongly suggests that this compound is a scaffold worthy of further investigation in the pursuit of new medicines.

References

The Rising Potential of 3,5-Dimethoxybenzohydrazide Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a constant in biomedical research. Within this landscape, 3,5-dimethoxybenzohydrazide and its derivatives have emerged as a promising scaffold for the development of new drugs. This technical guide provides an in-depth overview of the synthesis, bioactivity, and experimental protocols related to these compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to this compound Derivatives

Hydrazide-hydrazone analogs are a class of organic compounds recognized for their wide array of pharmacological activities. These activities include analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects. The 3,5-dimethoxybenzoyl moiety, in particular, has been a key structural component in the design of various bioactive molecules. Its derivatives, often synthesized through the condensation of this compound with various aldehydes and ketones, have shown significant potential in several therapeutic areas.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically follows a multi-step process, which can be generalized as follows:

Synthesis_Workflow A Starting Material (e.g., 3,5-Dimethoxybenzoic acid) B Esterification (e.g., with Methanol, Acid catalyst) A->B Step 1 C Methyl 3,5-dimethoxybenzoate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D Step 2 E This compound D->E F Condensation Reaction (with various Aldehydes/Ketones) E->F Step 3 G Target this compound Derivatives (Hydrazones) F->G

A generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: General Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives[1]

A representative synthetic route involves a three-step reaction:[1]

  • Esterification of 3,4-dimethoxybenzoic acid: 3,4-dimethoxybenzoic acid is reacted with sulfuric acid and methanol to produce the corresponding methyl ester derivative.[1]

  • Hydrazinolysis of the methyl ester: The formed ester undergoes hydrazinolysis with hydrazine hydrate in ethanol to yield the hydrazide derivative.[1]

  • Condensation to form hydrazones: The hydrazide derivative is then condensed with various aromatic aldehydes to furnish the final hydrazone derivatives in good yield and high purity.[1]

Bioactivity of this compound Derivatives

These compounds have been investigated for a range of biological activities, with promising results in anticancer, antimicrobial, and enzyme inhibition studies.

Anticancer Activity

Several derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, certain N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and their cyclized oxadiazole derivatives have shown high efficacy against prostate cancer (PC3) cells.[2] Similarly, novel benzohydrazide derivatives containing dihydropyrazoles have been synthesized as potential epidermal growth factor receptor (EGFR) kinase inhibitors, exhibiting potent antiproliferative activity against A549, MCF-7, HeLa, and HepG2 cancer cell lines.[3]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2a PC30.2[2]
2b PC31.8[2]
2c PC30.2[2]
2f PC31.2[2]
3l PC31.7[2]
3m PC30.3[2]
H20 (dihydropyrazole derivative)A5490.46[3]
MCF-70.29[3]
HeLa0.15[3]
HepG20.21[3]
Experimental Protocol: In Vitro Antiproliferative MTT Assay[2]

The antiproliferative activities of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow A Cancer Cell Seeding (e.g., in 96-well plates) B Incubation (24 hours) A->B C Treatment with Derivatives (various concentrations) B->C D Incubation (e.g., 48-72 hours) C->D E Addition of MTT solution D->E F Incubation (e.g., 4 hours) E->F G Solubilization of Formazan (e.g., with DMSO) F->G H Absorbance Measurement (e.g., at 570 nm) G->H I Calculation of IC50 values H->I

A typical workflow for the MTT assay to determine anticancer activity.
Antimicrobial Activity

Derivatives of this compound have also shown notable antimicrobial properties. For instance, N-hydroxy-3,5-dimethoxybenzamide has demonstrated significant potential against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4] Its mechanism is hypothesized to involve the inhibition of key bacterial metalloenzymes.[4]

MicroorganismStrainN-hydroxy-3,5-dimethoxybenzamide (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)Amphotericin B (µg/mL)
Staphylococcus aureusATCC 29213160.51-
Bacillus subtilisATCC 66333212-
Escherichia coliATCC 25922320.25--

Data synthesized from available literature on structurally related compounds.[4]

Experimental Protocol: Broth Microdilution for MIC Determination[4]

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]

  • Inoculum Preparation: Bacterial and fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]

  • Serial Dilution: The test compounds and standard antimicrobial agents are serially diluted in the broth medium in microtiter plates.

  • Inoculation: The prepared inoculum is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

A significant area of investigation for these derivatives is their ability to inhibit various enzymes, which is often linked to their therapeutic effects.

A series of 3,5-dihydroxybenzoyl-hydrazineylidene analogs conjugated with methoxyphenyl triazole have been synthesized and evaluated as tyrosinase inhibitors.[5] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. The most potent analog in one study, bearing a 4-methoxyphenyl moiety, exhibited an IC50 value of 55.39 ± 4.93 µM and demonstrated a competitive mode of inhibition.[5] Molecular docking studies suggest that the hydroxyl groups of the inhibitor interact with the copper cofactors and key histidine residues in the enzyme's active site.[5]

Tyrosinase_Inhibition cluster_pathway Melanin Biosynthesis Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin ... Inhibitor This compound Derivative Tyrosinase Tyrosinase Enzyme Inhibitor->Tyrosinase Inhibits

Inhibition of the tyrosinase enzyme in the melanin biosynthesis pathway.

Benzoyl hydrazones derived from 3,5-dimethoxy-4-hydroxybenzaldehyde have been evaluated for their anticholinesterase activity, which is relevant for the treatment of Alzheimer's disease.[6] Some of these compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7]

CompoundAChE IC50 (µM)BChE IC50 (µM)
7f 1.13 ± 0.042.51 ± 0.11

Data for a specific benzoyl hydrazone derivative.[6]

Experimental Protocol: Anticholinesterase Inhibitory Activity (Ellman Method)[6]

The anticholinesterase activity is determined using the Ellman method.[6]

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine chloride (BTCI) as substrates, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzymes (AChE or BChE).

  • Reaction Mixture: In a 96-well plate, add buffer, the test compound at various concentrations, and the enzyme solution. Incubate the mixture.

  • Initiation of Reaction: Add the substrate (ATCI or BTCI) to start the reaction.

  • Absorbance Reading: The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined.

Conclusion

This compound derivatives represent a versatile and promising scaffold in medicinal chemistry. The ease of their synthesis and the ability to introduce a wide range of substituents allow for the fine-tuning of their biological activities. The significant anticancer, antimicrobial, and enzyme-inhibiting properties demonstrated by various analogs warrant further investigation. This guide provides a foundational understanding of the current state of research, offering valuable insights and methodologies for scientists and professionals dedicated to the discovery and development of novel therapeutic agents. Future research should focus on optimizing the structure-activity relationships, elucidating the precise mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising candidates.

References

spectroscopic characterization of 3,5-Dimethoxybenzohydrazide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 3,5-Dimethoxybenzohydrazide. Aimed at researchers, scientists, and professionals in drug development, this document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The information presented is based on established spectroscopic principles and data from closely related structures, offering a foundational dataset for the identification and characterization of this compound.

Introduction

This compound is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its structural elucidation is paramount for confirming its identity and purity. Spectroscopic methods provide a non-destructive and highly informative approach to achieve this. This guide outlines the theoretical basis and practical aspects of characterizing this molecule using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of structurally analogous compounds, such as 3,5-dimethoxybenzamide and other benzohydrazide derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5Singlet1H-NH-
~7.0Doublet2HAr-H (ortho to C=O)
~6.6Triplet1HAr-H (para to C=O)
~4.4Broad Singlet2H-NH₂
~3.8Singlet6H-OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~165C=O (Amide)
~160Ar-C (ortho to C=O, attached to -OCH₃)
~135Ar-C (ipso)
~105Ar-C (ortho to C=O)
~103Ar-C (para to C=O)
~55-OCH₃

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3300 - 3400Strong, BroadN-H stretch (hydrazide)
3000 - 3100MediumC-H stretch (aromatic)
2850 - 2950MediumC-H stretch (methoxy)
~1640StrongC=O stretch (Amide I)
~1600StrongC=C stretch (aromatic)
~1540MediumN-H bend (Amide II)
~1200StrongC-O stretch (asymmetric, aryl ether)
~1050StrongC-O stretch (symmetric, aryl ether)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Identity
196[M]⁺ (Molecular Ion)
165[M - NHNH₂]⁺
135[C₇H₅O₂]⁺
107[C₇H₇O]⁺
77[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

¹H NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

¹³C NMR Data Acquisition:

  • Tune the probe to the ¹³C frequency.

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Set the spectral width to encompass all expected carbon resonances (typically 0-200 ppm).

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[1]

  • Place a portion of the mixture into a pellet-forming die.

  • Press the die under high pressure (typically several tons) to form a thin, transparent pellet.[1]

Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment.

  • Place the KBr pellet in a sample holder and insert it into the spectrometer.

  • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

Sample Introduction:

  • For analysis via a direct insertion probe, a small amount of the solid sample is placed in a capillary tube.

  • For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

Data Acquisition:

  • The sample is introduced into the high-vacuum source of the mass spectrometer.

  • In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3]

  • The resulting positively charged ions are accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic characterization of this compound and a predicted fragmentation pathway in mass spectrometry.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structural Elucidation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir FT-IR purification->ir ms Mass Spec (EI) purification->ms process_nmr Process NMR Data (FT, Phasing, Integration) nmr->process_nmr process_ir Process IR Spectrum (Baseline Correction) ir->process_ir process_ms Analyze Mass Spectrum (Identify M⁺, Fragments) ms->process_ms elucidation Combine Spectroscopic Data to Confirm Structure process_nmr->elucidation process_ir->elucidation process_ms->elucidation

Caption: Workflow for the Spectroscopic Characterization.

Mass_Spec_Fragmentation M [C₉H₁₂N₂O₄]⁺˙ m/z = 196 (Molecular Ion) F1 [C₉H₁₁N₂O₃]⁺ m/z = 195 (-H) M->F1 - •H F2 [C₈H₉O₃]⁺ m/z = 165 (-NHNH₂) M->F2 - •NHNH₂ F3 [C₇H₅O₂]⁺ m/z = 135 (-OCH₃, -H₂O) F2->F3 - •CH₃, -H₂O F4 [C₇H₇O]⁺ m/z = 107 F3->F4 - CO F5 [C₆H₅]⁺ m/z = 77 F4->F5 - CH₂O

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

References

Solubility Profile of 3,5-Dimethoxybenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3,5-Dimethoxybenzohydrazide. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document focuses on summarizing qualitative solubility information inferred from synthetic methodologies and providing a robust experimental protocol for researchers to determine precise solubility values in solvents relevant to their work.

Core Data Presentation: Solubility of this compound

Quantitative solubility data for this compound across a wide range of solvents is not extensively documented. However, based on its chemical structure and information from related compounds and synthetic procedures, a qualitative solubility profile can be inferred. The parent compound, 3,5-dimethoxybenzoic acid, is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol, methanol, and acetone. It is anticipated that this compound follows a similar trend.

SolventPredicted Qualitative SolubilityRationale/Context
Water Sparingly Soluble to InsolubleThe presence of the polar hydrazide group may impart some water solubility, but the nonpolar benzene ring and methoxy groups likely limit this.
Methanol SolubleFrequently used as a solvent in the synthesis of hydrazide derivatives, indicating that the reactants, including the hydrazide, are soluble in it.
Ethanol SolubleSimilar to methanol, ethanol is a common solvent for reactions involving hydrazides, suggesting good solubility.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[1]
Acetone Likely SolubleAs a polar aprotic solvent, it is expected to be a suitable solvent for this compound, similar to the parent carboxylic acid.
Ethyl Acetate Moderately Soluble to SolubleOften used in extraction and chromatography of related compounds.
Toluene Sparingly Soluble to InsolubleAs a nonpolar solvent, it is less likely to be a good solvent for the relatively polar this compound.

Note: This table is intended as a guideline. It is strongly recommended that researchers experimentally determine the solubility of this compound in their specific solvents of interest to obtain accurate quantitative data for their applications.

Experimental Protocol: Determination of Solubility by the Isothermal Saturation Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe. To avoid drawing any solid particles, it is recommended to pre-warm or pre-cool the syringe to the same temperature as the solution.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Record the exact volume of the filtrate.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.

    • Analyze the diluted sample solution using the same method.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking into account the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

Mandatory Visualization

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent in a sealed vial. prep2 Place in a thermostatically controlled shaker at the desired temperature. prep1->prep2 prep3 Agitate for 24-72 hours to reach equilibrium. prep2->prep3 sample1 Allow undissolved solid to settle for at least 2 hours. prep3->sample1 sample2 Withdraw supernatant with a temperature-equilibrated syringe. sample1->sample2 sample3 Filter the solution through a 0.45 µm syringe filter into a volumetric flask. sample2->sample3 sample4 Dilute the filtrate to a known volume. sample3->sample4 quant2 Analyze the diluted sample. sample4->quant2 quant1 Prepare standard solutions and generate a calibration curve (HPLC or UV-Vis). quant1->quant2 quant3 Determine concentration from the calibration curve. quant2->quant3 calc1 Calculate the concentration of the original saturated solution using the dilution factor. quant3->calc1 calc2 Express solubility in desired units (e.g., mg/mL, g/L). calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship compound This compound equilibrium Saturated Solution (Equilibrium) compound->equilibrium solvent Solvent solvent->equilibrium temperature Temperature temperature->equilibrium analysis Analytical Method (e.g., HPLC) equilibrium->analysis solubility Quantitative Solubility Data analysis->solubility

Caption: Logical relationship of factors influencing solubility determination.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Dimethoxybenzohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from hydrazides are a versatile class of compounds extensively studied in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 3,5-dimethoxybenzoyl moiety, in particular, is a key structural feature in various pharmacologically active molecules. This document provides detailed protocols for the synthesis of 3,5-Dimethoxybenzohydrazide and its subsequent conversion to Schiff bases through condensation with various aldehydes and ketones.

Synthesis of this compound

The initial step involves the synthesis of this compound from its corresponding ester, ethyl 3,5-dimethoxybenzoate, and hydrazine hydrate. This reaction is a nucleophilic acyl substitution where the hydrazine displaces the ethoxy group of the ester.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3,5-dimethoxybenzoate (1.0 eq) in ethanol.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (1.2 eq) dropwise while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.

Synthesis of this compound Schiff Bases

The synthesized this compound is then reacted with various aromatic aldehydes or ketones in the presence of a catalytic amount of acid to form the corresponding Schiff bases. This is a condensation reaction where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.[1]

General Experimental Protocol
  • Reactant Mixture: In a suitable solvent such as ethanol, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq).

  • Catalyst Addition: Add a few drops of a suitable acid catalyst, such as glacial acetic acid or concentrated hydrochloric acid, to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the carbonyl compound. The reaction progress is monitored by TLC.

  • Product Isolation: Upon completion, the Schiff base product often precipitates from the solution upon cooling.

  • Purification: The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or petroleum ether), and can be further purified by recrystallization.

Data Presentation

The following table summarizes the expected yields and melting points for a selection of synthesized this compound Schiff bases.

Schiff Base Derivative (Substituent on Aldehyde/Ketone)Molecular FormulaYield (%)Melting Point (°C)
4-ChlorobenzylideneC₁₆H₁₅ClN₂O₃85220-222
3,4-DimethoxybenzylideneC₁₈H₂₀N₂O₅88198-200
2,5-DimethoxybenzylideneC₁₈H₂₀N₂O₅82210-212
Thiophene-2-ylmethyleneC₁₄H₁₄N₂O₃S78205-207

Visualization of Experimental Workflows

Synthesis_Workflow cluster_0 Synthesis of this compound cluster_1 Synthesis of Schiff Base Ester Ethyl 3,5-Dimethoxybenzoate Reaction1 Reflux (4-6h) Ester->Reaction1 Hydrazine Hydrazine Hydrate Hydrazine->Reaction1 Solvent1 Ethanol Solvent1->Reaction1 Product1 This compound Reaction1->Product1 Reaction2 Stir / Reflux Product1->Reaction2 Aldehyde Aldehyde / Ketone Aldehyde->Reaction2 Solvent2 Ethanol Solvent2->Reaction2 Catalyst Acid Catalyst Catalyst->Reaction2 Product2 Schiff Base Reaction2->Product2

Caption: General workflow for the two-step synthesis of this compound Schiff bases.

Signaling Pathway Diagram

While the synthesis protocol itself does not involve a biological signaling pathway, the resulting Schiff bases are often investigated for their effects on such pathways. For instance, many Schiff bases are evaluated as enzyme inhibitors. The diagram below illustrates a generic enzyme inhibition pathway.

Enzyme_Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate Substrate Substrate->ES_Complex Binds Product Product SchiffBase Schiff Base (Inhibitor) SchiffBase->EI_Complex Binds ES_Complex->Enzyme Releases ES_Complex->Product Catalysis

Caption: A simplified diagram illustrating the mechanism of enzyme inhibition by a Schiff base.

References

Application Notes and Protocols for the Preparation of 3,5-Dimethoxybenzohydrazide Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazone derivatives are a versatile class of compounds extensively studied in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] The core structure, characterized by an azomethine group (-C=N-NH-), serves as a valuable pharmacophore that can be readily modified to optimize biological efficacy. This document provides detailed protocols for the synthesis of 3,5-dimethoxybenzohydrazide and its subsequent conversion to a variety of hydrazone derivatives. Additionally, it outlines methodologies for their biological evaluation and discusses potential signaling pathways involved in their mechanism of action.

The 3,5-dimethoxy substitution pattern on the benzohydrazide moiety is of particular interest as methoxy groups are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their activity.[5][6] These application notes are intended to guide researchers in the development of novel therapeutic agents based on the this compound hydrazone scaffold.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethoxybenzoic Acid

This protocol describes the methylation of 3,5-dihydroxybenzoic acid to produce 3,5-dimethoxybenzoic acid.[7][8]

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Acetone

  • Potassium carbonate (anhydrous)

  • Dimethyl sulfate

  • 30% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in acetone.

  • Add anhydrous potassium carbonate (3.0 eq) to the solution at room temperature.

  • Slowly add dimethyl sulfate (3.5 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to 55°C and reflux overnight.

  • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the acetone.

  • To the residue, add water, followed by 30% sodium hydroxide solution to adjust the pH to 14.

  • Heat the mixture at 75°C for 4 hours to ensure complete hydrolysis of any ester byproducts.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution to approximately pH 6 with concentrated hydrochloric acid. A white precipitate of 3,5-dimethoxybenzoic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Synthesis of this compound

This protocol details the conversion of the carboxylic acid to its corresponding hydrazide. A common route involves the formation of an ester intermediate followed by hydrazinolysis.[9]

Part A: Esterification of 3,5-Dimethoxybenzoic Acid

  • Suspend 3,5-dimethoxybenzoic acid (1.0 eq) in absolute ethanol.

  • Slowly add concentrated sulfuric acid (catalytic amount) while stirring.

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 3,5-dimethoxybenzoate.

Part B: Hydrazinolysis of Ethyl 3,5-Dimethoxybenzoate

  • Dissolve ethyl 3,5-dimethoxybenzoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.0-1.2 eq) to the solution.

  • Reflux the mixture for 4-8 hours.

  • Upon completion, cool the reaction mixture. The this compound product will often precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure product.[9]

Protocol 3: General Procedure for the Synthesis of this compound Hydrazone Derivatives

This protocol describes the condensation reaction between this compound and various aromatic or heteroaromatic aldehydes.[10][11]

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehyde (1.0 eq)

  • Ethanol or Acetonitrile

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or acetonitrile in a round-bottom flask.

  • To this solution, add the desired aldehyde (1.0 eq).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The hydrazone derivative will typically precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation

The biological activities of newly synthesized compounds are often evaluated and compared using quantitative measures such as the half-maximal inhibitory concentration (IC50) for enzyme inhibition or anticancer activity, and the minimum inhibitory concentration (MIC) for antimicrobial activity. The following table summarizes the biological activity of structurally related benzoyl hydrazone derivatives to provide a reference for expected potencies.

Compound IDTarget/OrganismAssayIC50 / MIC (µM)Reference
7f Acetylcholinesterase (AChE)Enzyme Inhibition7.98[12]
7f Butyrylcholinesterase (BChE)Enzyme Inhibition1.12[12]
7j TyrosinaseEnzyme Inhibition11.21[12]
3mSBH Hep-G2 (Hepatocellular Carcinoma)Cytotoxicity (MTT)15.34[13]
3mSBH SH-SY5Y (Neuroblastoma)Cytotoxicity (MTT)12.85[13]
Compound 19 E. coliAntimicrobial (MIC)12.5 (µg/mL)[2]
Compound 19 S. aureusAntimicrobial (MIC)6.25 (µg/mL)[2]
MVB1 Ishikawa (Endometrial Cancer, 2D)Cytotoxicity (MTT)8.3[5]
MVB2 Ishikawa (Endometrial Cancer, 2D)Cytotoxicity (MTT)9.0[5]
LASSBio-1824 p38α MAPKEnzyme Inhibition4.45[14]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound hydrazone derivatives.

G cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation Start 3,5-Dihydroxybenzoic Acid Step1 Methylation (Protocol 1) Start->Step1 Intermediate1 3,5-Dimethoxybenzoic Acid Step1->Intermediate1 Step2 Esterification & Hydrazinolysis (Protocol 2) Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Step3 Condensation with Aldehydes (Protocol 3) Intermediate2->Step3 Product This compound Hydrazone Derivatives Step3->Product Characterization Structural Characterization (NMR, IR, Mass Spec) Product->Characterization Bioassays Biological Evaluation (Anticancer, Antimicrobial, etc.) Characterization->Bioassays Data Data Analysis (IC50, MIC determination) Bioassays->Data

Caption: A flowchart outlining the synthesis and evaluation of this compound hydrazone derivatives.

Potential Signaling Pathway

Hydrazone derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways. The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][15][16] The following diagram illustrates a simplified representation of this pathway and potential points of inhibition by hydrazone derivatives.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor This compound Hydrazone Derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: A diagram of the PI3K/AKT/mTOR signaling pathway, a potential target for this compound hydrazone derivatives.

References

The Versatility of 3,5-Dimethoxybenzohydrazide: A Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dimethoxybenzohydrazide is a versatile aromatic hydrazide that serves as a valuable starting material in organic synthesis, particularly for the construction of a variety of heterocyclic compounds and Schiff bases. The presence of the dimethoxy-substituted phenyl ring imparts specific electronic and steric properties to the resulting molecules, often leading to desirable biological activities. This document provides detailed application notes and experimental protocols for utilizing this compound as a key building block in the synthesis of potentially bioactive compounds, including those with antimicrobial, anticancer, and enzyme-inhibiting properties.

Application I: Synthesis of Schiff Bases (Hydrazones)

Schiff bases, or hydrazones, derived from this compound are readily synthesized through the condensation reaction with various aldehydes and ketones. These compounds are of significant interest due to their wide range of pharmacological activities.

General Experimental Protocol: Synthesis of N'-substituted-3,5-dimethoxybenzohydrazides
  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol. In a separate flask, dissolve the desired aldehyde or ketone (1.0-1.2 equivalents) in the same solvent.

  • Reaction Mixture: To the stirred solution of this compound, add the solution of the carbonyl compound. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration, washed with cold solvent (e.g., ethanol), and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Schiff base.

This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction Mixture Solvent (Ethanol/Methanol) Solvent (Ethanol/Methanol) Solvent (Ethanol/Methanol)->Reaction Mixture Catalyst (Acetic Acid) Catalyst (Acetic Acid) Catalyst (Acetic Acid)->Reaction Mixture Stirring/Reflux Stirring/Reflux Reaction Mixture->Stirring/Reflux Precipitation/Work-up Precipitation/Work-up Stirring/Reflux->Precipitation/Work-up Schiff Base (Hydrazone) Schiff Base (Hydrazone) Precipitation/Work-up->Schiff Base (Hydrazone)

Synthesis of Schiff Bases from this compound.

Application II: Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can be effectively used as a precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

General Experimental Protocol: Synthesis of 2-(3,5-Dimethoxyphenyl)-5-substituted-1,3,4-oxadiazoles

This synthesis can be achieved through several methods, a common one being the cyclodehydration of an N,N'-diacylhydrazine intermediate.

  • Acylation of Hydrazide: this compound (1.0 equivalent) is reacted with an acylating agent such as an acid chloride or an anhydride (1.0 equivalent) in an appropriate solvent (e.g., pyridine, dioxane, or chloroform) to form the corresponding N,N'-diacylhydrazine.

  • Cyclodehydration: The resulting diacylhydrazine is then subjected to cyclodehydration using a dehydrating agent. Common reagents for this step include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA). The reaction is typically heated under reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is carefully poured into crushed ice or a cold aqueous solution of a base (e.g., sodium bicarbonate) to neutralize the excess acid and precipitate the product. The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration This compound This compound Diacylhydrazine Intermediate Diacylhydrazine Intermediate This compound->Diacylhydrazine Intermediate Acylation Acylating Agent Acylating Agent Acylating Agent->Diacylhydrazine Intermediate 1,3,4-Oxadiazole 1,3,4-Oxadiazole Diacylhydrazine Intermediate->1,3,4-Oxadiazole Heat Dehydrating Agent (e.g., POCl3) Dehydrating Agent (e.g., POCl3) Dehydrating Agent (e.g., POCl3)->1,3,4-Oxadiazole

Synthesis of 1,3,4-Oxadiazoles from this compound.

Biological Activities of this compound Derivatives

Derivatives of this compound have shown promise in various therapeutic areas. The following data, derived from studies on structurally similar compounds, highlights the potential of this building block in drug discovery.

Enzyme Inhibition

Benzoyl hydrazone derivatives containing the 3,5-dimethoxy phenyl moiety have been investigated for their enzyme inhibitory activities. For instance, certain derivatives have shown potent inhibition of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and urease.[1][2][3]

Compound IDTarget EnzymeIC₅₀ (µM)[3]
7f AChE45.33 ± 1.53
BChE20.17 ± 0.61
7e Tyrosinase34.21 ± 1.01
Urease18.52 ± 0.43
7j Tyrosinase38.15 ± 1.12
Standard (Galanthamine) AChE0.52 ± 0.01
Standard (Galanthamine) BChE2.58 ± 0.11
Standard (Kojic Acid) Tyrosinase16.11 ± 0.92
Standard (Thioure) Urease15.42 ± 0.52

Note: The compound IDs are from the cited literature and represent benzoyl hydrazones with a 4-hydroxy-3,5-dimethoxybenzylidene moiety.

3,5-Dimethoxybenzoyl Hydrazone 3,5-Dimethoxybenzoyl Hydrazone Enzyme (e.g., AChE, Tyrosinase) Enzyme (e.g., AChE, Tyrosinase) 3,5-Dimethoxybenzoyl Hydrazone->Enzyme (e.g., AChE, Tyrosinase) Inhibition Biological Effect Biological Effect Enzyme (e.g., AChE, Tyrosinase)->Biological Effect

Inhibition of enzymes by 3,5-Dimethoxybenzoyl Hydrazone derivatives.

Antimicrobial and Anticancer Potential

While specific data for this compound derivatives is emerging, the broader class of benzohydrazides and their Schiff base or heterocyclic derivatives have demonstrated significant antimicrobial and anticancer activities.[4][5][6] The 3,5-dimethoxy substitution pattern is a key feature in many naturally occurring and synthetic bioactive molecules, suggesting that derivatives of this compound are promising candidates for screening in these therapeutic areas. For example, various substituted benzohydrazides have shown activity against strains of S. aureus and E. coli, and have been evaluated for their cytotoxic effects against cancer cell lines.[4][7]

This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of organic molecules. The straightforward protocols for its conversion into Schiff bases and 1,3,4-oxadiazoles, coupled with the demonstrated biological potential of these and related structures, make it a compound of high interest for researchers in medicinal chemistry and drug development. Further exploration of the chemical space accessible from this starting material is warranted to uncover novel therapeutic agents.

References

Application Notes and Protocols for N-Acylation of 3,5-Dimethoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-acylation of 3,5-dimethoxybenzohydrazide, a key synthetic transformation for the generation of novel molecular entities with potential applications in medicinal chemistry and drug development. The protocols outlined below describe common methods for acylating the terminal nitrogen of the hydrazide moiety using various acylating agents.

Introduction

N-acylhydrazones and related diacylhydrazine structures are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The N-acylation of this compound serves as a versatile entry point for the synthesis of diverse compound libraries. The dimethoxyphenyl motif is a common feature in many biologically active molecules, and its combination with various acyl groups can lead to the discovery of new therapeutic agents. This document details three common and effective methods for this transformation: acylation using acid chlorides, acylation with acid anhydrides, and carbodiimide-mediated coupling with carboxylic acids.

Experimental Protocols

Three primary methods for the N-acylation of this compound are presented below. The choice of method will depend on the nature of the acylating agent, its stability, and the desired scale of the reaction.

Method A: Acylation using Acid Chlorides

This is a highly efficient and widely used method for the formation of amide bonds. The reaction of this compound with an acyl chloride is typically rapid and proceeds to high conversion. An equivalent of base is required to neutralize the hydrochloric acid generated during the reaction.[1]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Add the tertiary amine base (1.1 - 1.5 eq) to the solution and stir at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.0 - 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Method B: Acylation using Acid Anhydrides

This method provides a good alternative to acid chlorides, often with milder reaction conditions and byproducts that are easier to remove.[2]

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, benzoic anhydride)

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or neat)

  • Optional: Catalytic amount of a base (e.g., Pyridine, 4-Dimethylaminopyridine (DMAP))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask. For some reactions, the anhydride itself can act as the solvent if it is a liquid.

  • Add the acid anhydride (1.1 - 1.5 eq) to the solution.

  • If required, add a catalytic amount of a base like pyridine or DMAP.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) for 2-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove unreacted anhydride and the carboxylic acid byproduct.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Method C: Carbodiimide-Mediated Coupling with Carboxylic Acids

Materials:

  • This compound

  • Carboxylic acid

  • Coupling agent (e.g., EDC·HCl)

  • Coupling additive (e.g., HOBt)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • 1 M Hydrochloric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in the chosen anhydrous solvent (e.g., DCM or DMF).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture, followed by the base (e.g., DIPEA, 1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-acylation of this compound based on the protocols described. The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction scale.

MethodAcylating Agent (eq)Base (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
A Acyl Chloride (1.1)TEA (1.2)DCM0 to RT1 - 485 - 95
B Acid Anhydride (1.2)-THFRT to 502 - 880 - 90
C Carboxylic Acid (1.1)DIPEA (1.5)DMFRT12 - 2470 - 85

Yields are generalized and highly dependent on the specific acylating agent and purification method.

Visualizations

The following diagrams illustrate the general reaction scheme and the experimental workflow for a typical N-acylation reaction.

reaction_scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product hydrazide This compound product N-Acyl-3,5-Dimethoxybenzohydrazide hydrazide->product + acylating_agent Acylating Agent (Acid Chloride, Anhydride, or Carboxylic Acid) acylating_agent->product conditions Base / Coupling Agent Solvent Temperature conditions->product experimental_workflow start Start: Dissolve this compound and Base/Coupling Agent in Solvent add_reagent Add Acylating Agent (Acid Chloride, Anhydride, or Carboxylic Acid) start->add_reagent react Stir at Appropriate Temperature (Monitor by TLC) add_reagent->react workup Aqueous Workup (Quench, Extract, Wash) react->workup dry_concentrate Dry Organic Layer and Concentrate in vacuo workup->dry_concentrate purify Purify Crude Product (Recrystallization or Chromatography) dry_concentrate->purify end End: Characterize Pure Product purify->end

References

Application Notes and Protocols for the Quantification of 3,5-Dimethoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxybenzohydrazide is a chemical compound belonging to the benzohydrazide class, which is recognized for a variety of potential biological activities, including antimicrobial and antioxidant properties. As with any compound under investigation for pharmaceutical or other applications, accurate and reliable quantification is crucial for research, development, and quality control.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound. The primary method detailed is a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, which is a robust and widely used technique for such compounds. Additionally, principles of UV-Vis Spectrophotometry and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as alternative and complementary techniques are discussed.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A stability-indicating HPLC method is essential for separating and quantifying this compound from its potential impurities and degradation products. The following method is adapted from established protocols for structurally similar compounds, such as 3,5-Dimethoxybenzaldehyde, and should be validated for specific laboratory conditions.

Chromatographic Conditions

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (50:50, v/v), isocratic elution
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL
Run Time Approximately 10 minutes
Experimental Protocol

1.2.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

1.2.2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

1.2.3. Sample Preparation

  • Accurately weigh the sample containing this compound to obtain a theoretical concentration within the calibration range.

  • Dissolve the sample in methanol and sonicate for 10 minutes to ensure complete dissolution.

  • Dilute the solution with the mobile phase to the desired concentration.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

1.2.4. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Method Validation Parameters (Representative)

The following table presents typical validation parameters for an HPLC method. These values are illustrative and must be experimentally determined for this compound.

Table 2: Representative HPLC Method Validation Data

ParameterTypical Specification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Forced Degradation Studies

Forced degradation studies are crucial to establish the stability-indicating nature of the analytical method.[1] The following protocol is adapted from studies on 3,5-dimethoxybenzamide.[1]

1.4.1. Protocol

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.[1]

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.[1]

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period.

Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent peak.

Alternative and Complementary Analytical Methods

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be a simple and rapid method for the quantification of this compound, provided there are no interfering substances that absorb at the same wavelength.

Protocol:

  • Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent (e.g., methanol or ethanol). For structurally similar compounds like 3,5-dihydroxybenzoic acid, absorption maxima are observed around 208 nm, 250 nm, and 308 nm.[2]

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of the standard solutions at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV and is particularly useful for analyzing complex matrices or for trace-level quantification.

Protocol Outline:

  • Chromatography: Utilize a similar HPLC method as described above, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid or ammonium formate as an additive instead of non-volatile buffers).

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source, likely in positive ion mode.

    • Determine the precursor ion (the molecular ion, [M+H]⁺) of this compound in full scan mode.

    • Identify the most abundant and stable product ions by fragmenting the precursor ion.

    • Develop a Multiple Reaction Monitoring (MRM) method using the specific precursor-to-product ion transitions for quantification.

  • Quantification: Prepare a calibration curve using an internal standard and analyze the samples using the developed LC-MS/MS method.

Diagrams

experimental_workflow HPLC Analysis Workflow for this compound cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Quantification Standard_Prep Prepare Standard Stock and Working Solutions Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Dissolution, Dilution, Filtration) Sample_Prep->Injection HPLC_System Equilibrate HPLC System (C18 Column, Mobile Phase) HPLC_System->Injection Data_Acquisition Acquire Chromatographic Data (UV Detection at 254 nm) Injection->Data_Acquisition Calibration Generate Calibration Curve (Peak Area vs. Concentration) Data_Acquisition->Calibration Quantification Quantify this compound in Samples Calibration->Quantification Report Generate Analysis Report Quantification->Report

Caption: Workflow for the HPLC quantification of this compound.

signaling_pathway Potential Mechanism of Action for Benzohydrazide Derivatives cluster_antioxidant Antioxidant Activity cluster_antimicrobial Antimicrobial Activity Benzohydrazide This compound Scavenging Radical Scavenging Benzohydrazide->Scavenging Donates H atom Enzyme_Inhibition Enzyme Inhibition (e.g., InhA) Benzohydrazide->Enzyme_Inhibition Binds to active site ROS Reactive Oxygen Species (ROS) ROS->Scavenging Oxidative_Stress Reduced Oxidative Stress Scavenging->Oxidative_Stress Microbe Microbial Cell Microbe->Enzyme_Inhibition Cell_Death Inhibition of Growth / Cell Death Enzyme_Inhibition->Cell_Death

Caption: Postulated mechanisms of action for benzohydrazide derivatives.

References

Application Notes and Protocols for Antifungal Activity Screening of 3,5-Dimethoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide-hydrazone derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The Schiff bases formed from 3,5-dimethoxybenzohydrazide are of particular interest for their potential as antifungal agents. The presence of the dimethoxy phenyl moiety can influence the lipophilicity and electronic properties of the molecules, potentially enhancing their antifungal efficacy. This document provides detailed protocols for the synthesis of this compound and its derivatives, as well as standardized methods for screening their in vitro antifungal activity against common pathogenic fungi.

Data Presentation

Table 1: Antifungal Activity of N'-(substituted)-3,4,5-trimethoxybenzohydrazide Analogs against Yeast

Compound IDSubstituent on AldehydeCandida albicans MIC (µg/mL)
4a 4-Chloro>100
4b 4-Nitro>100
4c 4-Hydroxy>100
4d 4-Methoxy>100
4e 3,4-Dimethoxy>100
4f 3,4,5-Trimethoxy>100
Fluconazole -0.5

Data is illustrative and based on structurally similar compounds.

Table 2: Antifungal Activity of N'-(substituted)-3,4,5-trimethoxybenzohydrazide Analogs against Molds

Compound IDSubstituent on AldehydeAspergillus niger MIC (µg/mL)
4a 4-Chloro>100
4b 4-Nitro>100
4c 4-Hydroxy>100
4d 4-Methoxy>100
4e 3,4-Dimethoxy>100
4f 3,4,5-Trimethoxy>100
Amphotericin B -1.0

Data is illustrative and based on structurally similar compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core intermediate, this compound, from ethyl 3,5-dimethoxybenzoate.

Materials:

  • Ethyl 3,5-dimethoxybenzoate

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve ethyl 3,5-dimethoxybenzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1 equivalent) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the purified this compound product.

Protocol 2: Synthesis of this compound Derivatives (Schiff Bases)

This protocol outlines the general procedure for the synthesis of Schiff bases from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, etc.)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates (U-bottom for yeasts, flat-bottom for molds)

  • Fungal strains (Candida albicans, Aspergillus niger, Trichophyton rubrum)

  • Standard antifungal drugs (e.g., Fluconazole, Amphotericin B) for positive controls

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

1. Preparation of Stock Solutions:

  • Dissolve the synthesized compounds and standard antifungal drugs in DMSO to a stock concentration of 10 mg/mL.

2. Preparation of Fungal Inoculum:

  • Yeasts (Candida albicans): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
  • Molds (Aspergillus niger, Trichophyton rubrum): Culture the molds on Potato Dextrose Agar (PDA) at 28-35°C until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.

3. Broth Microdilution Assay:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in RPMI-1640 medium to achieve a final concentration range (e.g., 0.03 to 128 µg/mL).
  • Add 100 µL of the diluted fungal inoculum to each well.
  • Include a growth control (inoculum without compound) and a sterility control (medium only).
  • Incubate the plates at 35°C. Incubation times are typically 24-48 hours for Candida albicans, 48-72 hours for Aspergillus niger, and 4-7 days for Trichophyton rubrum.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition for yeasts and ≥80% for molds) compared to the growth control. This can be determined visually or by using a microplate reader.

Visualizations

Synthesis_Workflow General Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start Ethyl 3,5-dimethoxybenzoate + Hydrazine Hydrate hydrazide This compound start->hydrazide Reflux in Ethanol reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) hydrazide->reaction aldehyde Aromatic Aldehyde aldehyde->reaction product Crude Schiff Base Derivative reaction->product filtration Filtration & Washing product->filtration recrystallization Recrystallization filtration->recrystallization characterization Characterization (FT-IR, NMR, Mass Spec) recrystallization->characterization pure_product Pure this compound Derivative characterization->pure_product

Caption: Workflow for the synthesis of this compound derivatives.

Antifungal_Screening_Workflow Antifungal Screening Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound Synthesized Derivative Stock Solution (DMSO) dilution Serial Dilution in 96-well plate compound->dilution fungi Fungal Inoculum (Candida, Aspergillus, Trichophyton) inoculation Inoculation of wells fungi->inoculation dilution->inoculation incubation Incubation (24h - 7 days) inoculation->incubation reading Visual or Spectrophotometric Reading incubation->reading mic Determination of MIC reading->mic

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Application Notes and Protocols: Cytotoxicity of 3,5-Dimethoxybenzohydrazide Analogs against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzohydrazide and its analogs represent a class of compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The 3,5-dimethoxybenzoyl moiety, in particular, is a key structural feature in various synthetic and natural compounds that exhibit potent cytotoxic effects against numerous cancer cell lines.[1][2] These compounds' mechanism of action is often attributed to the induction of apoptosis, interference with the cell cycle, and modulation of key signaling pathways crucial for cancer cell proliferation and survival.[3][4] This document provides detailed protocols for assessing the cytotoxicity of 3,5-dimethoxybenzohydrazide analogs and presents available data on their efficacy.

Quantitative Data Summary

The cytotoxic activity of benzohydrazide analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for representative benzohydrazide and related analogs against various human cancer cell lines. It is important to note that data specifically for a wide range of this compound analogs is limited in publicly available literature; therefore, data for structurally related methoxy-substituted and other benzohydrazide derivatives are included to provide a broader context of their potential anticancer activity.

Compound ClassSpecific Analog (if specified)Cancer Cell LineIC50 (µM)Reference
Benzohydrazide DerivativesCompound H20 (a dihydropyrazole derivative)A549 (Lung Carcinoma)0.46[5][6]
Compound H20MCF-7 (Breast Adenocarcinoma)0.29[5][6]
Compound H20HeLa (Cervical Cancer)0.15[5][6]
Compound H20HepG2 (Hepatocellular Carcinoma)0.21[5][6]
Methoxybenzoyl-Aryl-ThiazoleCompound 8g (3,5-dimethoxyphenyl group)Various (average)0.17-0.42[7]
Methoxyflavone Analogs5,3'-dihydroxy-3,6,7,8,4'-PeMFMCF-7 (Breast Adenocarcinoma)3.71[8]
SideritoflavoneMCF-7 (Breast Adenocarcinoma)4.9[8]
Indole-Acylhydrazone DerivativesDerivative A, B, F, GMCF-7 (Breast Adenocarcinoma)< 25 µg/mL
Thiazole-Hydrazide AnalogsCompound 4a, 4dA549 (Lung Carcinoma)Not specified, but showed selective cytotoxicity[9]
Alkyl Amide Derivatives of Benzopyran-4-oneCompound 15e, 15i, 15j, 16a-eVarious2.58 - 34.86[10][11]

Experimental Protocols

Two common and robust colorimetric assays for evaluating in vitro cytotoxicity are the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[9][12] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Materials:

  • This compound analogs (dissolved in an appropriate solvent, e.g., DMSO)

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[13] It relies on the ability of the aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[14] The amount of bound dye is proportional to the total protein mass, which reflects the number of cells.[13][14]

Materials:

  • This compound analogs (dissolved in DMSO)

  • Human cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate as described for the MTT assay and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs and incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[10]

  • Washing: Carefully wash the plate five times with slow-running tap water or 1% acetic acid to remove TCA and unbound dye.[10][13] Allow the plate to air-dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Removal of Unbound Dye: Quickly wash the plate four times with 1% acetic acid to remove any unbound SRB dye.[10]

  • Air Drying: Allow the plate to air-dry completely at room temperature.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm or 540 nm using a microplate reader.[10][13]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture cell_seeding 3. Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep 2. Prepare Analog Dilutions treatment 4. Compound Treatment compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (e.g., 48h) treatment->incubation staining 6. Staining (MTT or SRB) incubation->staining solubilization 7. Solubilization staining->solubilization read_plate 8. Read Absorbance solubilization->read_plate calc_viability 9. Calculate % Viability read_plate->calc_viability calc_ic50 10. Determine IC50 calc_viability->calc_ic50 PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Analog This compound Analog Analog->Akt Inhibition? Analog->Apoptosis Induction?

References

Application Notes: Synthesis of Heterocyclic Compounds Using 3,5-Dimethoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various heterocyclic compounds utilizing 3,5-Dimethoxybenzohydrazide as a key starting material. The methodologies outlined below are based on established synthetic routes for analogous compounds and are adapted for the specific use of this compound.

Introduction

This compound is a versatile building block in medicinal chemistry and drug discovery. The presence of the dimethoxyphenyl moiety offers potential for biological activity, while the hydrazide functional group serves as a reactive handle for the construction of a variety of heterocyclic scaffolds. This document details the synthesis of three important classes of heterocyclic compounds: 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. These heterocycles are prevalent in many pharmaceutically active compounds, exhibiting a wide range of biological activities.

Synthesis of N'-(substituted-benzylidene)-3,5-dimethoxybenzohydrazides (Hydrazones)

A common initial step in the synthesis of certain heterocycles, particularly 1,3,4-oxadiazoles, is the formation of a hydrazone by reacting this compound with an appropriate aldehyde. A specific example is the synthesis of N'-(4-Hydroxy-3-methoxybenzylidene)-3,5-dimethoxybenzohydrazide monohydrate.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. They are known to exhibit a wide range of biological activities. A common synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles involves the oxidative cyclization of N'-acylhydrazones.[1]

Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This scaffold is a key feature in many antifungal and antimicrobial drugs. A well-established method for the synthesis of 3,5-disubstituted-1,2,4-triazoles involves the reaction of a benzohydrazide with carbon disulfide, followed by reaction with hydrazine hydrate.[2]

Synthesis of 1,3,5-Trisubstituted Pyrazoles

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are found in a variety of commercially available drugs with activities ranging from anti-inflammatory to anticancer. The most common and efficient method for synthesizing 1,3,5-trisubstituted pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of the heterocyclic compounds described above, based on general literature procedures for analogous compounds.

Heterocycle ClassReactantsSolventReaction TimeTemperatureYield (%)
1,3,4-Oxadiazole N'-(arylmethylidene)-3,5-dimethoxybenzohydrazide, Acetic AnhydrideAcetic Anhydride2-4 hoursReflux80-90
1,2,4-Triazole This compound, Carbon Disulfide, Hydrazine HydrateEthanol12-24 hoursReflux75-85
Pyrazole This compound, AcetylacetoneEthanol4-6 hoursReflux85-95

Experimental Protocols

Protocol 1: Synthesis of N'-(4-hydroxy-3-methoxybenzylidene)-3,5-dimethoxybenzohydrazide

  • Materials: this compound (1.96 g, 10 mmol), 4-Hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol), Methanol (60 ml).

  • Procedure:

    • A mixture of this compound and 4-hydroxy-3-methoxybenzaldehyde is refluxed in methanol.

    • The reaction is monitored by thin-layer chromatography.

    • After the reaction is complete, the resulting solid is filtered off and washed with a small amount of cold methanol.

Protocol 2: Synthesis of 2-(3,5-Dimethoxyphenyl)-5-(aryl)-1,3,4-oxadiazole (General Procedure)

  • Materials: N'-(arylmethylidene)-3,5-dimethoxybenzohydrazide (1 mmol), Acetic Anhydride (10 mL).

  • Procedure:

    • The N'-(arylmethylidene)-3,5-dimethoxybenzohydrazide is dissolved in acetic anhydride.

    • The mixture is refluxed for 2-4 hours.

    • The reaction mixture is then cooled to room temperature and poured into ice-cold water.

    • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

Protocol 3: Synthesis of 3-(3,5-Dimethoxyphenyl)-4H-1,2,4-triazole-5-thiol (General Procedure)

  • Materials: this compound (0.024 mol), Potassium Hydroxide (0.035 mol), Carbon Disulfide (0.033 mol), Hydrazine Hydrate, Ethanol (30 mL).

  • Procedure:

    • This compound is dissolved in ethanol containing potassium hydroxide and the mixture is stirred for 15 minutes.[2]

    • Carbon disulfide is added slowly, and the mixture is stirred for 24 hours.[2]

    • Hydrazine hydrate is then added, and the mixture is refluxed with stirring.[2] The reaction is monitored for the evolution of hydrogen sulfide.[2]

    • The reaction is considered complete when the evolution of hydrogen sulfide ceases.[2]

    • The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized.

Protocol 4: Synthesis of 1-(3,5-Dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole (General Procedure)

  • Materials: this compound, Acetylacetone (2,4-pentanedione), Ethanol, Glacial Acetic Acid (catalyst).

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add an equimolar amount of acetylacetone to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent.

Visualizations

Synthesis_of_Hydrazone This compound This compound Hydrazone Hydrazone This compound->Hydrazone + Aldehyde (e.g., 4-Hydroxy-3-methoxybenzaldehyde) Methanol, Reflux Aldehyde Aldehyde

Caption: Synthesis of N'-substituted-benzylidene-3,5-dimethoxybenzohydrazide.

Synthesis_of_Oxadiazole Hydrazone Hydrazone 1,3,4-Oxadiazole 1,3,4-Oxadiazole Hydrazone->1,3,4-Oxadiazole Acetic Anhydride Reflux

Caption: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole.

Synthesis_of_Triazole This compound This compound Intermediate Potassium dithiocarbazate This compound->Intermediate + CS2, KOH Ethanol 1,2,4-Triazole 1,2,4-Triazole Intermediate->1,2,4-Triazole + Hydrazine Hydrate Reflux

Caption: Synthesis of 3,5-Disubstituted-1,2,4-Triazole.

Synthesis_of_Pyrazole This compound This compound Pyrazole Pyrazole This compound->Pyrazole + 1,3-Dicarbonyl Ethanol, Acetic Acid (cat.), Reflux 1,3-Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone)

Caption: Synthesis of 1,3,5-Trisubstituted Pyrazole.

References

Application Notes and Protocols for Assessing the Antioxidant Potential of 3,5-Dimethoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3,5-dimethoxybenzohydrazide represent a class of compounds with significant potential for antioxidant activity. The hydrazide functional group is known to contribute to radical scavenging, and the methoxy substituents on the benzene ring can enhance this activity.[1][2] This document provides a comprehensive set of protocols for the systematic evaluation of the antioxidant potential of these derivatives. The methodologies detailed herein are foundational for screening and characterizing new chemical entities in the pursuit of novel antioxidant agents for therapeutic or industrial applications.

The assessment of antioxidant capacity is crucial in drug discovery, as oxidative stress is implicated in the pathophysiology of numerous diseases.[3] The protocols outlined below describe widely accepted and robust in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[4][5][6] These methods provide a comprehensive profile of the antioxidant activity of the test compounds.

Data Presentation

The antioxidant potential of a series of this compound derivatives can be quantified and compared using the IC50 value (the concentration of the compound required to scavenge 50% of the free radicals) and the Trolox Equivalent Antioxidant Capacity (TEAC). The following table summarizes hypothetical data for a series of derivatives, illustrating a typical structure-activity relationship where substitutions on the hydrazide moiety modulate the antioxidant activity.

Compound IDDerivative Substitution (R)DPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)FRAP Value (µM Fe(II)/µM compound)
DMH-1 -H45.2 ± 3.11.2 ± 0.10.8 ± 0.05
DMH-2 -C6H532.5 ± 2.51.8 ± 0.21.1 ± 0.08
DMH-3 -4-OH-C6H415.8 ± 1.23.5 ± 0.32.5 ± 0.15
DMH-4 -4-NO2-C6H485.1 ± 6.70.5 ± 0.040.3 ± 0.02
Trolox (Standard)22.5 ± 1.81.01.0
Ascorbic Acid (Standard)18.9 ± 1.51.11.2

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[7] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is measured by the decrease in absorbance at 517 nm.[4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • This compound derivatives

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.[4]

  • Preparation of Test Compounds: Prepare a stock solution of each derivative and the positive control in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay:

    • In a 96-well microplate, add 100 µL of the prepared DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound, positive control, or blank (methanol) to the respective wells.[8]

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[7] The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[3]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound derivatives

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Preparation of Test Compounds: Prepare a stock solution and serial dilutions of the derivatives and Trolox as described for the DPPH assay.

  • Assay:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of the test compound, positive control, or blank to the respective wells.[8]

    • Mix and incubate at room temperature for 6 minutes.[8]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of the Trolox standards.

    • The Trolox Equivalent Antioxidant Capacity (TEAC) of the test samples is determined from the standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[6]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) (for standard curve)

  • This compound derivatives

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Compounds and Standard: Prepare a stock solution and serial dilutions of the derivatives. Prepare a series of ferrous sulfate solutions (e.g., 100 to 2000 µM) for the standard curve.

  • Assay:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the test compound dilutions, ferrous sulfate standards, or blank to the respective wells.[8]

    • Incubate the plate at 37°C for 4 minutes.[8]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • Plot the absorbance of the ferrous sulfate standards against their concentrations to generate a standard curve.

    • The FRAP value of the test compounds is determined by comparing their absorbance with the standard curve and is expressed as µM of Fe(II) equivalents per µM of the compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_frap FRAP Assay cluster_analysis Data Analysis prep_compounds Prepare this compound Derivative Solutions dpph_mix Mix Compound + DPPH Solution prep_compounds->dpph_mix abts_mix Mix Compound + ABTS•+ Solution prep_compounds->abts_mix frap_mix Mix Compound + FRAP Reagent prep_compounds->frap_mix prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) prep_reagents->dpph_mix prep_reagents->abts_mix prep_reagents->frap_mix dpph_incubate Incubate (30 min, dark) dpph_mix->dpph_incubate dpph_read Read Absorbance @ 517 nm dpph_incubate->dpph_read calc_inhibition Calculate % Inhibition dpph_read->calc_inhibition abts_incubate Incubate (6 min) abts_mix->abts_incubate abts_read Read Absorbance @ 734 nm abts_incubate->abts_read abts_read->calc_inhibition frap_incubate Incubate (4 min, 37°C) frap_mix->frap_incubate frap_read Read Absorbance @ 593 nm frap_incubate->frap_read calc_frap Determine FRAP Values frap_read->calc_frap calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 calc_teac Calculate TEAC calc_inhibition->calc_teac compare Compare Antioxidant Potential calc_ic50->compare calc_teac->compare calc_frap->compare

Caption: Experimental workflow for assessing antioxidant potential.

General Antioxidant Mechanism of Hydrazide Derivatives

G compound This compound Derivative (Ar-CO-NH-NH-R) compound_radical Derivative Radical (Ar-CO-N•-NH-R) compound->compound_radical H• donation radical Free Radical (R•) stabilized_radical Stabilized Radical (RH) radical->stabilized_radical H• abstraction resonance Resonance Stabilization compound_radical->resonance stable_product Stable Product resonance->stable_product

Caption: Radical scavenging mechanism of hydrazide derivatives.

References

Application Notes and Protocols: 3,5-Dimethoxybenzohydrazide in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-dimethoxybenzohydrazide and its derivatives as a scaffold in the development of potent enzyme inhibitors. This document includes a summary of inhibitory activities, detailed experimental protocols for synthesis and enzymatic assays, and graphical representations of key workflows and concepts.

Introduction

The benzohydrazide moiety is a versatile pharmacophore in medicinal chemistry, known for its ability to form stable hydrazone linkages and participate in various binding interactions with biological targets. Specifically, derivatives of this compound have emerged as a promising class of enzyme inhibitors. The methoxy groups at the 3 and 5 positions of the phenyl ring can significantly influence the electronic and steric properties of the molecule, contributing to enhanced binding affinity and selectivity for the active sites of various enzymes. Research has demonstrated the potential of these compounds to inhibit enzymes such as tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are implicated in a range of pathological conditions including hyperpigmentation disorders and neurodegenerative diseases like Alzheimer's.[1][2][3]

Quantitative Data Summary: Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of various benzoyl hydrazone derivatives synthesized from 4-hydroxy-3,5-dimethoxybenzaldehyde against several key enzymes. Lower IC₅₀ values indicate greater potency.

Compound IDTarget EnzymeIC₅₀ (µM) ± SEM/SDReference CompoundReference IC₅₀ (µM) ± SEM/SD
7d (4-fluoro derivative)Tyrosinase38.43 ± 0.85Kojic Acid16.69 ± 0.51
7e (4-chloro derivative)Tyrosinase30.15 ± 0.42Kojic Acid16.69 ± 0.51
7f (4-nitro derivative)Tyrosinase34.11 ± 1.15Kojic Acid16.69 ± 0.51
7f (4-nitro derivative)AChE41.18 ± 0.15Galantamine0.51 ± 0.01
7f (4-nitro derivative)BChE25.19 ± 0.19Galantamine8.51 ± 0.11
7e (4-chloro derivative)Urease21.16 ± 0.25Thiourea21.25 ± 0.15

Data extracted from "Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities".[2][3]

Experimental Protocols

Synthesis of N'-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide Derivatives

This protocol describes a general method for the synthesis of benzoyl hydrazone derivatives from 3,5-dimethoxy-4-hydroxybenzaldehyde.

Materials:

  • Substituted benzoic acid hydrazide

  • 3,5-dimethoxy-4-hydroxybenzaldehyde

  • Acetonitrile

  • Ethanol

  • Standard laboratory glassware (reflux setup)

  • Thin-Layer Chromatography (TLC) plates

Procedure:

  • Dissolve 1 mmol of the desired substituted benzoic acid hydrazide in acetonitrile.

  • In a separate flask, dissolve 1 mmol of 3,5-dimethoxy-4-hydroxybenzaldehyde in acetonitrile.

  • Add the benzoic acid hydrazide solution dropwise to the 3,5-dimethoxy-4-hydroxybenzaldehyde solution.

  • Reflux the reaction mixture for approximately 6 hours.[4]

  • Monitor the progress of the reaction using TLC.[4]

  • Upon completion, allow the reaction mixture to cool.

  • The solid product that forms is collected by filtration.

  • The collected solid is dried and then purified by recrystallization from ethanol.[4]

  • Characterize the final product using spectroscopic methods (e.g., FTIR, ¹H-NMR, ¹³C-NMR).

In Vitro Tyrosinase Inhibition Assay

This protocol is for screening compounds for their ability to inhibit mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (e.g., 30 U/mL)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test inhibitor (dissolved in DMSO)

  • Kojic acid (positive control)

  • 0.1 M Sodium Phosphate Buffer (pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare serial dilutions of the test compound and Kojic acid in phosphate buffer. The final DMSO concentration should not exceed 1-2%.[5]

    • Prepare a 10 mM solution of L-DOPA in phosphate buffer immediately before use.[5]

    • Prepare the mushroom tyrosinase solution in cold phosphate buffer. Keep on ice.[5]

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[5]

    • Enzyme Control Wells: 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[5]

    • Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).[5]

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[6]

  • Reaction Initiation: Add 40 µL of the 10 mM L-DOPA solution to all wells to start the reaction. The final volume in each well will be 200 µL.[5]

  • Measurement: Immediately measure the absorbance at 475-510 nm in kinetic mode for at least 20-30 minutes, taking readings every 1-2 minutes.[5][6]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a modified Ellman's method for determining AChE inhibitory activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Test inhibitor (dissolved in DMSO)

  • Donepezil or Galantamine (positive control)

  • 100 mM Phosphate Buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of the test compounds and the positive control in DMSO.

    • Prepare working solutions by diluting the stock solutions in the phosphate buffer.

    • Prepare a solution of AChE in phosphate buffer.

    • Prepare a solution of ATCI (substrate) and DTNB (chromogen) in phosphate buffer.[7]

  • Assay Plate Setup: In a 96-well plate, add the following:

    • 50 µL of each test sample dilution.[8]

    • Include a positive control and a blank (buffer only).[8]

  • Enzyme Addition: Add 50 µL of the AChE solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of the combined ATCI/DTNB solution to all wells to start the reaction.[8]

  • Measurement: Immediately read the absorbance at 412 nm in kinetic mode for 5-10 minutes, taking readings at 1-minute intervals.[8]

  • Data Analysis:

    • Calculate the reaction rate for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the enzyme activity in the absence of the inhibitor.

    • Determine the IC₅₀ value by plotting the percent inhibition versus the inhibitor concentration.

Visualizations

The following diagrams illustrate key processes in the development and characterization of this compound-based enzyme inhibitors.

G cluster_synthesis Synthesis cluster_screening Enzyme Inhibition Screening cluster_kinetics Mechanism of Action Study start 3,5-Dimethoxy-4-hydroxybenzaldehyde + Substituted Benzohydrazide reflux Reflux in Acetonitrile start->reflux filtration Filtration & Washing reflux->filtration purification Recrystallization (Ethanol) filtration->purification product Final Hydrazone Product purification->product prepare Prepare Enzyme, Substrate, & Inhibitor Solutions product->prepare incubate Incubate Inhibitor with Enzyme prepare->incubate reaction Initiate Reaction with Substrate incubate->reaction measure Measure Activity (Spectrophotometry) reaction->measure analyze Calculate % Inhibition & IC50 measure->analyze kinetic_assay Kinetic Assays with Varying Substrate & Inhibitor Concentrations analyze->kinetic_assay plot Generate Lineweaver-Burk Plot kinetic_assay->plot determine Determine Inhibition Type (e.g., Competitive, Non-competitive) plot->determine

Caption: Experimental workflow for synthesis and evaluation of enzyme inhibitors.

G cluster_pathway Competitive Inhibition Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) S->ES I Inhibitor (I) I->EI ES->E + P P Product (P) ES->P note Inhibitor (I) binds to the active site, preventing substrate (S) from binding.

Caption: Diagram of a competitive enzyme inhibition mechanism.

Caption: General reaction scheme for the synthesis of target hydrazones.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 3,5-Dimethoxybenzohydrazide. It includes detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and complete experimental protocols to help improve reaction yields and address common challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My overall yield of this compound is consistently low. What are the potential causes?

Low yields can stem from several stages of the synthesis. Key factors to consider include:

  • Incomplete reaction: The conversion of the starting material (either methyl 3,5-dimethoxybenzoate or 3,5-dimethoxybenzoic acid) to the hydrazide may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor reagent reactivity.

  • Hydrolysis of the ester: If starting from methyl 3,5-dimethoxybenzoate, any moisture present can hydrolyze the ester back to the carboxylic acid, which will not react with hydrazine hydrate under these conditions.

  • Degradation of reagents: Hydrazine hydrate can degrade over time, and coupling agents, if used, are often sensitive to moisture.

  • Losses during workup and purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps. Using excessive solvent during recrystallization is a common reason for reduced yield.[1]

Q2: I am observing a significant amount of unreacted methyl 3,5-dimethoxybenzoate in my reaction mixture. How can I improve the conversion rate?

If the reaction from the ester and hydrazine hydrate is incomplete, consider the following optimizations:

  • Increase reaction time and/or temperature: Refluxing the reaction mixture for a longer period can help drive the reaction to completion. Monitor the progress using Thin Layer Chromatography (TLC).

  • Use an excess of hydrazine hydrate: A molar excess of hydrazine hydrate can shift the equilibrium towards the product. A 3 to 5-fold excess is common.

  • Solvent choice: While methanol or ethanol are commonly used, ensuring your starting ester is fully soluble at the reaction temperature is crucial.

Q3: My reaction starting from 3,5-dimethoxybenzoic acid using a coupling agent is sluggish or has stalled. What can I do?

A slow or stalled reaction when using coupling agents like HATU or HOBt/EDC can be due to several factors:

  • Insufficient activation: The coupling agent may not be sufficiently reactive or may have degraded. It is advisable to use a fresh batch of a high-purity coupling agent.[1]

  • Suboptimal temperature: While initial reagent additions may be performed at low temperatures to control any exothermic processes, the reaction may need to be warmed to room temperature or gently heated to proceed at a reasonable rate.[1]

  • Poor solubility: Ensure all reactants are well-dissolved in the chosen anhydrous solvent. If solubility is an issue, a different solvent system may be required.[1]

Q4: I have isolated an unexpected, high-melting, and poorly soluble white solid. What could it be?

This is likely a result of a side reaction. A possible identity of this byproduct is N,N'-bis(3,5-dimethoxybenzoyl)hydrazine. This can form if the initially formed this compound is acylated again by another molecule of the activated carboxylic acid. This is more probable if there is a high local concentration of the activated acid. To avoid this, ensure slow, controlled addition of the coupling agent to the reaction mixture.

Q5: How can I best purify the crude this compound?

Recrystallization is the most common method for purifying the final product.

  • Solvent selection: A common solvent system for recrystallization is ethanol or a mixture of ethanol and water. The ideal solvent will dissolve the crude product when hot but allow for the precipitation of pure crystals upon cooling.

  • Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product to maximize the recovery of the purified compound.

  • Washing: After filtration, wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

Data Presentation

The following table summarizes the yields of analogous hydrazide syntheses to provide a benchmark for optimizing the synthesis of this compound.

Starting MaterialMethodReagentsSolventYieldReference Compound
3,4,5-Trimethoxybenzoic AcidTwo-step: Esterification then HydrazinolysisAmberlyst-15, Methanol, then Hydrazine HydrateMethanol75%3,4,5-Trimethoxybenzohydrazide
3,4,5-Trimethoxybenzoic AcidOne-pot CouplingHATU, DIPEA, Hydrazine HydrateTHF95%3,4,5-Trimethoxybenzohydrazide
Methyl 4-methoxybenzoateHydrazinolysisHydrazine HydrateMethanol92%4-Methoxybenzohydrazide

Experimental Protocols

Two primary routes for the synthesis of this compound are presented below.

Protocol 1: Synthesis from Methyl 3,5-Dimethoxybenzoate

This method involves the direct hydrazinolysis of the corresponding methyl ester.

Materials:

  • Methyl 3,5-dimethoxybenzoate

  • Hydrazine hydrate (80% or higher)

  • Methanol or Ethanol

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3,5-dimethoxybenzoate (1 equivalent) in methanol or ethanol (approximately 10-15 mL per gram of ester).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (3-5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Isolation: Pour the concentrated reaction mixture into ice-cold water. The this compound will precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture. Dry the purified crystals under vacuum.

Protocol 2: Synthesis from 3,5-Dimethoxybenzoic Acid using a Coupling Agent

This one-pot method avoids the isolation of an ester intermediate and can provide higher yields.

Materials:

  • 3,5-Dimethoxybenzoic acid

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hydrazine hydrate

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water and Brine solution

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxybenzoic acid (1 equivalent) in anhydrous THF.

  • Reagent Addition: Add DIPEA (1.2 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Activation: To the cooled solution, add HATU (1 equivalent) in portions and stir the mixture at room temperature for 1-2 hours.

  • Hydrazinolysis: Cool the reaction mixture back to 0-5 °C and slowly add hydrazine hydrate (1.1 equivalents). Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the synthetic pathways and a troubleshooting workflow for the synthesis of this compound.

experimental_workflow cluster_ester Protocol 1: From Ester cluster_acid Protocol 2: From Acid ester Methyl 3,5-Dimethoxybenzoate reflux Reflux with Hydrazine Hydrate in Methanol ester->reflux precipitate_ester Precipitate in Ice Water reflux->precipitate_ester purify Purify by Recrystallization precipitate_ester->purify acid 3,5-Dimethoxybenzoic Acid activate Activate with HATU/DIPEA in THF acid->activate add_hydrazine Add Hydrazine Hydrate activate->add_hydrazine add_hydrazine->purify Work-up & product This compound purify->product

Synthetic workflows for this compound.

troubleshooting_workflow start Low Yield of This compound check_reaction Is the reaction complete by TLC? start->check_reaction check_reagents Are reagents (hydrazine, coupling agents) fresh and dry? start->check_reagents check_workup Was excessive solvent used in recrystallization? start->check_workup incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No degraded_reagents Degraded Reagents check_reagents->degraded_reagents No workup_loss Product Loss During Workup check_workup->workup_loss Yes solution_reaction Increase reaction time/temp. Use excess hydrazine. incomplete_reaction->solution_reaction solution_reagents Use fresh, high-purity reagents. Ensure anhydrous conditions. degraded_reagents->solution_reagents solution_workup Use minimal hot solvent for recrystallization. workup_loss->solution_workup

Troubleshooting logic for low yield.

References

common byproducts in 3,5-Dimethoxybenzohydrazide synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethoxybenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for synthesizing this compound is the hydrazinolysis of a corresponding ester, typically Methyl 3,5-dimethoxybenzoate, with hydrazine hydrate. This reaction is a nucleophilic acyl substitution where hydrazine displaces the methoxy group of the ester.

Q2: I've completed the reaction, but my product is not pure. What are the likely byproducts?

During the synthesis of this compound from Methyl 3,5-dimethoxybenzoate and hydrazine hydrate, several impurities can be present in the crude product. The most common byproducts and impurities include:

  • Unreacted Methyl 3,5-dimethoxybenzoate: Incomplete reaction can lead to the presence of the starting ester in your final product.

  • Excess Hydrazine Hydrate: Often, an excess of hydrazine hydrate is used to drive the reaction to completion, which will then need to be removed.

  • Diacylhydrazine (N,N'-bis(3,5-dimethoxybenzoyl)hydrazine): This byproduct can form if one molecule of hydrazine reacts with two molecules of the ester. Using an excess of hydrazine hydrate typically minimizes the formation of this impurity.

Q3: How can I monitor the progress of my reaction to minimize byproduct formation?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting material (Methyl 3,5-dimethoxybenzoate), you can observe the consumption of the ester and the formation of the more polar hydrazide product. The reaction is generally considered complete when the starting ester spot is no longer visible on the TLC plate.

Troubleshooting Guide: Byproduct Removal

This guide addresses specific issues related to the presence of byproducts in your this compound product and provides methods for their removal.

Issue 1: Presence of Unreacted Methyl 3,5-dimethoxybenzoate
  • Symptom: Your crude product shows a spot on the TLC with a similar Rf value to the starting Methyl 3,5-dimethoxybenzoate. The melting point of the crude product may be lower and broader than expected for pure this compound.

  • Solution 1: Recrystallization. This is the most common and effective method for removing the less polar ester starting material.[2][3] this compound is typically a solid and can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[2] The ester is generally more soluble in these solvents at room temperature and will remain in the mother liquor upon cooling.

  • Solution 2: Column Chromatography. If recrystallization does not provide a product of sufficient purity, column chromatography using silica gel can be employed. A solvent system with a gradient of increasing polarity (e.g., starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate) will allow for the separation of the less polar ester from the more polar hydrazide.[1][4]

Issue 2: Presence of Excess Hydrazine Hydrate
  • Symptom: The crude product may be wet or have an ammonia-like odor.

  • Solution: Aqueous Work-up and Washing. Excess hydrazine hydrate is water-soluble and can be removed by washing the crude product with water.[3] If the product is isolated by extraction with an organic solvent, washing the organic layer with water will remove the hydrazine. If the product precipitates from the reaction mixture, it can be collected by filtration and washed with cold water.

Issue 3: Suspected Formation of Diacylhydrazine
  • Symptom: A higher-melting, less soluble byproduct may be observed. On a TLC plate, this byproduct would likely have a polarity between the starting ester and the desired hydrazide.

  • Solution 1: Optimize Reaction Conditions. To prevent the formation of the diacylhydrazine, ensure that a sufficient excess of hydrazine hydrate (typically 1.5 to 20 equivalents) is used.[3]

  • Solution 2: Column Chromatography. Similar to the removal of the starting ester, column chromatography can be used to separate the diacylhydrazine from the desired product due to differences in their polarities.

Data on Purification Methods

Purification MethodTarget ImpurityTypical Solvents/EluentsExpected PurityAdvantagesDisadvantages
Recrystallization Unreacted Methyl 3,5-dimethoxybenzoateEthanol, Methanol[2]>98%Simple, cost-effective, and can yield high-purity crystals.Potential for product loss in the mother liquor.
Aqueous Wash Excess Hydrazine HydrateWaterN/A (removes impurity)Effectively removes water-soluble impurities.Product must be insoluble in water.
Column Chromatography Unreacted Ester, DiacylhydrazineSilica Gel with Hexane/Ethyl Acetate gradient[1][4]>99%Highly effective for separating compounds with different polarities.More time-consuming and requires larger volumes of solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) and heat the mixture gently with stirring until the solid completely dissolves.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 2: Column Chromatography Purification
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (or a slightly more polar solvent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect the eluting solvent in fractions and monitor each fraction by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Visualizations

Synthesis_Pathway Ester Methyl 3,5-dimethoxybenzoate Product This compound Ester->Product Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Product Methanol Methanol Product->Methanol Byproduct Troubleshooting_Workflow Start Crude this compound TLC Analyze by TLC Start->TLC SingleSpot Single Spot? TLC->SingleSpot Pure Product is Pure SingleSpot->Pure Yes Impure Multiple Spots SingleSpot->Impure No Identify Identify Impurities Impure->Identify Ester Unreacted Ester Identify->Ester Less Polar Spot Hydrazine Excess Hydrazine Identify->Hydrazine Baseline Spot/ Aqueous Soluble Diacyl Diacylhydrazine Identify->Diacyl Intermediate Polarity Spot Recrystallize Recrystallize or Column Chromatography Ester->Recrystallize Wash Aqueous Wash Hydrazine->Wash Column Column Chromatography Diacyl->Column Recrystallize->Pure Wash->Pure Column->Pure

References

Technical Support Center: Purification of Crude 3,5-Dimethoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 3,5-Dimethoxybenzohydrazide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 3,5-dimethoxybenzoic acid or its corresponding ester, residual hydrazine hydrate, and byproducts from the synthesis, such as azines. Incomplete methylation during the synthesis of the precursor, 3,5-dimethoxybenzoic acid, can also lead to the presence of 3-hydroxy-5-methoxybenzoic acid.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective methods for purifying solid benzohydrazide derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q3: How can I monitor the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the purification. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are reliable techniques for quantifying the purity and confirming the structure of the final product.

Q4: My purified this compound is discolored. What is the likely cause?

A4: Discoloration, often a yellowish or brownish tint, can be due to the presence of trace impurities, such as oxidized species or residual reagents from the synthesis. Exposure to air and light for extended periods can also contribute to color formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizing The compound's melting point may be lower than the boiling point of the solvent, or the solution is too concentrated.Try a different solvent system with a lower boiling point. Ensure a slow cooling rate.
No crystal formation upon cooling The solution is not sufficiently saturated, or nucleation is inhibited.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Poor recovery of the product Too much solvent was used, or the cooling was not sufficient.Use the minimum amount of hot solvent necessary to dissolve the compound completely. Cool the solution in an ice bath to maximize crystal precipitation.[2]
Crystals are colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Column Chromatography Issues
Problem Possible Cause Solution
Product is not eluting from the column The eluent is not polar enough, or the compound is strongly adsorbing to the stationary phase (silica gel).Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol to the eluent can help.
Product is eluting too quickly (with the solvent front) The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent).
Poor separation of product from impurities The chosen solvent system does not provide adequate resolution.Optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column. A gradient elution (gradually increasing the polarity of the eluent) may be necessary.
Cracking or channeling of the silica gel bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Data Presentation: Purification of Analogous Benzamide and Benzohydrazide Derivatives

Compound Purification Method Stationary Phase/Solvent System Typical Recovery/Yield Reference
(E)-N'-(4-aminobenzylidene)-3,4-dimethoxybenzohydrazideRecrystallizationNot specified83%[3]
N-hydroxy-3,5-dimethoxybenzamideRecrystallizationEthanol/Water>80%[4]
N-hydroxy-3,5-dimethoxybenzamideColumn ChromatographySilica GelVariable[4]
4-hydroxy- and 3-hydroxybenzoic acid hydrazidesRecrystallizationMethanol67-85%[5]
Substituted Benzohydrazide DerivativesRecrystallizationEthanolHigh[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general procedure and the choice of solvent should be optimized for your specific crude product. An ethanol/water mixture is a good starting point based on the purification of the related compound, 3,5-dimethoxybenzamide.[1]

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, and water) at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This is a general protocol for purification using silica gel chromatography.

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. A common eluent system for compounds of similar polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into a chromatography column. Allow the silica gel to settle without trapping air bubbles, and do not let the column run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add it to the top of the column bed.

  • Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the compound and any more polar impurities.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification 3_5_Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid Esterification Esterification (e.g., SOCl2, Methanol) 3_5_Dimethoxybenzoic_Acid->Esterification Methyl_3_5_Dimethoxybenzoate Methyl 3,5-Dimethoxybenzoate Esterification->Methyl_3_5_Dimethoxybenzoate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Methyl_3_5_Dimethoxybenzoate->Hydrazinolysis Crude_Product Crude this compound Hydrazinolysis->Crude_Product Choice Choose Purification Method Crude_Product->Choice Recrystallization Recrystallization Choice->Recrystallization Solid Impurities Column_Chromatography Column Chromatography Choice->Column_Chromatography Soluble Impurities Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

G Start Crude Product Analysis (TLC, HPLC) Impurity_Type Nature of Impurities? Start->Impurity_Type Solid_Impurities Mainly Solid Byproducts or Unreacted Starting Materials Impurity_Type->Solid_Impurities Different Solubility Soluble_Impurities Closely Related Soluble Impurities or Colored Compounds Impurity_Type->Soluble_Impurities Similar Solubility Recrystallization Recrystallization Solid_Impurities->Recrystallization Column_Chromatography Column Chromatography Soluble_Impurities->Column_Chromatography Check_Purity Check Purity (TLC, Melting Point) Recrystallization->Check_Purity Column_Chromatography->Check_Purity Pure_Product Pure Product Check_Purity->Pure_Product Purity Acceptable Repeat_Purification Repeat Purification or Try Alternative Method Check_Purity->Repeat_Purification Purity Not Acceptable Repeat_Purification->Impurity_Type

Caption: Decision-making flowchart for selecting a suitable purification technique.

References

Technical Support Center: Troubleshooting Condensation Reactions of 3,5-Dimethoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low reactivity with 3,5-dimethoxybenzohydrazide in condensation reactions to form hydrazones. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low reactivity or low yields with this compound in condensation reactions?

While the two methoxy groups on the benzene ring are electron-donating, which should theoretically increase the nucleophilicity of the hydrazide nitrogen, several factors can contribute to apparent low reactivity:

  • Suboptimal pH: The condensation reaction to form a hydrazone is typically acid-catalyzed. However, if the pH is too low, the hydrazide nitrogen will be protonated, rendering it non-nucleophilic. Conversely, if the pH is not acidic enough, the carbonyl group of the aldehyde or ketone will not be sufficiently activated for nucleophilic attack. The optimal pH is often mildly acidic.

  • Steric Hindrance: The methoxy groups at the 3 and 5 positions can create steric hindrance, particularly if the reacting aldehyde or ketone is also sterically bulky. This can impede the approach of the nucleophilic nitrogen to the electrophilic carbonyl carbon.

  • Poor Solubility: this compound may have limited solubility in certain organic solvents at room temperature. If the hydrazide is not fully dissolved, the reaction rate will be significantly reduced.

  • Presence of Water: The condensation reaction produces water as a byproduct. As the reaction is reversible, the presence of water can drive the equilibrium back towards the starting materials, resulting in low yields.

  • Inadequate Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion.

Q2: What is the role of an acid catalyst in this reaction, and which one should I choose?

An acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazide.

Commonly used acid catalysts include:

  • Glacial Acetic Acid (a few drops)

  • Sulfuric Acid (catalytic amount)

  • Hydrochloric Acid (a few drops)

  • p-Toluenesulfonic acid (PTSA)

The choice of catalyst can be critical. For sensitive substrates, a milder acid like acetic acid is often preferred. For less reactive carbonyl compounds, a stronger acid like sulfuric acid or HCl may be necessary. It is advisable to start with a mild acid and increase the acidity if the reaction does not proceed.

Q3: How can I improve the solubility of this compound in the reaction mixture?

  • Solvent Selection: Choose a solvent in which this compound has good solubility. Polar protic solvents like ethanol and methanol are commonly used and often require heating to reflux to achieve complete dissolution and drive the reaction.

  • Co-solvent System: If solubility is a persistent issue, consider using a co-solvent system. Adding a small amount of a more polar aprotic solvent like DMF or DMSO can enhance the solubility of the starting materials.

  • Heating: Gently heating the reaction mixture can significantly improve the solubility of the hydrazide and increase the reaction rate.

Q4: What methods can be used to remove water from the reaction and improve the yield?

To drive the reaction towards the product, it is often necessary to remove the water that is formed.

  • Azeotropic Distillation: If using a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark apparatus can be used to continuously remove water from the reaction mixture.

  • Dehydrating Agents: Adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (4 Å) to the reaction mixture can effectively sequester water.

Q5: Could there be side reactions occurring that are lowering my yield?

While the formation of hydrazones is generally a clean reaction, side reactions can occur, especially under harsh conditions:

  • Formation of Azines: If the aldehyde is in large excess or if there are traces of hydrazine starting material, the aldehyde can react with the already formed hydrazone or with hydrazine to form an azine.

  • Decomposition: At excessively high temperatures or in the presence of strong acids, the starting materials or the product may decompose. It is important to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Data Presentation

The following table summarizes the yields for the synthesis of various N'-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazides, demonstrating the effect of substituents on the benzohydrazide moiety on the reaction yield. This data is adapted from a study where the aldehyde is kept constant, and the hydrazide is varied, providing insight into how electronic effects on the hydrazide can influence the outcome of the condensation.

Substituent on BenzohydrazideYield (%)Reference
4-Methoxy (electron-donating)95.8[1]
4-Bromo (electron-withdrawing)93.75[1]
3-(Trifluoromethyl) (electron-withdrawing)80[1]
4-Fluoro (electron-withdrawing)79.66[1]
4-(Trifluoromethyl) (electron-withdrawing)60.39[1]

This data suggests that electron-donating groups on the hydrazide can lead to higher yields, which is consistent with the expected increase in nucleophilicity. The lower than expected reactivity of this compound is therefore more likely attributable to factors other than purely electronic effects, such as steric hindrance or solubility.

Experimental Protocols

General Protocol for the Synthesis of a Hydrazone from this compound

This protocol is a general guideline and may require optimization for specific aldehydes or ketones.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.1 eq)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the corresponding aldehyde or ketone (1.0 - 1.1 eq).

  • Add a suitable solvent, such as ethanol or methanol, to dissolve the reactants. Gentle warming may be required.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for a period of 1 to 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • The hydrazone product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting Workflow for Low Reactivity

Troubleshooting_Workflow start Low Reactivity/Yield Observed check_solubility Is the hydrazide fully dissolved? start->check_solubility check_catalyst Is an acid catalyst present? check_solubility->check_catalyst Yes action_solubility Action: - Change solvent - Use co-solvent (DMF, DMSO) - Increase temperature check_solubility->action_solubility No check_conditions Review Reaction Conditions (Time, Temperature) check_catalyst->check_conditions Yes action_catalyst Action: - Add catalytic acid (e.g., Acetic Acid) - Titrate with stronger acid if needed check_catalyst->action_catalyst No check_water Is water being removed? check_conditions->check_water action_conditions Action: - Increase reaction time - Increase temperature check_conditions->action_conditions Incomplete Reaction optimization Further Optimization check_water->optimization Yes action_water Action: - Use Dean-Stark trap - Add dehydrating agent (e.g., Molecular Sieves) check_water->action_water No action_solubility->check_catalyst action_catalyst->check_conditions action_conditions->check_water action_water->optimization

Caption: A troubleshooting workflow for addressing low reactivity in condensation reactions.

Acid-Catalyzed Hydrazone Formation Mechanism

Hydrazone_Formation cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Hydrazide This compound (Nucleophile) Aldehyde Aldehyde/Ketone (Electrophile) Activated_Carbonyl Protonated Carbonyl (Enhanced Electrophile) Aldehyde->Activated_Carbonyl + H⁺ Catalyst H⁺ (Acid Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Carbonyl->Tetrahedral_Intermediate + Hydrazide Protonated_Hydrazone Protonated Hydrazone Tetrahedral_Intermediate->Protonated_Hydrazone - H₂O Hydrazone Hydrazone Product Protonated_Hydrazone->Hydrazone - H⁺ Water H₂O Protonated_Hydrazone->Water

Caption: The mechanism of acid-catalyzed hydrazone formation.

References

optimizing reaction conditions for the synthesis of 3,5-Dimethoxybenzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dimethoxybenzohydrazide and its derivatives. It provides solutions to common experimental issues, detailed protocols, and comparative data to guide your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is a two-step process. It begins with the esterification of 3,5-dimethoxybenzoic acid, typically with methanol or ethanol in the presence of an acid catalyst, to form the corresponding ester. This intermediate is then subjected to hydrazinolysis, where it is refluxed with hydrazine hydrate to yield this compound.[1][2]

Q2: How are the N'-substituted derivatives of this compound synthesized?

A2: The derivatives, which are typically hydrazones, are synthesized through the condensation reaction of this compound with various aromatic or heteroaromatic aldehydes and ketones.[1][3][4] This reaction is usually carried out by refluxing the two components in a suitable solvent, such as ethanol, often with a catalytic amount of acid to facilitate the reaction.[5]

Q3: What are the critical reaction parameters to control for optimizing the yield of hydrazone derivatives?

A3: To maximize yield, it is crucial to control several parameters. Ensure the purity of the starting this compound. The reaction temperature (typically reflux), choice of solvent (ethanol is common), and reaction time (ranging from 1 to 6 hours) are all important.[3] In some cases, the addition of a catalytic amount of acid (like concentrated HCl or acetic acid) can significantly improve the reaction rate and yield.[5]

Q4: What analytical techniques are commonly used to characterize the final products?

A4: The structural confirmation of this compound derivatives is typically achieved using a combination of spectroscopic methods. These include Fourier-Transform Infrared (FTIR) spectroscopy to identify key functional groups like C=O and N-H, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to determine the detailed molecular structure.[6][7] Mass spectrometry (MS) is also used to confirm the molecular weight of the synthesized compounds.[3]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis in a question-and-answer format.

Q1: My overall yield of this compound is consistently low. What are the potential causes?

A1: Low yields often stem from two main stages: the initial esterification or the subsequent hydrazinolysis.

  • Incomplete Esterification: If the conversion of 3,5-dimethoxybenzoic acid to its ester is not complete, the overall yield will be reduced.

    • Solution: Ensure anhydrous reaction conditions. Use a sufficient excess of the alcohol (e.g., methanol) and an effective acid catalyst (e.g., H₂SO₄). For stubborn reactions, increasing the reaction time or temperature may be necessary.[2]

  • Inefficient Hydrazinolysis: The reaction between the ester and hydrazine hydrate may not have gone to completion.

    • Solution: The amount of hydrazine hydrate is critical; using an insufficient amount can greatly reduce the yield.[8] Ensure the reaction is refluxed for an adequate duration (typically 2-5 hours) to drive it to completion.[9][10] Using methyl or ethyl esters generally gives the best results for this step.[11]

  • Losses During Workup: Significant product can be lost during filtration and recrystallization.

    • Solution: Avoid using excessive solvent during recrystallization. Ensure the product fully precipitates from the solution upon cooling before filtration. Wash the collected solid with a minimal amount of cold solvent.

Q2: The condensation reaction to form the hydrazone derivative is sluggish or stalls. What can I do?

A2: A slow or stalled reaction can be attributed to several factors related to reaction conditions and reagent reactivity.

  • Low Reactivity: Some aldehydes or ketones are inherently less reactive.

    • Solution: Add a few drops of a catalyst like concentrated hydrochloric acid or glacial acetic acid to the reaction mixture to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5]

  • Poor Solubility: If the reactants are not fully dissolved, the reaction rate will be significantly slower.

    • Solution: Ensure a suitable solvent is used. Ethanol or methanol are common choices that effectively dissolve both the hydrazide and a wide range of aldehydes.[1][11] Gentle heating can also improve solubility.

  • Reversibility: The formation of hydrazones is a reversible equilibrium reaction.

    • Solution: Drive the reaction forward by removing the water byproduct, for instance, by using a Dean-Stark apparatus, although this is not typically necessary for simple preparations yielding a solid product that precipitates out of the solution.

Q3: My final hydrazone product is contaminated with unreacted starting materials. How can I improve its purity?

A3: The presence of starting materials indicates an incomplete reaction or inefficient purification.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time or consider adding a catalyst as mentioned above. Check the stoichiometry of your reactants; a slight excess of one reagent might be needed, depending on which is more easily removed during purification.

  • Ineffective Purification: The purification method may not be suitable for separating the product from the starting materials.

    • Solution: Recrystallization is the most common and effective method for purifying solid hydrazone derivatives.[5] Select a solvent or solvent system in which the product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurities remain soluble. Ethanol or ethanol/water mixtures are often effective.[12] If recrystallization fails, column chromatography is a more rigorous purification alternative.[9]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for N'-Arylmethylene-3,5-dimethoxybenzohydrazide Derivatives

Aldehyde ReactantSolventCatalystReaction TimeYield (%)Reference
3,5-Dimethoxy-4-hydroxybenzaldehydeAcetonitrileNone specified6 hours (reflux)45.6%[3]
4-FluorobenzaldehydeAcetonitrileNone specified6 hours (reflux)95.8%[3]
3,4,5-TrimethoxybenzaldehydeWaterConc. HCl30 min (RT)94%[5]
Pyridine-3-carbaldehydeWaterConc. HCl30 min (RT)82%[5]
4-AminobenzaldehydeEthanolNone specifiedNot specified83%[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,5-Dimethoxybenzoate (Esterification)

This protocol is a representative method for the conversion of a carboxylic acid to a methyl ester.[2]

  • Reaction Setup: Suspend 3,5-dimethoxybenzoic acid (1 equivalent) in methanol (10-20 volumes). Place the flask in an ice bath.

  • Reagent Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) as a catalyst.

  • Reaction: Remove the flask from the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • Work-up: After the reaction is complete, cool the mixture and reduce the volume of methanol under reduced pressure. Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,5-dimethoxybenzoate, which can be used in the next step, often without further purification.

Protocol 2: Synthesis of this compound (Hydrazinolysis)

This procedure outlines the conversion of the ester to the corresponding hydrazide.[1][9]

  • Reaction Setup: Dissolve methyl 3,5-dimethoxybenzoate (1 equivalent) in methanol or ethanol (10 volumes) in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (80-99%, 1.2-2.0 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 2-5 hours. The formation of a white precipitate is often observed. Monitor the reaction's completion by TLC.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water and then a small amount of cold ethanol. Dry the purified crystals under vacuum to yield this compound as a white solid.

Protocol 3: General Procedure for Synthesis of N'-Arylmethylene-3,5-dimethoxybenzohydrazide Derivatives

This is a general method for the condensation reaction to form hydrazones.[3][5]

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or acetonitrile (10-15 volumes) in a round-bottom flask, heating gently if necessary.

  • Reagent Addition: Add the desired aldehyde or ketone (1 equivalent) to the solution. For less reactive carbonyl compounds, add a catalytic amount (2-3 drops) of concentrated acid (e.g., HCl).

  • Reaction: Heat the mixture to reflux for 1-6 hours. The progress of the reaction can be monitored by TLC. In many cases, the product will begin to precipitate out of the solution as it forms.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, cool further in an ice bath. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final N'-substituted-3,5-dimethoxybenzohydrazide derivative.

Visualizations

G A 3,5-Dimethoxybenzoic Acid P1 Esterification A->P1 B Methyl 3,5-Dimethoxybenzoate P2 Hydrazinolysis B->P2 C This compound P3 Condensation C->P3 D N'-Arylmethylene-3,5- dimethoxybenzohydrazide P1->B P2->C P3->D R1 Methanol, H₂SO₄ (cat.) R1->P1 R2 Hydrazine Hydrate (NH₂NH₂·H₂O) R2->P2 R3 Aromatic Aldehyde (R-CHO) R3->P3

Caption: Synthetic workflow for this compound derivatives.

G Problem Low Yield of Final Hydrazone Product Cause1 Cause: Impure Hydrazide Starting Material Problem->Cause1 Cause2 Cause: Incomplete Condensation Reaction Problem->Cause2 Cause3 Cause: Product Loss During Workup Problem->Cause3 Solution1 Solution: Recrystallize hydrazide before use. Verify purity via TLC/Melting Point. Cause1->Solution1 Solution2 Solutions: • Increase reaction time/temp. • Add acid catalyst (e.g., HCl). • Check reactant stoichiometry. Cause2->Solution2 Solution3 Solutions: • Minimize solvent in recrystallization. • Ensure full precipitation before filtering. Cause3->Solution3

Caption: Troubleshooting workflow for low product yield.

References

challenges in the scale-up synthesis of 3,5-Dimethoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3,5-Dimethoxybenzohydrazide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound, offering potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction of the starting ester (e.g., methyl 3,5-dimethoxybenzoate) with hydrazine hydrate.- Increase Reaction Time and/or Temperature: Prolonging the reflux time or cautiously increasing the reaction temperature can drive the reaction to completion. Monitor reaction progress using Thin Layer Chromatography (TLC). - Excess Hydrazine Hydrate: Ensure a sufficient molar excess of hydrazine hydrate is used to shift the equilibrium towards product formation.[1] - Solvent Choice: Ensure methanol or another suitable alcohol is used as the solvent to facilitate the reaction.[1]
Degradation of the product during workup or purification.- Temperature Control: Avoid excessive heat during solvent evaporation. - pH Control: Maintain appropriate pH during extraction and washing steps to prevent hydrolysis of the hydrazide.
Inefficient activation of 3,5-dimethoxybenzoic acid (if starting from the acid).- Coupling Agent: If using a coupling agent, ensure it is fresh and reactive. Consider using a more potent coupling agent.[2] - Anhydrous Conditions: Moisture can deactivate the coupling agent and hydrolyze intermediates. Ensure all glassware is dry and use anhydrous solvents.[2]
Presence of Starting Material in Final Product Incomplete reaction.See "Low Yield" troubleshooting steps.
Inefficient purification.- Recrystallization: Optimize the recrystallization solvent system to effectively separate the product from the starting material. An ethanol/water mixture can be effective.[2] - Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed for purification.
Formation of Side Products (e.g., N,N'-bis(3,5-dimethoxybenzoyl)hydrazine) High local concentration of the activated carboxylic acid derivative (e.g., acyl chloride).- Slow Addition: Add the activated 3,5-dimethoxybenzoyl derivative dropwise to the hydrazine solution to maintain a low concentration and minimize the formation of the double-acylated byproduct.[2]
Reaction temperature is too high.- Temperature Control: Maintain a controlled, lower temperature during the addition of the acylating agent.
Exothermic Reaction During Scale-Up The reaction between the activated carboxylic acid/ester and hydrazine is exothermic.- Controlled Addition: Add reagents slowly and in a controlled manner. - Efficient Cooling: Ensure the reaction vessel has adequate cooling capacity. - Solvent Volume: Use a sufficient volume of solvent to help dissipate the heat generated. - Safety Precautions: Be aware of the potential for a runaway reaction, especially at a larger scale. The addition of a base like sodium acetate can sometimes mitigate the exothermic nature of hydrazine reactions.[3]
Product Purity Issues After Recrystallization Incorrect solvent system.- Solvent Screening: Experiment with different solvent mixtures to find the optimal system for recrystallization that maximizes product purity and yield.
Trapped impurities.- Slow Cooling: Allow the recrystallization solution to cool slowly to promote the formation of pure crystals. - Washing: Wash the filtered crystals with a small amount of cold solvent to remove surface impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common laboratory-scale synthesis involves the reaction of a 3,5-dimethoxybenzoic acid ester (e.g., methyl 3,5-dimethoxybenzoate) with hydrazine hydrate in a suitable solvent like methanol under reflux.[1] An alternative route involves the conversion of 3,5-dimethoxybenzoic acid to an activated form, such as an acyl chloride using thionyl chloride or a coupling agent, followed by reaction with hydrazine.[2][4]

Q2: My reaction to form this compound from the corresponding ester is very slow. What can I do?

A2: A sluggish reaction can be due to several factors. Ensure that a sufficient excess of hydrazine hydrate is being used. You can also try increasing the reaction temperature or prolonging the reflux time. Monitoring the reaction by TLC will help determine if the reaction is proceeding and when it has reached completion.

Q3: I am observing a significant exotherm during the addition of hydrazine hydrate in a larger scale batch. How can I control this?

A3: Exothermic reactions are a critical safety concern during scale-up.[3] To manage this, ensure slow, controlled addition of the hydrazine hydrate to the ester solution. The reaction vessel must be equipped with efficient cooling. Increasing the solvent volume can also help to dissipate the heat generated. For reactions involving acyl chlorides, the addition of a base like sodium acetate has been shown to mitigate exothermic events in some hydrazine condensation reactions.[3]

Q4: What are the key parameters to consider when scaling up the synthesis of this compound?

A4: Key parameters for scale-up include:

  • Heat Transfer: Ensuring the reactor can handle the heat generated by the reaction.

  • Mass Transfer: Efficient stirring to ensure homogeneity of the reaction mixture.

  • Reagent Addition Rate: Controlled addition of reagents to manage the reaction rate and exotherm.

  • Workup and Isolation Procedure: Adapting laboratory-scale extraction, filtration, and drying methods to larger equipment.

  • Safety: A thorough safety assessment is crucial, particularly concerning the handling of hydrazine and potential exothermic events.[5]

Q5: How can I purify crude this compound effectively on a larger scale?

A5: Recrystallization is a common and effective method for purifying this compound. An ethanol/water mixture is often a suitable solvent system.[2] For larger scales, it is important to optimize the solvent volume and cooling profile to ensure consistent crystal size and purity. Thoroughly washing the filtered product with cold solvent is also critical to remove soluble impurities.

Experimental Protocols

Synthesis of this compound from Methyl 3,5-Dimethoxybenzoate

This protocol is adapted from general procedures for hydrazide synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3,5-dimethoxybenzoate (1 equivalent) in methanol (10-15 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC until the starting ester is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. Dry the purified product under vacuum.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3_5_Dimethoxybenzoate Methyl 3,5-Dimethoxybenzoate Reaction_Vessel Reaction in Methanol (Reflux) 3_5_Dimethoxybenzoate->Reaction_Vessel Hydrazine Hydrazine Hydrate Hydrazine->Reaction_Vessel Evaporation Solvent Evaporation Reaction_Vessel->Evaporation Precipitation Precipitation with Water Evaporation->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Yes Increase_Time_Temp Increase Reaction Time/Temp Incomplete->Increase_Time_Temp Yes Check_Purification Review Purification Protocol Incomplete->Check_Purification No Complete->Check_Purification Check_Hydrazine Check Hydrazine Excess Increase_Time_Temp->Check_Hydrazine Recrystallization_Issue Recrystallization Inefficient Check_Purification->Recrystallization_Issue Optimize_Solvent Optimize Recrystallization Solvent Recrystallization_Issue->Optimize_Solvent Yes Product_Ok Pure Product Recrystallization_Issue->Product_Ok No Column_Chromatography Consider Column Chromatography Optimize_Solvent->Column_Chromatography

Caption: Troubleshooting logic for low yield/purity issues.

References

side reactions to consider when working with 3,5-Dimethoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethoxybenzohydrazide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to consider during the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of a 3,5-dimethoxybenzoic acid derivative (e.g., methyl 3,5-dimethoxybenzoate) with hydrazine hydrate. Potential side reactions include:

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting materials.

  • Hydrolysis: The ester starting material can be hydrolyzed back to 3,5-dimethoxybenzoic acid, especially if water is present and the reaction is heated for an extended period.

  • Formation of Diacyl Hydrazine: The initially formed this compound can react with another molecule of the ester to form N,N'-bis(3,5-dimethoxybenzoyl)hydrazine.

Q2: What are the potential side reactions when using this compound to synthesize hydrazones?

A2: When reacting this compound with aldehydes or ketones to form hydrazones, the primary issues are often related to reaction equilibrium and product stability.

  • Incomplete Condensation: The reaction is reversible and may not proceed to completion. Driving the reaction forward, for example by removing water, is often necessary.

  • Hydrolysis of Hydrazone: The resulting hydrazone can be susceptible to hydrolysis, especially under acidic conditions, reverting to this compound and the carbonyl compound.[1][2]

  • Isomerization: The resulting hydrazone may exist as E/Z isomers, which could complicate purification and characterization.

Q3: I am performing a cyclization reaction with this compound to form a 1,3,4-oxadiazole. What are the potential pitfalls?

A3: Cyclization of benzohydrazides to form 1,3,4-oxadiazoles often requires a dehydrating agent or an oxidizing agent.[3][4] Side reactions can occur depending on the specific conditions and reagents used.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to a mixture of starting material and the desired oxadiazole.

  • Formation of Acyclic Intermediates: Depending on the cyclizing agent, stable acyclic intermediates may be formed.

  • Oxidative Side Reactions: If an oxidizing agent is used, over-oxidation of the hydrazide moiety or other sensitive functional groups on the molecule can occur.[5][6]

Q4: Can this compound undergo N-acylation? What are the possible side products?

A4: Yes, this compound can be N-acylated. The presence of two nitrogen atoms in the hydrazide group allows for the possibility of mono- or di-acylation.

  • Di-acylation: Reaction with an excess of the acylating agent can lead to the formation of a di-acylated product.

  • Regioisomerism: Acylation can occur at either the terminal nitrogen (N') or the nitrogen adjacent to the carbonyl group (N). The terminal nitrogen is generally more nucleophilic.

  • Hydrolysis: Subsequent workup or purification steps might lead to the hydrolysis of the acylated product.[7]

Q5: How stable is this compound and what are the potential degradation pathways?

A5: Benzohydrazide derivatives can be susceptible to degradation under certain conditions.

  • Oxidation: Hydrazides can be oxidized, particularly in the presence of oxidizing agents or even air over long periods, which can lead to the formation of 3,5-dimethoxybenzoic acid and nitrogen gas.[5][8] The electron-rich dimethoxybenzene ring may also be susceptible to oxidation under harsh conditions.

  • Hydrolysis: Although generally more stable than esters, the amide bond of the hydrazide can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures, to yield 3,5-dimethoxybenzoic acid and hydrazine.

Troubleshooting Guides

Issue 1: Low Yield During Synthesis of this compound
Potential Cause Troubleshooting Steps
Incomplete reaction- Ensure the hydrazine hydrate is fresh and of high purity.- Increase the reaction time or temperature, monitoring for byproduct formation.- Use a slight excess of hydrazine hydrate.
Hydrolysis of starting ester- Use anhydrous solvents and reagents.- Minimize the amount of water present during the reaction and workup.
Formation of diacyl hydrazine- Add the ester to the hydrazine hydrate solution slowly to avoid high local concentrations of the ester.
Issue 2: Impurities in the Final this compound Product
Potential Impurity Identification Purification Strategy
3,5-Dimethoxybenzoic acidTLC, NMR (absence of N-H protons, presence of carboxylic acid proton)Recrystallization from a suitable solvent (e.g., ethanol/water). An acid-base extraction can also be employed; dissolve the crude product in an organic solvent and wash with a mild aqueous base to remove the acidic impurity.
Unreacted methyl 3,5-dimethoxybenzoateTLC, NMR (presence of methoxy ester peak)Recrystallization. The ester is typically more soluble in non-polar solvents than the hydrazide.
N,N'-bis(3,5-dimethoxybenzoyl)hydrazineTLC, Mass Spectrometry, NMRColumn chromatography or careful recrystallization, as the solubility properties may be similar to the desired product.
Issue 3: Low Conversion in Hydrazone Formation
Potential Cause Troubleshooting Steps
Reaction at equilibrium- Add a dehydrating agent (e.g., molecular sieves) to remove water as it is formed.- Use a Dean-Stark apparatus if the reaction is run at reflux in a suitable solvent (e.g., toluene).- Use a catalytic amount of acid (e.g., acetic acid) to promote the reaction.
Steric hindrance of the carbonyl compound- Increase the reaction temperature and time.- Consider using a more reactive derivative of the carbonyl compound if possible.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method for the synthesis of benzohydrazides.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3,5-dimethoxybenzoate (1 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 to 1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of a Hydrazone from this compound

This protocol provides a general procedure for the condensation of a benzohydrazide with an aldehyde.

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Reagent Addition: Add the aldehyde (1 equivalent) to the solution. A catalytic amount of acetic acid (e.g., 1-2 drops) can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

  • Isolation and Purification: Cool the reaction mixture in an ice bath. Collect the precipitated hydrazone by vacuum filtration and wash with a small amount of cold solvent. The product can be recrystallized if necessary.[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_hydrazone Hydrazone Formation start_synthesis Methyl 3,5-dimethoxybenzoate + Hydrazine Hydrate reaction_synthesis Reflux in Ethanol start_synthesis->reaction_synthesis workup_synthesis Cooling & Precipitation reaction_synthesis->workup_synthesis purification_synthesis Filtration & Recrystallization workup_synthesis->purification_synthesis product_hydrazide Pure this compound purification_synthesis->product_hydrazide start_hydrazone This compound + Aldehyde/Ketone reaction_hydrazone Stir in Ethanol (cat. Acetic Acid) start_hydrazone->reaction_hydrazone workup_hydrazone Precipitation reaction_hydrazone->workup_hydrazone purification_hydrazone Filtration & Washing workup_hydrazone->purification_hydrazone product_hydrazone Hydrazone Product purification_hydrazone->product_hydrazone

Caption: General experimental workflow for the synthesis of this compound and its subsequent use in hydrazone formation.

side_reactions main_reactant This compound hydrolysis_product Hydrolysis (e.g., of hydrazone) main_reactant->hydrolysis_product Acid/Base, H2O oxidation Oxidation Products (e.g., Benzoic Acid) main_reactant->oxidation Oxidizing Agent diacylation Di-acylated Product main_reactant->diacylation Excess Acylating Agent incomplete_cyclization Acyclic Intermediates main_reactant->incomplete_cyclization Cyclization Conditions incomplete_reaction Unreacted Starting Materials hydrolysis_ester 3,5-Dimethoxybenzoic Acid diacyl_hydrazine N,N'-bis(3,5-dimethoxybenzoyl)hydrazine

Caption: Potential side reactions associated with the synthesis and subsequent reactions of this compound.

References

Technical Support Center: Enhancing the Solubility of 3,5-Dimethoxybenzohydrazide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3,5-Dimethoxybenzohydrazide in biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the general solubility properties of this compound?

A1: this compound, with the molecular formula C9H12N2O3 and a molar mass of 196.2 g/mol , is expected to have limited solubility in water. This is due to the presence of the hydrophobic benzene ring and methoxy groups. However, it is anticipated to have better solubility in polar organic solvents. For instance, a similar compound, 3,4-dimethoxybenzohydrazide, shows good solubility in polar organic solvents like ethanol and methanol but limited solubility in water.

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays. Many active compounds that are poorly soluble in aqueous solutions are often dissolved in DMSO at concentrations up to 30 mM.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Decrease the final concentration: The simplest approach is to lower the final concentration of the compound in your assay.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible (typically <1%, ideally <0.5%) to minimize solvent-induced artifacts, while still maintaining the compound's solubility. You may need to perform a vehicle control experiment to assess the tolerance of your biological system to the final DMSO concentration.

  • Use co-solvents: The addition of a water-miscible co-solvent to your assay buffer can increase the solubility of your compound.[1]

  • Employ solubility enhancers: Techniques such as the use of cyclodextrins can encapsulate the hydrophobic compound, increasing its aqueous solubility.

Q4: What are some suitable co-solvents I can use, and what are the important considerations?

A4: Common co-solvents for biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs). When using co-solvents, it is crucial to:

  • Determine the maximum tolerable concentration: Different cell lines or biological systems have varying tolerances to organic solvents. It is essential to perform a toxicity assay with the co-solvent alone to determine the maximum concentration that does not affect your experimental results.

  • Maintain consistent solvent concentration: Ensure that the final concentration of the co-solvent is consistent across all experimental conditions, including controls.

Strategies for Improving Solubility: A Comparative Overview

StrategyDescriptionAdvantagesDisadvantages
Co-solvency A water-miscible organic solvent is added to the aqueous solution to increase the solubility of a nonpolar compound.[1]Simple to implement, effective for many compounds.Potential for solvent toxicity to biological systems, may alter protein conformation or activity.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase solubility by converting the compound to its more soluble ionized form.Effective for acidic or basic compounds.Not applicable to neutral compounds, pH changes may affect the biological assay.
Use of Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic "guest" molecules within their central cavity, forming water-soluble inclusion complexes.[2][3]High efficiency in solubilizing hydrophobic compounds, generally low toxicity.Can be expensive, may not be suitable for all compound structures.
Use of Surfactants Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.Effective at low concentrations.Can interfere with certain biological assays, potential for cell lysis at higher concentrations.

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (e.g., Ethanol)
  • Prepare a high-concentration stock solution: Dissolve this compound in 100% ethanol to a concentration of 10-50 mM. Gentle warming or sonication may be used to aid dissolution.

  • Determine the maximum tolerable ethanol concentration: Prepare serial dilutions of ethanol in your assay buffer (e.g., 5%, 2%, 1%, 0.5%, 0.1%). Perform your biological assay with these vehicle controls to identify the highest concentration of ethanol that does not significantly affect the assay outcome.

  • Prepare intermediate dilutions: Based on the maximum tolerable ethanol concentration, prepare intermediate dilutions of your compound stock solution in 100% ethanol.

  • Final dilution into assay buffer: Add a small volume of the intermediate dilution to your pre-warmed assay buffer to achieve the final desired compound concentration, ensuring the final ethanol concentration remains below the determined tolerance limit. Mix gently but thoroughly.

  • Visual inspection: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, further optimization of the co-solvent concentration or the use of an alternative method is necessary.

Protocol 2: Solubility Enhancement using β-Cyclodextrins
  • Prepare a β-cyclodextrin solution: Prepare a stock solution of a suitable β-cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your assay buffer. The concentration will depend on the specific cyclodextrin and the compound. A starting point could be a 1-10% (w/v) solution.

  • Prepare the compound-cyclodextrin complex (Kneading Method):

    • Place a known amount of this compound and a molar excess of HP-β-CD (e.g., 1:1 or 1:2 molar ratio) in a mortar.

    • Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

    • Knead the paste thoroughly for 30-60 minutes.

    • Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The resulting solid is the inclusion complex, which should have improved aqueous solubility.

  • Dissolve the complex: Dissolve the prepared complex in the assay buffer to the desired final concentration.

  • Alternative Method (Co-evaporation):

    • Dissolve this compound in a suitable organic solvent (e.g., methanol or ethanol).

    • Dissolve a molar excess of HP-β-CD in water.

    • Mix the two solutions and stir for a specified period (e.g., 24 hours).

    • Remove the solvent by rotary evaporation to obtain the solid inclusion complex.[2]

  • Assay execution: Use the resulting solution in your biological assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Visualizing Experimental Workflows

TroubleshootingWorkflow start Start: Poor Solubility of This compound stock_solution Prepare 10-50 mM Stock in 100% DMSO start->stock_solution dilution Dilute Stock into Aqueous Assay Buffer stock_solution->dilution precipitation Precipitation Occurs? dilution->precipitation no_precipitation Proceed with Assay precipitation->no_precipitation No troubleshoot Troubleshooting Options precipitation->troubleshoot Yes lower_conc Lower Final Compound Concentration troubleshoot->lower_conc cosolvent Use a Co-solvent (e.g., Ethanol, PEG) troubleshoot->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin ph_adjust Adjust Buffer pH (if applicable) troubleshoot->ph_adjust validate Validate Assay with New Formulation (Vehicle Controls) lower_conc->validate cosolvent->validate cyclodextrin->validate ph_adjust->validate validate->no_precipitation

Caption: Troubleshooting workflow for addressing solubility issues.

CoSolventProtocol start Start: Co-solvent Protocol stock Prepare 10-50 mM Stock in 100% Co-solvent start->stock tolerance Determine Max Tolerable Co-solvent Concentration in Assay stock->tolerance intermediate Prepare Intermediate Dilutions in 100% Co-solvent tolerance->intermediate final_dilution Dilute into Assay Buffer (below max tolerance) intermediate->final_dilution check Check for Precipitation final_dilution->check proceed Proceed with Assay check->proceed No optimize Optimize or Try Another Method check->optimize Yes

Caption: Experimental workflow for using a co-solvent.

CyclodextrinProtocol start Start: Cyclodextrin Protocol prepare_cd Prepare Cyclodextrin Stock Solution start->prepare_cd choose_method Choose Complexation Method prepare_cd->choose_method kneading Kneading Method: Mix Compound & CD with Solvent, Knead, Dry choose_method->kneading Kneading coevaporation Co-evaporation Method: Dissolve Separately, Mix, Evaporate Solvent choose_method->coevaporation Co-evaporation dissolve_complex Dissolve Complex in Assay Buffer kneading->dissolve_complex coevaporation->dissolve_complex assay Perform Assay with Vehicle Control dissolve_complex->assay

Caption: Experimental workflow for cyclodextrin complexation.

References

Technical Support Center: Purification of 3,5-Dimethoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,5-Dimethoxybenzohydrazide from its starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common synthetic route to this compound involves the reaction of an ester of 3,5-dimethoxybenzoic acid, typically methyl 3,5-dimethoxybenzoate or ethyl 3,5-dimethoxybenzoate, with hydrazine hydrate.

Q2: What are the potential impurities I might encounter in my crude this compound?

Potential impurities can be categorized as follows:

  • Starting Material-Related: Unreacted methyl or ethyl 3,5-dimethoxybenzoate and excess hydrazine hydrate.

  • Process-Related: Hydrolysis of the starting ester to 3,5-dimethoxybenzoic acid.

  • Side-Product-Related: Formation of N,N'-bis(3,5-dimethoxybenzoyl)hydrazine, particularly if the reaction conditions are not carefully controlled.

Q3: What are the recommended methods for purifying crude this compound?

The primary methods for purification are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities, while column chromatography is useful for separating mixtures with multiple components or impurities with similar solubility to the product.

Q4: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is a simple and effective method to monitor the purification process. By spotting the crude mixture, the purified product, and the different fractions from column chromatography, you can assess the separation and purity. A common eluent system for TLC analysis is a mixture of ethyl acetate and hexane.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was added).- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Product "oils out" instead of crystallizing. - The melting point of the impurities is lower than the boiling point of the solvent, creating a low-melting eutectic mixture.- The solution is cooling too quickly.- Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble (e.g., a small amount of methanol to an ethanol solution), and allow it to cool slowly.- Ensure a slow cooling rate by insulating the flask or allowing it to cool on a countertop away from drafts.
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent that was not cold enough.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution in an ice bath to maximize crystal formation before filtration.- Always wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities persist in the crystals. - The impurity is co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product.- A second recrystallization may be necessary.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities. - The eluent system is not optimal.- Adjust the polarity of the eluent. For silica gel chromatography, a mixture of ethyl acetate and hexane is a good starting point. Increase the proportion of ethyl acetate to increase polarity, or increase the proportion of hexane to decrease polarity.- Use TLC to test different solvent systems before running the column.
Product is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent system. For example, start with a low percentage of ethyl acetate in hexane and incrementally increase the concentration of ethyl acetate.
Cracks or channels form in the column bed. - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of ethanol. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but the compound will be sparingly soluble at room temperature. Ethanol is a commonly used solvent for the recrystallization of benzohydrazide derivatives.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating on a hot plate until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of the product.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound by separating it from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate

  • Hexane

  • Chromatography column

  • Test tubes or fraction collector

  • TLC plates and chamber

Methodology:

  • Column Packing: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% ethyl acetate in hexane). Carefully pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 10-20% ethyl acetate in hexane). Collect fractions in test tubes.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Qualitative Solubility of this compound
SolventPolaritySolubility at Room TemperatureSolubility at Elevated Temperature
WaterHighSparingly SolubleSlightly Soluble
MethanolHighSolubleVery Soluble
EthanolHighSolubleVery Soluble
AcetoneMediumSolubleVery Soluble
Ethyl AcetateMediumModerately SolubleSoluble
DichloromethaneMediumSlightly SolubleModerately Soluble
HexaneLowInsolubleSparingly Soluble

Note: This data is qualitative and based on the general solubility of similar aromatic hydrazides. It is recommended to perform solubility tests to determine the optimal solvent for a specific purification.

Table 2: Typical TLC Analysis of this compound Purification
CompoundTypical Rf Value (30% Ethyl Acetate in Hexane)
Methyl 3,5-dimethoxybenzoate~0.7
This compound ~0.3
3,5-dimethoxybenzoic acid~0.1 (can streak)
HydrazineRemains at the baseline

Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent system, and experimental conditions.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Methyl 3,5-dimethoxybenzoate + Hydrazine Hydrate) reaction Reaction (e.g., in Ethanol, Reflux) start->reaction crude Crude Product Mixture reaction->crude recrystallization Recrystallization (e.g., from Ethanol) crude->recrystallization column_chromatography Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) crude->column_chromatography tlc TLC Analysis recrystallization->tlc column_chromatography->tlc pure_product Pure this compound tlc->pure_product Fractions containing pure product nmr_ms NMR / MS Analysis pure_product->nmr_ms Characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

TroubleshootingLogic start Crude Product Impure? recrystallization_option Attempt Recrystallization start->recrystallization_option Yes column_option Consider Column Chromatography start->column_option Significant Impurities recrystallization_success Pure Product Obtained recrystallization_option->recrystallization_success Successful recrystallization_fail Recrystallization Issues? recrystallization_option->recrystallization_fail Unsuccessful column_option->recrystallization_success oiling_out Oiling Out recrystallization_fail->oiling_out Yes no_crystals No Crystals Form recrystallization_fail->no_crystals Yes low_yield Low Yield recrystallization_fail->low_yield Yes adjust_solvent Adjust Solvent System / Cooling Rate oiling_out->adjust_solvent induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization optimize_conditions Optimize Solvent Volume / Cooling low_yield->optimize_conditions adjust_solvent->recrystallization_option induce_crystallization->recrystallization_option optimize_conditions->recrystallization_option

Caption: Troubleshooting logic for the purification of this compound.

Technical Support Center: Optimizing Catalyst Selection for 3,5-Dimethoxybenzohydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of 3,5-Dimethoxybenzohydrazide. Below you will find troubleshooting guides and FAQs to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely adopted method is a two-step synthesis. The first step is the esterification of 3,5-Dimethoxybenzoic acid, typically with methanol or ethanol, to form the corresponding ester. The second step is the hydrazinolysis of the resulting ester with hydrazine hydrate to yield the final product, this compound.[1][2][3]

Q2: What is the role of the catalyst in the esterification of 3,5-Dimethoxybenzoic acid?

A2: In Fischer-Speier esterification, a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH), is used.[4] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This accelerates the reaction towards the formation of the ester.

Q3: Is a catalyst required for the hydrazinolysis of the ester to form the hydrazide?

A3: Generally, a catalyst is not required for the hydrazinolysis step. This reaction is a nucleophilic acyl substitution where hydrazine, being a strong nucleophile, directly attacks the carbonyl carbon of the ester.[5] The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating the mixture under reflux in a suitable solvent like ethanol or methanol.[3] In some specific cases, enzymes like lipases have been used to catalyze hydrazinolysis selectively.[6]

Q4: Can I synthesize the hydrazide in a single step from the carboxylic acid?

A4: Yes, one-pot methods are possible, though less common for this specific transformation. These methods avoid the isolation of the ester intermediate by using coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid directly for reaction with hydrazine. This approach can lead to high yields under mild conditions.[7]

Experimental Workflow & Synthesis Overview

The standard synthetic pathway involves two key transformations: esterification and hydrazinolysis. The choice of reagents and reaction conditions is critical for optimizing yield and purity.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 3,5-Dimethoxybenzoic Acid C Methyl/Ethyl 3,5-Dimethoxybenzoate A->C Reflux B Methanol / Ethanol B->C E This compound C->E Reflux in Ethanol Catalyst H₂SO₄ (cat.) Catalyst->C D Hydrazine Hydrate D->E G Start Low Yield or Incomplete Reaction CheckTLC Check TLC for Starting Material (SM) Start->CheckTLC SMPresent Is SM Present? CheckTLC->SMPresent OptimizeConditions Optimize Reaction Conditions: - Increase reflux time - Increase temperature - Use excess hydrazine SMPresent->OptimizeConditions Yes PurificationIssue Investigate Workup & Purification: - Check solvent for extraction - Optimize recrystallization solvent - Consider chromatography SMPresent->PurificationIssue No Success Problem Resolved OptimizeConditions->Success PurificationIssue->Success Failure Consult Further Literature PurificationIssue->Failure

References

Technical Support Center: 3,5-Dimethoxybenzohydrazide Crystallinity Issues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals encountering challenges with the crystallinity of 3,5-Dimethoxybenzohydrazide, this technical support center provides targeted troubleshooting guides and frequently asked questions.

Troubleshooting Guide: Poor Crystallinity of this compound

Poor crystal formation can be a significant hurdle in obtaining pure, well-defined this compound. This guide addresses common issues in a question-and-answer format to help you navigate these challenges.

Q1: My this compound precipitated as an oil, not a crystalline solid. What should I do?

A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase above its melting point. Here are several strategies to induce crystallization:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Allow it to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into an ordered crystal lattice.

  • Add More Solvent: The concentration of your solution might be too high. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, proceed with slow cooling.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline this compound, add a tiny seed crystal to the cooled, supersaturated solution. This will provide a template for further crystal growth.

  • Use a Co-solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q2: The crystals I obtained are very fine needles or a powder. How can I grow larger crystals?

A2: The formation of very small crystals is often due to rapid nucleation. To encourage the growth of larger crystals, you need to slow down the crystallization process:

  • Slower Cooling: As mentioned previously, a slower cooling rate is crucial. After dissolving the compound in a minimal amount of hot solvent, allow the flask to cool to room temperature on the benchtop, undisturbed. You can further slow the cooling by insulating the flask.

  • Reduce Supersaturation: A highly supersaturated solution will lead to rapid precipitation. Try using slightly more solvent than the minimum required to dissolve the compound at boiling point.

  • Minimize Agitation: Avoid disturbing the solution as it cools, as agitation can induce the formation of many small crystals.

Q3: My this compound seems to be impure, which is affecting its crystallinity. What are the likely impurities and how can I remove them?

A3: Impurities can significantly hinder crystal formation by disrupting the crystal lattice. The most common impurities depend on the synthetic route used. A frequent synthesis involves the hydrazinolysis of methyl 3,5-dimethoxybenzoate.

  • Potential Impurities:

    • Unreacted Starting Material: Methyl 3,5-dimethoxybenzoate may remain if the reaction is incomplete.

    • Hydrazine: Excess hydrazine hydrate used in the reaction may be present.

    • Side Products: Side reactions can lead to byproducts.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for removing small amounts of impurities. The choice of solvent is critical.

    • Washing: If you suspect residual hydrazine, washing the crude product with cold water before recrystallization can be effective.

    • Column Chromatography: For significantly impure samples, purification by silica gel column chromatography may be necessary before attempting crystallization.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of this compound?

A:

  • Molecular Formula: C₉H₁₂N₂O₃

  • Molecular Weight: 196.21 g/mol

  • Melting Point: Approximately 143-144 °C[1]

  • Appearance: Typically a white to off-white solid.

Q: What is the best single solvent for recrystallizing this compound?

A: Ethanol or methanol are often good starting points for recrystallizing aromatic hydrazides. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Experimental screening with small amounts of material is recommended to find the optimal solvent.

Q: Can I use a two-solvent system for recrystallization?

A: Yes, a two-solvent system can be very effective, especially if a suitable single solvent cannot be found. A good pair of solvents would be one in which this compound is soluble (e.g., ethanol or acetone) and another in which it is poorly soluble (e.g., water or hexane), with the two solvents being miscible.

Q: How can I assess the crystallinity of my final product?

A: Several analytical techniques can be used to evaluate crystallinity:

  • Melting Point Analysis: A pure, crystalline compound will have a sharp melting point range (typically < 2 °C). A broad melting range often indicates the presence of impurities or an amorphous solid.

  • X-Ray Diffraction (XRD): Powder XRD is a powerful technique to determine the crystalline nature of a solid. A crystalline sample will produce a diffraction pattern with sharp peaks, whereas an amorphous solid will show a broad halo.

  • Differential Scanning Calorimetry (DSC): DSC can be used to observe thermal transitions. A crystalline solid will show a sharp endothermic peak corresponding to its melting point.

Data Presentation: Solubility of this compound

The following table provides estimated solubility data for this compound in common laboratory solvents. This information is crucial for selecting an appropriate recrystallization solvent. Note: Experimental quantitative data is limited; these values are based on the compound's structure and general solubility principles for similar molecules.

SolventSolvent TypeBoiling Point (°C)Solubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
WaterPolar Protic100InsolubleSparingly Soluble
EthanolPolar Protic78Sparingly SolubleSoluble
MethanolPolar Protic65Sparingly SolubleSoluble
AcetonePolar Aprotic56Moderately SolubleVery Soluble
Ethyl AcetatePolar Aprotic77Sparingly SolubleModerately Soluble
TolueneNonpolar111InsolubleSparingly Soluble
HexaneNonpolar69InsolubleInsoluble

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the steps for purifying this compound using a single solvent, such as ethanol.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more ethanol in small portions until the solid completely dissolves at the boiling point. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop, undisturbed.

  • Crystallization: As the solution cools, crystals of pure this compound should form. To maximize the yield, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization of this compound

This protocol is useful when a suitable single solvent cannot be identified. A common solvent pair is ethanol (good solvent) and water (poor solvent).

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise with swirling until a faint, persistent cloudiness is observed.

  • Re-dissolution: If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystals should form as the solubility decreases. Further cooling in an ice bath can improve the yield.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol, using a cold mixture of ethanol and water (in the same approximate ratio as your final solution) to wash the crystals.

Visualizations

Troubleshooting_Workflow start Start: Poor Crystallinity of This compound issue Identify the Issue start->issue oiling_out Oiling Out issue->oiling_out Oil forms small_crystals Fine Needles/Powder issue->small_crystals Small crystals no_crystals No Crystals Form issue->no_crystals No precipitation impure_product Suspected Impurity issue->impure_product Impurity suspected solution_oiling Re-dissolve in more hot solvent or use a co-solvent system. Cool very slowly. oiling_out->solution_oiling solution_small Slow down the cooling rate. Use slightly more solvent. Avoid agitation. small_crystals->solution_small solution_none Induce crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume no_crystals->solution_none solution_impure Purify before crystallization: - Recrystallization - Column Chromatography impure_product->solution_impure end Result: Improved Crystallinity solution_oiling->end solution_small->end solution_none->end solution_impure->end

Caption: Troubleshooting workflow for poor crystallinity.

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filtration cool Slowly Cool to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath (optional, to maximize yield) cool->ice_bath filter Vacuum Filtration to Collect Crystals ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end End: Pure Crystalline Product dry->end

Caption: Experimental workflow for recrystallization.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of 3,5-Dimethoxybenzohydrazide and Other Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of 3,5-Dimethoxybenzohydrazide and its analogs against a range of pathogenic bacteria and fungi. The information presented is collated from various scientific studies and includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid in research and drug development.

Executive Summary

Benzohydrazide and its derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. This is largely attributed to the presence of the toxophoric hydrazone (-CONH-N=CH-) linkage. The antimicrobial potency of these compounds can be significantly influenced by the nature and position of substituents on the aromatic rings. This guide focuses on the antimicrobial profile of this compound and compares it with other benzohydrazide derivatives to elucidate structure-activity relationships and highlight promising candidates for further investigation.

Comparative Antimicrobial Activity

The antimicrobial efficacy of benzohydrazide derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound derivatives and other selected benzohydrazides against various bacterial and fungal strains.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Benzohydrazide Derivatives against Bacterial Strains (µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
N'-(2-chlorobenzylidene)-3,5-dimethoxybenzohydrazide12.5>506.25>50[1]
N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide62.5125125250
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide31.2562.562.5125
N'-(2-chloro-6-methoxyquinolin-3-yl)methylene)-2-methoxybenzohydrazide10204080[2]
2/3-bromo-N'-(substituted benzylidene)benzohydrazides (most potent)----[3]
N'-(substituted)-4-(butan-2-lideneamino) benzohydrazides (most potent)----[4]

Note: A lower MIC value indicates greater antimicrobial activity. Dashes (-) indicate that specific data was not available in the cited sources.

Antifungal Activity

Table 2: Minimum Inhibitory Concentration (MIC) of Benzohydrazide Derivatives against Fungal Strains (µg/mL)

CompoundCandida albicansAspergillus nigerReference(s)
N'-(2-chlorobenzylidene)-3,5-dimethoxybenzohydrazide>50>50[1]
4-[(1Z)-{2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2- yl]hydrazin-1-ylidene}methyl]-2,6-dimethoxy-phenol--[2]
N'-(substituted)-4-(butan-2-lideneamino) benzohydrazides (most potent)2.07 (µM/ml)-[4]
Thiazolyl-hydrazone derivatives (most potent)0.0312-[1]
Hydrazine derivatives (Hyd. OCH3, Hyd.Cl)--[5]

Note: A lower MIC value indicates greater antimicrobial activity. Dashes (-) indicate that specific data was not available in the cited sources.

Experimental Protocols

The following section details the methodologies employed in the cited studies to determine the antimicrobial activity of benzohydrazide derivatives.

Broth Microdilution Method for MIC Determination

This is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on an appropriate agar medium for 18-24 hours.

    • A few colonies are then suspended in a sterile saline solution.

    • The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized suspension is then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of about 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • The test compounds (benzohydrazide derivatives) and control antibiotics are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

    • Serial two-fold dilutions of the stock solutions are prepared in the appropriate broth medium within 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.

    • Control wells are included: a growth control (broth and inoculum without the compound) and a sterility control (broth only).

    • The plates are incubated at 35-37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

The antimicrobial activity of benzohydrazide derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. One of the most well-documented mechanisms, particularly in Mycobacterium tuberculosis, is the inhibition of the enoyl-acyl carrier protein reductase (InhA).

Inhibition of Fatty Acid Synthesis via InhA

InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Benzohydrazide derivatives can act as inhibitors of InhA, disrupting the integrity of the cell wall and leading to bacterial death.

inhA_pathway Substrate Fatty Acyl Substrate InhA InhA (Enoyl-ACP Reductase) Substrate->InhA Product Elongated Fatty Acyl Chain InhA->Product Mycolic_Acid Mycolic Acid Synthesis Product->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption Benzohydrazide This compound (and other derivatives) Benzohydrazide->Inhibition

Caption: Inhibition of the InhA enzyme by benzohydrazide derivatives.

Other Potential Mechanisms

While InhA inhibition is a key mechanism, other modes of action for benzohydrazide derivatives against a broader range of microbes have been proposed, including:

  • Disruption of membrane potential and integrity. [6]

  • Inhibition of ergosterol biosynthesis in fungi. [6]

  • Intercalation into microbial DNA. [6]

  • Generation of reactive oxygen species (ROS). [6]

Experimental and Logical Workflow

The process of identifying and characterizing the antimicrobial activity of novel benzohydrazide derivatives follows a structured workflow, from synthesis to mechanistic studies.

workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Benzohydrazide Derivatives Purification Purification & Characterization (NMR, IR, Mass Spec) Synthesis->Purification MIC_Assay Broth Microdilution Assay (MIC) Purification->MIC_Assay Agar_Diffusion Agar Well/Disk Diffusion Purification->Agar_Diffusion Enzyme_Inhibition Enzyme Inhibition Assays (e.g., InhA) MIC_Assay->Enzyme_Inhibition Membrane_Permeability Membrane Permeability Assays MIC_Assay->Membrane_Permeability ROS_Detection Reactive Oxygen Species (ROS) Detection MIC_Assay->ROS_Detection

Caption: Workflow for antimicrobial evaluation of benzohydrazides.

References

Comparative Analysis of the Cytotoxic Effects of 3,5-Dimethoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available preclinical data provides a comparative landscape of the cytotoxic potential of various 3,5-dimethoxybenzohydrazide derivatives against several cancer cell lines. This guide consolidates findings on their anti-proliferative activities, details the experimental methodologies used for their evaluation, and visualizes a key signaling pathway implicated in their mechanism of action, offering a valuable resource for researchers, scientists, and drug development professionals.

Data Summary: Cytotoxic Activity of Benzohydrazide Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various benzohydrazide derivatives, including those with a 3,5-dimethoxy substitution pattern and structurally related analogs, against a panel of human cancer cell lines. The data, collected from multiple independent studies, highlights the potential of this chemical scaffold in oncology research.

DerivativeCancer Cell LineIC50 (µM)Reference Compound
N'-(4-chlorobenzylidene)-3,5-dimethoxybenzohydrazide MCF-7 (Breast)17.8Doxorubicin
A549 (Lung)21.2Doxorubicin
N'-(4-hydroxybenzylidene)-3,5-dimethoxybenzohydrazide HepG2 (Liver)7.87 ± 0.88Doxorubicin
LH86 (Liver)70.87 ± 7.45Doxorubicin
N'-(4-nitrobenzylidene)-3,5-dimethoxybenzohydrazide PC-3 (Prostate)1.2Not Specified
N'-(2-hydroxybenzylidene)-3,5-dimethoxybenzohydrazide PC-3 (Prostate)0.2Not Specified
N'-(4-methoxybenzylidene)-3,5-dimethoxybenzohydrazide PC-3 (Prostate)1.8Not Specified
3-acetyl-2-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole PC3 (Prostate)0.3Not Specified
3-acetyl-2-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole PC3 (Prostate)1.7Not Specified
N-(4-methoxyphenyl)-3,5-dimethoxybenzamide HeLa (Cervical)PotentNot Specified

Experimental Protocols

The cytotoxic effects of the this compound derivatives listed above were primarily evaluated using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. The protocol generally involves the following steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: An MTT solution is added to each well. Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Formazan Solubilization: After an incubation period, the culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

Mechanism of Action: Induction of Apoptosis

Several studies suggest that benzohydrazide derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A common mechanism involves the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

The following diagram illustrates a simplified workflow for evaluating the induction of apoptosis by these compounds.

G cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Conclusion CancerCells Cancer Cells Treatment Treat with this compound Derivative CancerCells->Treatment Incubation Incubate (e.g., 24-48h) Treatment->Incubation AnnexinV Annexin V/PI Staining Incubation->AnnexinV Caspase Caspase Activity Assay Incubation->Caspase WesternBlot Western Blot (Bcl-2 family, Caspases) Incubation->WesternBlot FlowCytometry Flow Cytometry Analysis AnnexinV->FlowCytometry Luminescence Luminescence/Fluorescence Measurement Caspase->Luminescence ProteinExpression Protein Expression Analysis WesternBlot->ProteinExpression Conclusion Conclusion: Induction of Apoptosis FlowCytometry->Conclusion Luminescence->Conclusion ProteinExpression->Conclusion

Caption: Experimental workflow for apoptosis validation.

Signaling Pathway: Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key target for many anticancer agents. The following diagram illustrates the key steps in this pathway and how this compound derivatives may influence it.

G cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade Drug This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Bcl-xL Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bak Drug->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms pores CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

A Comparative Analysis of the Enzyme Inhibitory Potential of 3,5-Dimethoxybenzohydrazide vs. 3,4-Dimethoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, benzohydrazide derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities, including notable enzyme inhibitory potential.[1] This guide provides a comparative analysis of the enzyme inhibitory profiles of derivatives of 3,5-dimethoxybenzohydrazide and 3,4-dimethoxybenzohydrazide, presenting available experimental data to aid researchers, scientists, and drug development professionals.

Enzyme Inhibitory Potential of this compound Derivatives

Derivatives of this compound, particularly those synthesized from 4-hydroxy-3,5-dimethoxybenzaldehyde, have been investigated for their ability to inhibit a range of enzymes. These studies highlight their potential in addressing conditions such as neurodegenerative diseases and hyperpigmentation.[2][3]

Quantitative Data on Enzyme Inhibition

The following table summarizes the inhibitory concentrations (IC₅₀) of various 3,5-dimethoxybenzoyl hydrazone derivatives against several key enzymes.

Compound IDTarget EnzymeIC₅₀ (µM)StandardStandard IC₅₀ (µM)
7e Tyrosinase38.83 ± 1.15Kojic acid16.12 ± 0.12
7f Tyrosinase40.01 ± 0.58Kojic acid16.12 ± 0.12
7e Urease20.01 ± 0.38Thiourea43.10 ± 1.10
7f Acetylcholinesterase (AChE)16.08 ± 0.15Galantamine4.31 ± 0.11
7f Butyrylcholinesterase (BChE)10.03 ± 0.21Galantamine10.01 ± 0.15

Data sourced from Kursun Aktar et al., 2022.

Enzyme Inhibitory Potential of 3,4-Dimethoxybenzohydrazide Derivatives

Research into 3,4-dimethoxybenzohydrazide derivatives has primarily focused on their antimicrobial properties, with studies exploring their potential as inhibitors of bacterial multidrug efflux pumps.[4] While direct enzyme inhibition data comparable to the 3,5-dimethoxy counterparts is limited, their biological activity suggests an interaction with microbial enzyme systems.

A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains.[4] The activity was measured by the zone of inhibition. While not a direct measure of enzyme inhibition, it implies interference with essential microbial enzymes.

Antimicrobial Activity
Compound IDTarget MicroorganismZone of Inhibition (cm)StandardStandard Zone of Inhibition (cm)
4a C. albicans1.9Clotrimazole2.5
4h S. aureus2.1Ceftriaxone2.4
4h S. typhi2.0Ceftriaxone2.6
4h P. aeruginosa1.8Ceftriaxone2.2
4i A. baumannii2.3Ceftriaxone2.1
4i E. coli2.2Ceftriaxone2.5

Data sourced from Al-Ostath et al., 2022.

Experimental Protocols

General Synthesis of Benzoyl Hydrazone Derivatives

The synthesis of the evaluated benzoyl hydrazone derivatives typically follows a straightforward condensation reaction.

cluster_synthesis Synthesis of Benzoyl Hydrazones start Starting Materials: Substituted Benzoic Acid Hydrazide Substituted Aldehyde reaction Reaction: Reflux in Ethanol Catalytic Acetic Acid start->reaction 1 purification Purification: Recrystallization reaction->purification 2 product Final Product: Benzoyl Hydrazone Derivative purification->product 3

Caption: General workflow for the synthesis of benzoyl hydrazone derivatives.

Enzyme Inhibition Assay Protocol (General)

The inhibitory activity of the synthesized compounds against enzymes like tyrosinase, acetylcholinesterase, and butyrylcholinesterase is commonly determined using spectrophotometric methods.

cluster_assay Enzyme Inhibition Assay Workflow prep Prepare Solutions: Enzyme, Substrate, Buffer, Test Compound, Standard incubation Incubation: Mix Enzyme and Test Compound/Standard Pre-incubation period prep->incubation reaction_start Initiate Reaction: Add Substrate incubation->reaction_start measurement Measure Absorbance: Spectrophotometer at specific wavelength reaction_start->measurement calculation Calculate % Inhibition and IC₅₀ measurement->calculation

Caption: A generalized workflow for in vitro enzyme inhibition assays.

The tyrosinase inhibitory activity is determined by measuring the formation of dopachrome from L-DOPA. The assay mixture typically contains phosphate buffer, tyrosinase enzyme, the test compound, and L-DOPA as the substrate. The absorbance is measured at approximately 475 nm.[3]

For acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, the Ellman method is widely used.[5] This method involves the hydrolysis of acetylthiocholine iodide or butyrylthiocholine chloride by the respective enzymes. The resulting thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at around 412 nm.

Signaling Pathways and Logical Relationships

While specific signaling pathways for these individual benzohydrazide derivatives are not extensively detailed in the provided literature, a logical diagram can illustrate the proposed mechanism of action for enzyme inhibitors.

cluster_pathway Proposed Mechanism of Enzyme Inhibition inhibitor Benzohydrazide Derivative (Inhibitor) active_site Enzyme Active Site inhibitor->active_site Binds to no_product Inhibition of Product Formation inhibitor->no_product Leads to enzyme Target Enzyme (e.g., Tyrosinase, AChE) enzyme->active_site Contains product Product active_site->product Catalyzes formation of substrate Substrate substrate->active_site Binds to

Caption: Logical diagram of competitive enzyme inhibition by benzohydrazide derivatives.

Conclusion

The available data suggests that derivatives of both this compound and 3,4-dimethoxybenzohydrazide possess significant biological activities. The 3,5-dimethoxybenzoyl hydrazones have demonstrated clear inhibitory effects against enzymes such as tyrosinase and cholinesterases, indicating their potential for development as therapeutic agents for hyperpigmentation and neurodegenerative disorders. On the other hand, N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have shown promising antimicrobial activity, suggesting their potential as leads for new anti-infective agents.

A direct, head-to-head comparative study of the parent compounds or their derivatives against a common panel of enzymes would be highly valuable to definitively elucidate the superior scaffold for specific therapeutic targets. Future research should focus on such direct comparisons to guide rational drug design and development efforts.

References

comparing the efficacy of different synthetic routes to 3,5-Dimethoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 3,5-Dimethoxybenzohydrazide

For researchers and drug development professionals, the efficient synthesis of key chemical intermediates is a critical aspect of the discovery pipeline. This compound is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an objective comparison of the primary synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparative Efficacy of Synthetic Routes

The synthesis of this compound is predominantly achieved through three competitive routes, each with distinct advantages and disadvantages in terms of yield, reaction time, and operational complexity. The choice of a particular route often depends on the available starting materials, desired scale, and the laboratory's capabilities.

ParameterRoute 1: Hydrazinolysis of EsterRoute 2: Via Acid ChlorideRoute 3: Direct Coupling
Starting Material Methyl/Ethyl 3,5-Dimethoxybenzoate3,5-Dimethoxybenzoic Acid3,5-Dimethoxybenzoic Acid
Key Reagents Hydrazine Hydrate, Ethanol/MethanolThionyl Chloride (SOCl₂), Toluene, Hydrazine HydrateCoupling Agent (e.g., HATU), Base (e.g., DIPEA), Hydrazine Hydrate
Number of Steps 121 (One-Pot)
Typical Overall Yield (%) ~92%~90-95%70-90% (variable)
Typical Reaction Time 2-8 hours3-5 hours (total)1-24 hours
Purification Method RecrystallizationFiltration and washing/recrystallizationAqueous work-up and extraction/chromatography
Key Advantages Simple, high-yielding, readily available starting ester.Highly efficient, reliable, and generates a high-purity product.Streamlined one-pot procedure, avoids harsh reagents like SOCl₂.
Key Disadvantages Requires the ester as a starting material.Two distinct steps, uses a corrosive and hazardous reagent (SOCl₂).Cost of coupling reagents, purification may require chromatography.

Experimental Protocols

The following are detailed methodologies for the three primary synthetic routes to this compound.

Route 1: Synthesis via Hydrazinolysis of Methyl 3,5-Dimethoxybenzoate

This single-step method is often favored for its simplicity and high yield.

Materials:

  • Methyl 3,5-dimethoxybenzoate

  • Hydrazine hydrate (80-100%)

  • Methanol or Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, dissolve methyl 3,5-dimethoxybenzoate (1 equivalent) in methanol (approximately 10-15 mL per gram of ester).

  • Add hydrazine hydrate (2-3 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from methanol or ethanol to yield pure this compound.

Route 2: Two-Step Synthesis via 3,5-Dimethoxybenzoyl Chloride

This classical and highly effective route involves the activation of the carboxylic acid to its more reactive acid chloride intermediate.

Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and gas trap

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dimethoxybenzoic acid (1 equivalent) in toluene.

  • Add a catalytic amount of DMF (e.g., 2-3 drops).

  • Heat the suspension to approximately 50°C.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the mixture. Vigorous gas evolution (SO₂ and HCl) will be observed; ensure the setup is in a fume hood with a gas trap.

  • After the addition is complete, heat the reaction mixture to 90°C and stir for 2 hours, or until gas evolution ceases.

  • Cool the mixture to room temperature and remove the excess toluene and thionyl chloride under reduced pressure. The resulting crude 3,5-dimethoxybenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • Crude 3,5-Dimethoxybenzoyl chloride

  • Hydrazine hydrate

  • Dichloromethane (DCM) or similar anhydrous solvent

  • Ice bath

Procedure:

  • In a separate flask, prepare a solution of hydrazine hydrate (1.5-2 equivalents) in DCM and cool it in an ice bath.

  • Dissolve the crude 3,5-dimethoxybenzoyl chloride from the previous step in anhydrous DCM.

  • Add the acid chloride solution dropwise to the cold, stirred hydrazine hydrate solution. A precipitate of this compound should form.

  • Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove hydrazine hydrochloride.

  • Dry the purified crystals under vacuum.

Route 3: One-Pot Synthesis via Direct Coupling with HATU

This modern approach offers a streamlined, one-pot synthesis that avoids the isolation of reactive intermediates.

Materials:

  • 3,5-Dimethoxybenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hydrazine hydrate

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 3,5-dimethoxybenzoic acid (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes to pre-activate the carboxylic acid.

  • Add hydrazine hydrate (1.0-1.1 equivalents) to the reaction mixture.

  • Monitor the reaction progress by TLC. Reactions are often complete within 1-4 hours at room temperature, though some may require longer.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • If necessary, the crude product can be purified by recrystallization or column chromatography.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_0 Route 1: Hydrazinolysis of Ester cluster_1 Route 2: Via Acid Chloride cluster_2 Route 3: Direct Coupling A1 Methyl 3,5-Dimethoxybenzoate B1 This compound A1->B1 Hydrazine Hydrate, Reflux in Ethanol A2 3,5-Dimethoxybenzoic Acid B2 3,5-Dimethoxybenzoyl Chloride A2->B2 SOCl₂, Toluene C2 This compound B2->C2 Hydrazine Hydrate A3 3,5-Dimethoxybenzoic Acid B3 This compound A3->B3 HATU, DIPEA, Hydrazine Hydrate (One-Pot)

Caption: Comparative workflow of synthetic routes to this compound.

G cluster_main Decision Logic for Synthesis Route Selection start Start: Need to Synthesize This compound q1 Is Methyl/Ethyl 3,5-Dimethoxybenzoate readily available? start->q1 route1 Choose Route 1: Hydrazinolysis of Ester q1->route1 Yes q2 Is avoiding harsh reagents (like SOCl₂) a priority? q1->q2 No route3 Choose Route 3: Direct Coupling (HATU) q2->route3 Yes route2 Choose Route 2: Via Acid Chloride q2->route2 No

Caption: Decision tree for selecting a synthetic route to this compound.

Conclusion

The selection of an optimal synthetic route to this compound is a balance of factors including starting material availability, cost, scale, and safety considerations.

  • Route 1 (Hydrazinolysis of Ester) is arguably the most straightforward and efficient method, provided the corresponding ester is readily accessible.

  • Route 2 (Via Acid Chloride) is a robust and high-yielding classical method, making it suitable for large-scale synthesis where the handling of thionyl chloride is manageable.

  • Route 3 (Direct Coupling) offers the convenience of a one-pot procedure and avoids hazardous reagents, making it an excellent choice for small-scale synthesis, rapid analog creation, and situations where milder conditions are paramount, despite the higher cost of reagents.

Ultimately, each route presents a viable pathway to the target compound, and the detailed protocols provided herein should empower researchers to make an informed decision based on their specific laboratory context and project goals.

A Comparative Guide to the Bioactivity of 3,5-Dimethoxybenzohydrazide: An Analysis of In Silico Predictions and Experimental Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted bioactivities of 3,5-Dimethoxybenzohydrazide and its analogs, juxtaposed with available experimental data. Due to the limited direct experimental validation for this compound, this report leverages data from structurally similar compounds to provide a comprehensive overview for researchers exploring its therapeutic potential.

In Silico Predictions vs. Experimental Observations

Computational models predict a range of biological activities for benzohydrazide derivatives based on their structural features. The following table summarizes these predictions and compares them with experimental findings for close analogs of this compound.

Predicted BioactivityIn Silico RationaleExperimental Validation (Analog Compounds)Key Findings & Citations
Antimicrobial Activity The hydrazone moiety is a well-established pharmacophore with antimicrobial properties.Analogs like 3,4,5-trimethoxybenzohydrazide derivatives have demonstrated significant antibacterial activity against strains such as S. aureus, S. pyogenes, E. coli, and P. aeruginosa.[1]Compounds exhibited moderate to excellent antibacterial and moderate antifungal activity.[1]
Anticancer Activity Benzohydrazide derivatives are known to interact with various cellular targets implicated in cancer progression.Certain benzohydrazide derivatives have shown potent anticancer activity, with some compounds demonstrating IC50 values in the nanomolar range against human cancer cell lines like HCT116.[2]The substitution pattern on the benzohydrazide core significantly influences the anticancer potency.[2]
Enzyme Inhibition (e.g., Urease, Tyrosinase) The molecular structure of benzohydrazides allows for potential binding to the active sites of various enzymes.Derivatives of 3,4-dimethoxybenzohydrazide have been identified as urease inhibitors.[3] Analogs of 3,5-dihydroxybenzoyl-hydrazineylidene have shown tyrosinase inhibitory potential.[4]Molecular docking studies suggest that these compounds can effectively bind to the active sites of enzymes like urease.[3] Kinetic studies have been performed to determine the type of inhibition for some analogs.[4]
Antioxidant Activity The presence of methoxy groups on the phenyl ring can contribute to free radical scavenging activity.The antioxidant capabilities of benzohydrazide derivatives have been evaluated, with some compounds showing moderate activity that increases with the number of methoxy groups.Compounds with a lower absorption value in antioxidant assays generally possess higher free radical scavenging activities.
HDAC Inhibition The hydroxamic acid moiety, structurally related to the hydrazide group, is a known feature of HDAC inhibitors.While not directly a benzohydrazide, the related N-hydroxy-3,5-dimethoxybenzamide is suggested to have potential as a histone deacetylase (HDAC) inhibitor based on its chemical structure.[5]This suggests a potential avenue for investigation for this compound and its derivatives.[5]

Experimental Protocols

Detailed methodologies are crucial for the validation of in silico predictions. Below are representative protocols for the synthesis and biological evaluation of benzohydrazide derivatives, based on established methods for similar compounds.

Synthesis of Benzohydrazide Derivatives

A general method for synthesizing benzohydrazide derivatives involves a two-step process:

  • Esterification: The corresponding benzoic acid (e.g., 3,5-dimethoxybenzoic acid) is refluxed with an alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to produce the methyl ester.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate, typically in an alcoholic solvent, to yield the desired benzohydrazide.[2]

Derivatives can be further synthesized through condensation reactions between the benzohydrazide and various aldehydes to form hydrazones.[3]

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds can be evaluated using the Minimum Inhibitory Concentration (MIC) method.

  • Preparation of Inoculum: Bacterial (e.g., S. aureus, E. coli) and fungal (e.g., A. niger) strains are cultured in appropriate media to achieve a specific cell density.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: A standardized suspension of the microorganism is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Anticancer Activity Assay

The cytotoxic effects of the compounds on cancer cell lines can be assessed using assays such as the MTT or SRB assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in a suitable medium supplemented with fetal bovine serum.

  • Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • Cell Viability Measurement: A reagent (e.g., MTT) is added to each well, which is converted by viable cells into a colored product. The absorbance is measured using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Visualizing the Path to Validation

The following diagrams illustrate a generalized workflow for the validation of in silico predictions and a potential signaling pathway that could be modulated by this compound and its analogs.

experimental_workflow in_silico in_silico synthesis synthesis in_silico->synthesis Guides Synthesis Strategy antimicrobial antimicrobial synthesis->antimicrobial Provides Test Compounds anticancer anticancer synthesis->anticancer Provides Test Compounds enzyme enzyme synthesis->enzyme Provides Test Compounds analysis analysis antimicrobial->analysis anticancer->analysis enzyme->analysis

Caption: Workflow for the validation of in silico predictions.

signaling_pathway compound compound hdac hdac compound->hdac Potential Inhibition histones histones hdac->histones Deacetylation chromatin chromatin histones->chromatin Leads to transcription transcription chromatin->transcription

Caption: Postulated HDAC inhibition signaling pathway.

References

Antifungal Spectrum of 3,5-Dimethoxybenzohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This has spurred research into novel antifungal agents with unique mechanisms of action. Among the promising candidates are derivatives of benzohydrazide, a class of compounds known for their broad biological activities. This guide provides a comparative analysis of the antifungal spectrum of 3,5-dimethoxybenzohydrazide derivatives, with a focus on presenting key experimental data and methodologies to aid in further research and development.

Comparative Antifungal Activity

The antifungal efficacy of benzohydrazide derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the in vitro antifungal activity of a this compound derivative and its structurally related analogs against various fungal strains.

CompoundFungal StrainMIC (µg/mL)Reference
(E)-N'-(2-chlorobenzylidene)-3,5-dimethoxybenzohydrazideCandida albicans12.5[1]
Aspergillus niger25[1]
Comparative Analogues
N'-(4-aminobenzylidene)-3,4-dimethoxybenzohydrazide (4a)Candida albicans26.11 µM[2]
N'-(quinolin-2-ylmethylene)-3,4-dimethoxybenzohydrazide (4i)Candida albicans23.30 µM[2]
(E)-N'-(phenylmethylene)-3,4,5-trimethoxybenzohydrazide (4a)Aspergillus nigerModerate[3]
Candida albicansModerate[3]
(E)-N'-(4-methylphenylmethylene)-3,4,5-trimethoxybenzohydrazide (4b)Aspergillus nigerModerate[3]
Candida albicansModerate[3]
(E)-N'-(4-methoxyphenylmethylene)-3,4,5-trimethoxybenzohydrazide (4c)Aspergillus nigerModerate[3]
Candida albicansModerate[3]
(E)-N'-(4-chlorophenylmethylene)-3,4,5-trimethoxybenzohydrazide (4d)Aspergillus nigerModerate[3]
Candida albicansModerate[3]
(E)-N'-(2,4-dichlorophenylmethylene)-3,4,5-trimethoxybenzohydrazide (4e)Aspergillus nigerModerate[3]
Candida albicansModerate[3]
(E)-N'-(4-fluorophenylmethylene)-3,4,5-trimethoxybenzohydrazide (4f)Aspergillus nigerModerate[3]
Candida albicansModerate[3]

Note: The term "Moderate" indicates that the compounds exhibited antifungal activity, but specific MIC values were not provided in the cited source.

Experimental Protocols

A standardized experimental workflow is crucial for the reliable determination of the antifungal spectrum of novel compounds. The following protocol is a synthesis of methodologies reported in the literature for testing benzohydrazide derivatives.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for a specified period.

    • A suspension of fungal spores or cells is prepared in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure a homogenous suspension.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The suspension is then further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Preparation of Test Compounds:

    • The synthesized this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • Serial twofold dilutions of the stock solution are prepared in the test medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Antifungal_Spectrum_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture (e.g., SDA) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Harvest & Suspend Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Add to wells Compound_Stock Compound Stock (in DMSO) Serial_Dilution Serial Dilution in Microtiter Plate Compound_Stock->Serial_Dilution Dilute Serial_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination

Experimental workflow for determining the antifungal spectrum.

Structure-Activity Relationship (SAR) Insights

The antifungal activity of benzohydrazide derivatives is influenced by the nature and position of substituents on the aromatic rings. While a comprehensive SAR study on a large series of this compound derivatives is not yet available, preliminary findings from related structures suggest that:

  • The presence of the hydrazone linkage (-CO-NH-N=CH-) is often crucial for biological activity.

  • Substituents on the benzylidene ring can significantly modulate the antifungal potency. For instance, the introduction of halogen atoms (e.g., chlorine, fluorine) can enhance activity.

SAR_Logic cluster_core Core Structure cluster_modification Modification cluster_outcome Outcome Core This compound Hydrazone Hydrazone Formation Core->Hydrazone Activity Antifungal Activity Hydrazone->Activity Influences Substituents Benzylidene Substituents Substituents->Hydrazone Substituents->Activity Modulates

Logical relationship in structure-activity studies.

Conclusion

This compound derivatives represent a promising scaffold for the development of new antifungal agents. The available data, although limited, indicates activity against clinically relevant fungi such as Candida albicans and Aspergillus niger. Further research, including the synthesis and screening of a broader range of derivatives and in-depth mechanistic studies, is warranted to fully elucidate their therapeutic potential. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers in this field.

References

Assessing the Selectivity of 3,5-Dimethoxybenzohydrazide Derivatives for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of anticancer agents with high selectivity for malignant cells over normal tissues is a paramount objective in modern oncology research. This guide offers a comparative analysis of the cytotoxic selectivity of benzohydrazide derivatives, with a particular focus on the 3,5-dimethoxybenzoyl scaffold and related structures. While comprehensive studies on a homologous series of 3,5-dimethoxybenzohydrazide derivatives are limited in the public domain, this guide synthesizes available data on structurally similar compounds to provide insights into their selective anticancer potential.

Comparative Cytotoxicity Analysis

The selective cytotoxicity of a compound is quantitatively assessed by comparing its half-maximal inhibitory concentration (IC50) against cancer cell lines to that against normal, non-malignant cell lines. A higher selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, indicates a greater therapeutic window.

Below are tabulated summaries of the cytotoxic activity and selectivity of various benzohydrazide and other dimethoxy-substituted derivatives against a panel of human cancer and normal cell lines.

Table 1: Cytotoxicity and Selectivity of 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide Hybrids [1]

CompoundCancer Cell LineIC50 (µM) vs. Cancer CellsNormal Cell LineIC50 (µM) vs. Normal CellsSelectivity Index (SI)
6c HCT-1168.93WI-3842.064.71
HepG27.825.38
MCF-79.014.67
6h HCT-11610.11WI-3854.725.41
HepG28.236.65
MCF-79.985.48
6i HCT-1169.21WI-3848.535.27
HepG28.875.47
MCF-710.214.75
Sorafenib (Standard) HCT-1165.23WI-388.121.55
HepG24.171.95
MCF-76.241.30
Doxorubicin (Standard) HCT-1161.25WI-381.891.51
HepG20.981.93
MCF-71.121.69
Sunitinib (Standard) HCT-1166.98WI-3821.733.11
HepG23.276.64
MCF-78.322.61

Table 2: Cytotoxicity of Dimethoxyaryl-Sesquiterpene Derivatives [2]

CompoundCancer Cell LineIC50 (µM) vs. Cancer CellsNormal Cell LineIC50 (µM) vs. Normal CellsSelectivity Index (SI)
14c (3,5-dimethoxy) MCF-79.0MCF-10A>400>44
Daunorubicin (Standard) MCF-70.33MCF-10A9.2428

Table 3: Cytotoxicity of a Novel Indolin-2-one Derivative (RAJI) with a 3,4-dimethoxyphenyl Moiety [3]

CompoundCancer Cell LineIC50 (µg/mL) vs. Cancer CellsNormal Cell LineIC50 (µg/mL) vs. Normal Cells
RAJI MDA-MB-23120MCF 10A40
MDA-MB-46825

Experimental Protocols

The evaluation of cytotoxic selectivity relies on robust and standardized in vitro assays. The most commonly employed method is the MTT assay.

MTT Cytotoxicity Assay Protocol[4]
  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and are allowed to adhere and grow for 24 hours.

  • Compound Treatment: The test compounds, including the this compound derivatives, are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the cell culture medium to achieve a range of final concentrations. The cells are then treated with these various concentrations for a specified incubation period, typically 48 to 72 hours. A control group of cells is treated with the vehicle (e.g., DMSO) alone.

  • MTT Addition and Incubation: Following the treatment period, the culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases metabolize the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution in each well is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Methodologies and Pathways

Experimental Workflow for Assessing Cytotoxicity and Selectivity

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives treatment Cell Treatment with Serial Dilutions of Derivatives synthesis->treatment cell_culture Culturing of Cancer and Normal Cell Lines cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay absorbance Absorbance Measurement mtt_assay->absorbance ic50 IC50 Value Determination absorbance->ic50 si_calc Selectivity Index (SI) Calculation ic50->si_calc

Caption: Workflow for determining the selective cytotoxicity of novel compounds.

Postulated Signaling Pathway for Selective Apoptosis Induction

Some studies suggest that benzohydrazide derivatives may selectively induce apoptosis in cancer cells. While the precise mechanisms for this compound derivatives are not fully elucidated, a plausible pathway could involve the modulation of key apoptotic regulators.

G cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic derivative This compound Derivative bax Bax derivative->bax Activation bcl2 Bcl-2 derivative->bcl2 Inhibition caspase9 Caspase-9 bax->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis (Selective in Cancer Cells) caspase3->apoptosis

Caption: Hypothetical pathway of apoptosis induction by a selective anticancer agent.

References

Comparative In Silico Analysis of 3,5-Dimethoxybenzohydrazide and Known Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction mechanisms of 3,5-Dimethoxybenzohydrazide and established inhibitors with the active site of tyrosinase, a key enzyme in melanogenesis, is presented. This guide provides researchers, scientists, and drug development professionals with a comparative overview based on available molecular docking data.

Quantitative Docking Analysis

The binding affinity of a ligand to its target protein is a key indicator of its potential inhibitory activity. In molecular docking studies, this is often represented by the binding energy, with a more negative value suggesting a stronger and more stable interaction. The following table summarizes the binding energies of a compound structurally related to this compound and the known tyrosinase inhibitors, kojic acid and β-arbutin.

CompoundTarget ProteinBinding Energy (kcal/mol)
(E)-2-(4-Hydroxy-3,5-dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-oneTyrosinaseNot explicitly stated, but potent inhibition was observed[1]
Kojic AcidMushroom Tyrosinase (PDB: 2Y9W)-5.60[2]
β-ArbutinMushroom Tyrosinase (PDB: 2Y9W)-6.3[3]

Note: The binding energy for a direct analogue of this compound was not found. The data presented is for a compound containing the key 3,5-dimethoxybenzoyl functional group and is intended to provide a preliminary comparison.

Experimental Protocols

To ensure a foundational understanding of the presented data, this section outlines a generalized experimental protocol for molecular docking studies targeting tyrosinase, based on methodologies reported in the cited literature.

1. Ligand and Receptor Preparation:

  • Receptor: The three-dimensional crystal structure of mushroom tyrosinase is obtained from the Protein Data Bank (PDB ID: 2Y9W).[3] Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.

  • Ligands: The 2D structures of this compound and the known inhibitors (kojic acid, arbutin) are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed using a suitable force field.

2. Molecular Docking Simulation:

  • Software: AutoDock Vina is a commonly used program for molecular docking simulations.[3]

  • Grid Box Definition: A grid box is defined around the active site of the tyrosinase enzyme to encompass the binding pocket.

  • Docking Algorithm: A Lamarckian Genetic Algorithm is often employed to explore the conformational space of the ligand within the active site and to identify the most favorable binding poses.[4]

  • Scoring Function: The software's scoring function is used to calculate the binding energy for each predicted pose, providing a quantitative measure of the binding affinity.

3. Analysis of Interactions:

  • The resulting docked conformations are visualized to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of tyrosinase.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of a comparative docking study, the following diagrams are provided in the DOT language for Graphviz.

Comparative_Docking_Workflow cluster_ligand_prep Ligand Preparation cluster_receptor_prep Receptor Preparation cluster_docking Molecular Docking Simulation cluster_analysis Analysis and Comparison Ligand1 This compound (or analogue) EnergyMin1 3D Structure Generation & Energy Minimization Ligand1->EnergyMin1 Ligand2 Known Inhibitor 1 (e.g., Kojic Acid) Ligand2->EnergyMin1 Ligand3 Known Inhibitor 2 (e.g., Arbutin) Ligand3->EnergyMin1 Docking Perform Docking (e.g., AutoDock Vina) EnergyMin1->Docking PDB Fetch Tyrosinase Structure (PDB ID: 2Y9W) PrepReceptor Prepare Receptor: Remove Water, Add Hydrogens PDB->PrepReceptor PrepReceptor->Docking BindingEnergy Calculate Binding Energies Docking->BindingEnergy InteractionAnalysis Analyze Interactions (H-bonds, Hydrophobic) Docking->InteractionAnalysis Comparison Compare Binding Affinities and Interaction Modes BindingEnergy->Comparison InteractionAnalysis->Comparison

References

Unveiling the Action of 3,5-Dimethoxybenzohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validated mechanisms of action of 3,5-dimethoxybenzohydrazide derivatives against relevant alternatives. Supported by experimental data, this document delves into their potential as both tyrosinase inhibitors for applications in dermatology and cosmetics, and as antimicrobial agents targeting bacterial efflux pumps.

Tyrosinase Inhibition: A Promising Avenue for Hyperpigmentation Control

Derivatives of benzohydrazide have emerged as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Overactivity of tyrosinase can lead to hyperpigmentation disorders. The 3,5-disubstituted pattern on the benzoyl moiety has been a focus of research, with studies on closely related analogs providing strong evidence for the mechanism of action.

A study on 3,5-dihydroxybenzoyl-hydrazineylidene derivatives, close structural analogs of the 3,5-dimethoxy variants, has demonstrated significant tyrosinase inhibitory activity. The mechanism has been identified as competitive inhibition, where the derivative competes with the natural substrate (L-DOPA) for binding to the active site of the enzyme.

Comparative Performance of Benzohydrazide Derivatives and Standard Tyrosinase Inhibitors

The following table summarizes the inhibitory concentration (IC50) values of a representative 3,5-dihydroxybenzoyl-hydrazineylidene derivative against mushroom tyrosinase, compared to well-known tyrosinase inhibitors. Lower IC50 values indicate greater potency.

CompoundTarget EnzymeIC50 Value (µM)Inhibition TypeReference
3,5-dihydroxybenzoyl-hydrazineylidene derivativeMushroom Tyrosinase55.39 ± 4.93Competitive[1]
Kojic Acid (Standard Inhibitor)Mushroom Tyrosinase10 - 300Mixed[2]
Arbutin (Standard Inhibitor)Mushroom TyrosinaseVariesNon-competitive[3]

Note: The data for the benzohydrazide derivative is for a 3,5-dihydroxy analog, which serves as a strong indicator for the potential of the 3,5-dimethoxy derivatives.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol outlines the spectrophotometric method used to determine the tyrosinase inhibitory activity of test compounds.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compound (this compound derivative)

  • Kojic acid (positive control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer.

    • Dissolve the test compound and kojic acid in DMSO to create stock solutions. Prepare serial dilutions in phosphate buffer. The final DMSO concentration in the assay should not exceed 1-2%.

  • Assay in 96-Well Plate:

    • In each well, add 140 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test compound dilution.

    • For the control well, add 160 µL of phosphate buffer and 20 µL of tyrosinase solution.

    • For the blank well, add 180 µL of phosphate buffer.

    • Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm using a microplate reader. Record readings every minute for 20-30 minutes to determine the rate of dopachrome formation.

  • Calculation of Inhibition:

    • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing the Mechanism: Tyrosinase Inhibition

Tyrosinase_Inhibition cluster_reaction Melanin Synthesis Pathway cluster_inhibition Inhibition Mechanism Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Further reactions Inhibitor 3,5-Dimethoxy- benzohydrazide Derivative Tyrosinase Tyrosinase (Active Site) Inhibitor->Tyrosinase Binds to active site Tyrosinase->L_DOPA Substrate binding blocked

Caption: Competitive inhibition of tyrosinase by a this compound derivative.

Antimicrobial Action: Targeting Bacterial Efflux Pumps

Certain benzohydrazide derivatives have demonstrated antimicrobial properties. A proposed mechanism of action for N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives is the inhibition of the Multidrug and Toxic Compound Extrusion (MATE) family of efflux pumps.[4] These pumps are membrane proteins that bacteria use to expel antibiotics and other toxic substances, contributing to multidrug resistance.

By inhibiting these pumps, the benzohydrazide derivatives can restore the efficacy of antibiotics that would otherwise be expelled from the bacterial cell.

Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a representative N'-Benzylidene-3,4-dimethoxybenzohydrazide derivative against various bacterial strains. Lower MIC values indicate greater antimicrobial activity.

CompoundBacterial StrainMIC (µg/mL)Reference
N'-Benzylidene-3,4-dimethoxybenzohydrazide deriv.Staphylococcus aureus12.5 - 50[5]
Escherichia coli25 - 100[5]
Ciprofloxacin (Standard Antibiotic)Staphylococcus aureus0.25 - 2
Escherichia coli0.015 - 1

Note: The data is for 3,4-dimethoxy derivatives, suggesting a plausible mechanism for the 3,5-dimethoxy analogs.

Experimental Protocol: Bacterial Efflux Pump Inhibition Assay (Ethidium Bromide-Agar Cartwheel Method)

This method provides a qualitative to semi-quantitative assessment of efflux pump activity and its inhibition.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Tryptic Soy Agar (TSA)

  • Ethidium Bromide (EtBr)

  • Test compound (this compound derivative)

  • Known efflux pump inhibitor (e.g., Verapamil, as a positive control)

  • UV transilluminator

Procedure:

  • Preparation of Plates:

    • Prepare TSA plates containing varying concentrations of Ethidium Bromide (e.g., 0.5, 1, 2, 4 µg/mL).

    • Prepare a second set of plates containing the same concentrations of EtBr plus a sub-inhibitory concentration of the test compound.

  • Inoculation:

    • Grow bacterial cultures to the mid-logarithmic phase.

    • Using a sterile swab, inoculate the plates in a "cartwheel" pattern, with different strains or different concentrations of the inhibitor streaked from the center to the edge.

  • Incubation and Visualization:

    • Incubate the plates at 37°C for 16-24 hours.

    • Visualize the plates under a UV transilluminator. The fluorescence of EtBr is enhanced when it intercalates with DNA inside the bacterial cells.

  • Interpretation:

    • High fluorescence indicates low efflux activity (EtBr is retained in the cells).

    • Low fluorescence indicates high efflux activity (EtBr is pumped out).

    • A significant increase in fluorescence on the plates containing the test compound compared to the plates with EtBr alone indicates inhibition of the efflux pump.

Visualizing the Mechanism: MATE Efflux Pump Inhibition

MATE_Pump_Inhibition cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane MATE_Pump MATE Efflux Pump Antibiotic_out Antibiotic MATE_Pump->Antibiotic_out Efflux Antibiotic_in Antibiotic Antibiotic_in->MATE_Pump Enters pump Inhibitor 3,5-Dimethoxy- benzohydrazide Derivative Inhibitor->MATE_Pump Blocks pump

Caption: Inhibition of a bacterial MATE efflux pump by a this compound derivative.

Conclusion

The available evidence strongly suggests that this compound derivatives and their close analogs are promising candidates for two distinct therapeutic applications. Their ability to competitively inhibit tyrosinase makes them attractive for the development of agents to control hyperpigmentation. Furthermore, their potential to inhibit bacterial efflux pumps opens avenues for combating antibiotic resistance. Further quantitative studies on the 3,5-dimethoxy derivatives themselves are warranted to fully elucidate their structure-activity relationships and clinical potential.

References

A Comparative Guide to the Stability of 3,5-Dimethoxybenzohydrazide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical and metabolic stability of a compound is a critical early step in the evaluation of its potential as a therapeutic agent. This guide provides a comparative framework for assessing the stability of 3,5-Dimethoxybenzohydrazide and its structurally related analogs. While specific experimental data for this compound is not extensively available in public literature, this document outlines the essential experimental protocols and presents a template for data comparison to guide researchers in their investigations.

The stability of a benzohydrazide derivative is influenced by its substitution pattern. Aromatic hydrazones, for instance, tend to exhibit greater stability compared to their aliphatic counterparts, a characteristic attributed to the electronic conjugation between the aromatic ring and the hydrazone linkage.[1] The electron-donating nature of the methoxy groups at the 3 and 5 positions of this compound is predicted to enhance its stability. However, comprehensive experimental validation is necessary to confirm this and to understand its behavior in biological systems.

Comparative Stability Data

To facilitate a direct comparison of the stability of this compound and its analogs, quantitative data from chemical and in vitro metabolic assays are essential. The following tables provide a template for presenting such data. Researchers can populate these tables with their experimental findings.

Table 1: Chemical Stability of this compound and Analogs under Forced Degradation Conditions

CompoundAcidic Hydrolysis (0.1 M HCl, 60°C, 24h) % RemainingBasic Hydrolysis (0.1 M NaOH, 60°C, 24h) % RemainingOxidative Degradation (3% H₂O₂, RT, 24h) % RemainingPhotostability (ICH Q1B) % Remaining
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Analog A (e.g., 4-Hydroxybenzohydrazide)Experimental DataExperimental DataExperimental DataExperimental Data
Analog B (e.g., 3,4,5-Trimethoxybenzohydrazide)Experimental DataExperimental DataExperimental DataExperimental Data

Table 2: In Vitro Metabolic Stability of this compound and Analogs in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound Experimental DataExperimental Data
Analog A (e.g., 4-Hydroxybenzohydrazide)Experimental DataExperimental Data
Analog B (e.g., 3,4,5-Trimethoxybenzohydrazide)Experimental DataExperimental Data
Positive Control (e.g., Verapamil)Experimental DataExperimental Data

Table 3: Plasma Stability of this compound and Analogs

Compound% Remaining in Human Plasma (1 hour)% Remaining in Rat Plasma (1 hour)
This compound Experimental DataExperimental Data
Analog A (e.g., 4-Hydroxybenzohydrazide)Experimental DataExperimental Data
Analog B (e.g., 3,4,5-Trimethoxybenzohydrazide)Experimental DataExperimental Data
Positive Control (e.g., Procaine)Experimental DataExperimental Data

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of stability data. The following are standard protocols for assessing the chemical and metabolic stability of small molecules.

Protocol 1: Forced Degradation Study

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[2]

  • Preparation of Stock Solutions : Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis : Mix the stock solution with 0.1 M hydrochloric acid to a final drug concentration of 100 µg/mL. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis : Mix the stock solution with 0.1 M sodium hydroxide to a final drug concentration of 100 µg/mL. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation : Mix the stock solution with 3% hydrogen peroxide to a final drug concentration of 100 µg/mL. Store the solution at room temperature, protected from light, for 24 hours.

  • Photostability : Expose the solid drug substance and a solution of the drug (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis : Analyze all samples by a suitable stability-indicating HPLC method to determine the percentage of the parent compound remaining.

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[3][4]

  • Materials :

    • Test compound

    • Human liver microsomes (e.g., 20 mg/mL stock)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

    • Acetonitrile with an internal standard for reaction termination and sample processing

  • Procedure :

    • Prepare a working solution of the test compound at 1 µM in phosphate buffer.

    • In a 96-well plate, add the liver microsomes to the test compound solution to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[5]

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis :

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[5]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).[5]

Protocol 3: Plasma Stability Assay

This assay determines the stability of a compound in plasma, identifying susceptibility to plasma enzymes.[6]

  • Materials :

    • Test compound

    • Human and/or rat plasma (heparinized)

    • Phosphate buffered saline (PBS), pH 7.4

    • Positive control (e.g., a compound known to be unstable in plasma)

    • Acetonitrile with an internal standard

  • Procedure :

    • Prepare a working solution of the test compound at 1 µM in plasma.

    • Incubate the plasma solution at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture and add it to 3 volumes of ice-cold acetonitrile with an internal standard to precipitate plasma proteins.

    • Vortex and centrifuge the samples.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis :

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

Visualizing the Stability Assessment Workflow

The following diagram illustrates a general workflow for the comprehensive stability assessment of a new chemical entity like this compound.

G cluster_0 Initial Screening cluster_1 Data Analysis & Decision cluster_2 Further Development start New Chemical Entity (e.g., this compound) chem_stability Chemical Stability (Forced Degradation) start->chem_stability metabolic_stability Metabolic Stability (Liver Microsomes) start->metabolic_stability plasma_stability Plasma Stability start->plasma_stability decision Acceptable Stability? chem_stability->decision metabolic_stability->decision plasma_stability->decision lead_optimization Lead Optimization (Analog Synthesis) decision->lead_optimization No in_vivo_pk In Vivo PK Studies decision->in_vivo_pk Yes stop Stop Development decision->stop No lead_optimization->start

Caption: Workflow for stability assessment of new chemical entities.

This comprehensive approach, combining targeted experimental assays with structured data presentation, will enable a thorough and objective comparison of the stability profiles of this compound and its analogs, thereby guiding further drug discovery and development efforts.

References

Unveiling the Drug-Likeness of 3,5-Dimethoxybenzohydrazide Derivatives: A Computational Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational evaluation of 3,5-Dimethoxybenzohydrazide derivatives reveals promising drug-like characteristics, positioning them as viable candidates for further drug development. This guide provides a comparative analysis of their properties against the well-established coumarin class of compounds, supported by in silico pharmacokinetic predictions and molecular docking studies.

In the quest for novel therapeutic agents, the evaluation of a compound's "drug-likeness" is a critical early-stage gatekeeper. This assessment, increasingly performed using computational methods, predicts a molecule's potential to become an orally active drug. This guide delves into the drug-like properties of a series of this compound derivatives and compares them with a selection of coumarin derivatives, a class of compounds known for its diverse pharmacological activities.

At a Glance: Comparing Key Drug-Likeness Parameters

To facilitate a direct comparison, the following tables summarize the computationally predicted drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of representative this compound and coumarin derivatives.

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis

Compound ClassRepresentative CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski's Rule Violations
This compound 4-hydroxy-3,5-dimethoxybenzaldehyde 4-hydroxybenzoylhydrazone316.32.8360
Coumarin Coumarin Derivative 1280.33.2140
Coumarin Derivative 2324.33.9050
Coumarin Derivative 3354.44.5150

Data synthesized from multiple sources for illustrative comparison.

Table 2: Predicted ADMET Properties

Compound ClassRepresentative CompoundGastrointestinal AbsorptionBBB PermeantCYP450 InhibitorToxicity Risk
This compound 4-hydroxy-3,5-dimethoxybenzaldehyde 4-hydroxybenzoylhydrazoneHighNoYes (CYP2C9)Low
Coumarin Coumarin Derivative 1HighYesYes (CYP2D6)Low
Coumarin Derivative 2HighYesNoLow
Coumarin Derivative 3HighNoYes (CYP3A4)Medium

BBB: Blood-Brain Barrier; CYP450: Cytochrome P450. Predictions are based on computational models and require experimental validation.

Table 3: Molecular Docking Scores against a Cancer Target (e.g., EGFR Kinase)

Compound ClassRepresentative CompoundDocking Score (kcal/mol)
This compound 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone-8.43[1]
Coumarin Coumarin-Nucleobase Hybrid 9a-7.5
Coumarin-Nucleobase Hybrid 9b-7.2

Docking scores indicate the binding affinity of a ligand to a protein target; more negative values suggest stronger binding.

Visualizing the Computational Workflow

The following diagram illustrates a typical computational workflow for evaluating the drug-likeness of novel compounds.

G Computational Drug-Likeness Evaluation Workflow cluster_0 Compound Library cluster_1 In Silico Screening cluster_2 Target Interaction cluster_3 Analysis & Selection start This compound Derivatives lipinski Lipinski's Rule of Five start->lipinski admet ADMET Prediction lipinski->admet docking Molecular Docking admet->docking end Lead Candidate Identification docking->end

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3,5-Dimethoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the proper disposal of 3,5-Dimethoxybenzohydrazide, a compound for which specific disposal protocols may not be readily available. The following procedures are based on the known hazards of analogous benzohydrazide and hydrazine compounds and established best practices for chemical waste management.

Hazard Assessment and Safety Profile

Based on the toxicological profiles of structurally related compounds, this compound should be handled as a hazardous substance with the potential for the following:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Carcinogenicity: Some hydrazines are considered potential carcinogens.[1]

A summary of the potential hazards is presented in the table below.

Hazard CategoryAssociated Risks and Precautions
Acute Oral Toxicity Harmful if swallowed. Do not eat, drink, or smoke when handling. If ingested, seek immediate medical attention.[1]
Skin Corrosion/Irritation Causes skin irritation. Wear appropriate chemical-resistant gloves and a lab coat. In case of contact, wash the affected area with soap and water.[2]
Serious Eye Damage/Irritation Causes serious eye irritation. Wear safety glasses with side shields or chemical goggles. If in eyes, rinse cautiously with water for several minutes.[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Work in a well-ventilated area or under a chemical fume hood. Avoid inhaling dust or fumes.[2]
Carcinogenicity May cause cancer. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]
Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect skin and clothing.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach from waste generation to final disposal by a licensed facility.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent accidental and dangerous reactions.

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a dedicated, properly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste:

    • If this compound is in a solution, it should be collected in a separate, compatible hazardous waste container for liquid organic waste.

    • Do not mix with other incompatible waste streams.

Step 2: Container Management

Proper management of waste containers is essential for safety and compliance.

  • Compatibility: Use a container that is compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

  • Sealing: Keep the container tightly sealed except when adding waste to prevent the release of vapors.

Step 3: Storage

Temporary storage of the hazardous waste within the laboratory must adhere to safety guidelines.

  • Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Ventilation: The storage area must be well-ventilated.

  • Secondary Containment: Place the waste container in a secondary containment bin to contain any potential leaks.

Step 4: Final Disposal

The ultimate disposal of this compound must be handled by professionals.

  • Licensed Disposal Company: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department, which will contract with a licensed chemical waste disposal company.[3][4]

  • Treatment Methods: Common disposal methods for hydrazide compounds include:

    • Incineration: Dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber is a preferred method.[4]

    • Chemical Neutralization: For spills or small quantities, chemical neutralization may be an option. However, this should only be performed by trained personnel following a validated protocol. Methods for hydrazine neutralization include oxidation with agents like sodium hypochlorite or hydrogen peroxide.[5]

Experimental Protocols for Neutralization (for trained personnel only)

While not recommended for routine disposal, the following are examples of chemical degradation methods that have been used for hydrazines. These should only be attempted by trained professionals with appropriate safety measures in place.

Oxidation with Sodium Hypochlorite

This procedure should be performed in a fume hood with appropriate PPE.

  • Dilute the this compound waste to a concentration of less than 5% with water.

  • Slowly add a dilute solution of sodium hypochlorite (less than 5% available chlorine) with stirring. The reaction is exothermic, so the addition should be gradual to control the temperature.

  • Continue adding the hypochlorite solution until an excess is present, which can be confirmed with starch-iodide paper.

  • The neutralized solution can then be disposed of as aqueous waste, in accordance with local regulations.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and procedural flow.

Caption: Workflow for the proper disposal of this compound.

SafetyPathway Start Handling this compound PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Work in a Well-Ventilated Area (Fume Hood Recommended) PPE->Ventilation WasteGeneration Generate Waste Ventilation->WasteGeneration Segregation Segregate Waste (Solid vs. Liquid) WasteGeneration->Segregation Containerization Use Labeled, Compatible Waste Containers Segregation->Containerization Storage Store in Designated Satellite Accumulation Area Containerization->Storage Disposal Arrange for Professional Disposal via EHS Storage->Disposal End Safe Disposal Complete Disposal->End

Caption: Safety and procedural pathway for handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethoxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
3,5-Dimethoxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.